Ferrozine mono-sodium salt hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6S2.Na.H2O/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;;/h1-12H,(H,25,26,27)(H,28,29,30);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOKSYFCYXIJRZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N4NaO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] | |
| Record name | Ferrozine sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
69898-45-9, 63451-29-6 | |
| Record name | Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Ferrozine mono-sodium salt hydrate used for in research?
Many antioxidant compounds function by chelating transition metals like Fe²⁺, thereby preventing them from participating in the generation of harmful reactive oxygen species via Fenton-like reactions. [19]The Ferrozine assay can be adapted to quantify this specific antioxidant mechanism. [20] In this competitive assay, a known amount of Fe²⁺ is incubated with the test antioxidant. Ferrozine is then added. The antioxidant "competes" with Ferrozine for the free Fe²⁺. [21]A potent chelating antioxidant will bind a significant portion of the Fe²⁺, leaving less available to form the magenta complex with Ferrozine. The resulting decrease in absorbance at 562 nm, compared to a control without the antioxidant, is a direct measure of the compound's iron-chelating capacity. [20][21]
Troubleshooting and Methodological Considerations
For robust and reproducible results, a scientist must be aware of potential pitfalls and interferences.
-
Interfering Ions: While highly specific, extremely high concentrations of other divalent metal ions, such as cobalt (Co²⁺) and copper (Cu²⁺), can form colored complexes with Ferrozine and may cause interference. [2]The inclusion of a copper-specific chelator like neocuproine can mitigate this issue if high copper levels are suspected. [17]* Sample Hemolysis: When working with serum or plasma, it is critical to avoid hemolysis. Ruptured red blood cells release large amounts of iron-containing hemoglobin, which will falsely elevate the measured iron levels. [4][10]* Reagent Purity and Stability: The use of high-purity Ferrozine is essential for consistent results. [18]Furthermore, some reagent solutions, particularly the iron standard and the reducing agent, can be unstable and should be prepared fresh. [9][13]* Photosensitivity: The Fe(II)-Ferrozine complex can be sensitive to light, which may lead to an overestimation of Fe²⁺ content over prolonged incubation or exposure. [19]It is advisable to perform incubations in the dark or in covered plates.
-
Incomplete Digestion: For samples with very tightly bound iron or in complex matrices like silica-coated nanoparticles, standard acid digestion may be insufficient, leading to an underestimation of total iron. [9][19]Optimization of digestion time, temperature, or acid strength may be necessary.
References
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Riemer, J., Hoepken, H. H., Czerwinska, M., Dring, M., & Armstrong, V. W. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375. [Link]
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Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. [Link]
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Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). [Link]
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Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. ResearchGate. [Link]
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Linear Chemicals. (n.d.). IRON FERROZINE. [Link]
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Ring, H. L., Gao, Z., Klein, N., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine assay for simple and cheap iron analysis of silica-coated iron oxide nanoparticles. ChemRxiv. [Link]
-
Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]
-
Archem Diagnostics. (n.d.). IRON (Ferrozine Method) Test for the quantitative immunological determination of IRON in human serum. [Link]
-
Cowart, R. E., & Singleton, F. L. (1993). A comparison of bathophenanthrolinedisulfonic acid and ferrozine as chelators of iron(II) in reduction reactions. Analytical Biochemistry, 211(1), 151-155. [Link]
-
Voelz, J., L. H. E. Winkel, and M. Berg. (2015). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. ResearchGate. [Link]
-
Stadtman, E. R., & Berlett, B. S. (1994). Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences, 91(12), 5406-5410. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. [Link]
-
Tümer, M. A., & Göger, F. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Processes, 10(1), 132. [Link]
-
Wisdom Library. (2025). Ferrozine: Significance and symbolism. [Link]
-
Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. [Link]
-
Tran, T. X., et al. (2015). Ferrozine-Based Iron Quantification of Iron Overloaded Mice: a Simple, Robust Method for the Assessment of Iron Chelation Therapies. Blood, 126(23), 4586. [Link]
-
Hach. (n.d.). FerroZine® Method, Method 8147. [Link]
-
ResearchGate. (n.d.). 692 PDFs | Review articles in FERROZINE. [Link]
-
PubChem. (n.d.). Ferrozine mono-sodium salt hydrate. [Link]
-
Mehrzadi, S., et al. (2022). Comparison Between Hesperidin, Coumarin, and Deferoxamine Iron Chelation and Antioxidant Activity Against Excessive Iron in the Iron Overloaded Mice. Frontiers in Pharmacology, 12, 794951. [Link]
-
Elalfy, M. S., et al. (2018). Comparison of different iron chelators used in therapy. ResearchGate. [Link]
-
Haynes, C. L., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. [Link]
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An In-Depth Technical Guide to the Chemical Properties and Applications of Ferrozine Monosodium Salt Hydrate
This guide provides a comprehensive overview of the chemical properties of Ferrozine monosodium salt hydrate and its primary application as a highly sensitive and specific chromogenic reagent for the determination of ferrous iron. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry of Ferrozine, the principles of its interaction with iron, and detailed protocols for its practical use.
Introduction: The "Ferroin" Moiety and the Genesis of a Superior Iron Chelator
Organic compounds containing the α,α'-diimine functional group, often referred to as the "ferroin" group (-N=C-C=N-), have long been recognized for their ability to form intensely colored complexes with specific metal ions, most notably ferrous iron (Fe²⁺)[1][2]. While early reagents like 1,10-phenanthroline and 2,2'-bipyridine proved the utility of this chemical motif, the search for reagents with greater sensitivity, water solubility, and stability led to the development of Ferrozine[1][2].
Ferrozine, the monosodium salt of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, emerged as a superior alternative for the spectrophotometric determination of iron[1]. Its key advantages include a high molar absorptivity, excellent water solubility conferred by the sulfonate groups, and the formation of a stable, intensely colored magenta complex with ferrous iron over a broad pH range[1][3]. This guide will explore the chemical underpinnings of these advantageous properties.
Physicochemical Properties of Ferrozine Monosodium Salt Hydrate
A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and reliable use in any analytical application.
| Property | Value | Source(s) |
| Chemical Name | 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate | [4] |
| Synonyms | FerroZine™ Iron Reagent, PDT disulfonate monosodium salt hydrate | |
| CAS Number | 69898-45-9 | [4][5][6] |
| Molecular Formula | C₂₀H₁₃N₄NaO₆S₂ · xH₂O | |
| Molecular Weight | 492.46 g/mol (anhydrous basis) | [7] |
| Appearance | Light yellow to yellow-green powder | [3][4][8] |
| Solubility | Soluble in water and DMSO | [3][7][8][9] |
| Melting Point | >300 °C (with decomposition) | [1][5][6] |
| pH (5% aq. solution) | 3.3 | [8] |
Expert Insight: The high water solubility of Ferrozine is a critical attribute, eliminating the need for organic solvents in most aqueous sample analyses and contributing to the robustness of related assays. The broad melting point indicates high thermal stability of the molecule itself.
Storage and Stability
Proper storage is crucial to maintain the integrity of Ferrozine. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and moisture[7][10][11]. Under these conditions, the reagent is stable for at least two years[7]. Stock solutions of Ferrozine can be prepared in water and stored at -80°C for extended periods[12][13]. It is recommended to thaw aliquots only once before use[13].
The Ferrozine-Iron(II) Complex: A Spectrophotometric Workhorse
The utility of Ferrozine in analytical chemistry is centered on its reaction with ferrous iron (Fe²⁺) to form a stable, water-soluble, magenta-colored complex[1][3][12].
Stoichiometry and Structure
Ferrozine acts as a bidentate ligand, coordinating with the ferrous ion through the nitrogen atoms of the pyridine and triazine rings. Spectrophotometric titrations have confirmed that three molecules of Ferrozine chelate one ferrous ion, forming a stable tris complex with the formula [Fe(Ferrozine)₃]⁴⁻[1].
Caption: Chelation of a central Fe²⁺ ion by three Ferrozine ligands.
Spectrophotometric Characteristics
The resulting ferrous complex exhibits a strong absorbance in the visible spectrum, with a maximum absorbance (λmax) at 562 nm[1][3][12]. This distinct peak allows for highly sensitive and selective quantification of iron. The molar absorptivity of the complex is approximately 27,900 L mol⁻¹ cm⁻¹[1].
Reaction Conditions
The formation of the Ferrozine-Fe²⁺ complex is rapid and complete over a wide pH range, typically between 4 and 9[1]. This robust pH tolerance simplifies sample preparation and enhances the method's applicability to a variety of matrices. Once formed, the complex is stable even in strongly acidic solutions (e.g., 1N perchloric acid)[1].
Experimental Protocols: The Determination of Iron
The primary application of Ferrozine is in the quantitative determination of iron. As Ferrozine specifically reacts with the ferrous (Fe²⁺) form, a reducing agent is typically required to convert any ferric iron (Fe³⁺) present in the sample to Fe²⁺ for total iron determination.
General Workflow for Total Iron Determination
Caption: General workflow for total iron determination using Ferrozine.
Detailed Protocol for Iron in Potable Water[1]
This protocol is adapted from the original publication by Stookey (1970).
Reagents:
-
Hydroxylamine Hydrochloride Solution: Dissolve 100 g of hydroxylamine hydrochloride in demineralized water. Cautiously add 500 ml of concentrated hydrochloric acid. Cool and dilute to 1 liter.
-
Buffer Solution (pH 5.5): Dissolve 400 g of ammonium acetate in water. Add 350 ml of concentrated ammonium hydroxide and dilute to 1 liter.
-
Ferrozine Solution: Dissolve an appropriate amount of Ferrozine monosodium salt hydrate in demineralized water to achieve a desired concentration (e.g., 6.5 mM)[12].
-
Iron Standard Solution (100 mg/L): Dissolve 100.0 mg of electrolytic iron in concentrated hydrochloric acid and dilute to 1 liter with demineralized water. Prepare serial dilutions for a calibration curve.
Procedure:
-
To a 25 mL sample (or an aliquot diluted to 25 mL), add 1 mL of the hydroxylamine hydrochloride solution. Mix well.
-
Add 2 mL of the Ferrozine solution and mix.
-
Add 5 mL of the ammonium acetate buffer solution and mix thoroughly.
-
Allow the color to develop for at least 5 minutes.
-
Measure the absorbance of the solution at 562 nm against a reagent blank prepared in the same manner using demineralized water instead of the sample.
-
Determine the iron concentration from a calibration curve prepared using the iron standard solutions.
Protocol for Quantitation of Iron in Cultured Cells[14]
This method allows for the determination of intracellular iron content.
Reagents:
-
Iron Releasing Reagent: A mixture of 1.4 M HCl and 4.5% KMnO₄.
-
Iron Detection Reagent: A solution containing 6.5 mM Ferrozine, 6.5 mM neocuproine, 2.5 M ammonium acetate, and 1 M ascorbic acid.
-
Cell Lysis Solution: 50 mM NaOH.
Procedure:
-
Cell Treatment & Collection: Treat cultured cells as per the experimental design. Wash cells with PBS and collect the cell pellet.
-
Cell Lysis: Lyse the cells using 50 mM NaOH with agitation for 2 hours at room temperature.
-
Iron Release: Add the iron-releasing reagent to the cell lysate and incubate at 60°C for 2 hours.
-
Colorimetric Reaction: Mix the lysate with the iron detection reagent and allow the reaction to proceed for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 550 nm (or 562 nm) using a microplate reader.
-
Quantification: Prepare a standard curve with known concentrations of iron and calculate the iron content in the samples by comparing their absorbance to the standard curve.
Potential Interferences and Methodological Considerations
While the Ferrozine method is robust, certain substances can interfere with the accuracy of the measurements.
-
Copper: High concentrations of copper can form a complex with Ferrozine, leading to erroneously high iron readings[14][15]. This interference can be mitigated by using masking agents.
-
Ferric Ions (Fe³⁺): Although Ferrozine is selective for Fe²⁺, some studies have shown that in the absence of a reducing agent, Fe³⁺ can cause a slow increase in absorbance over time, particularly in the dark[16][17]. This underscores the importance of a rapid and complete reduction step for total iron analysis and timely measurement after color development.
-
Sample Matrix: Complex matrices, such as those found in soil or mineral samples, may require more rigorous digestion procedures to ensure complete dissolution of iron[17]. The standard Ferrozine method may under-report total iron in silicate-containing samples if the digestion is incomplete[17].
-
Glassware Contamination: Given the high sensitivity of the assay, it is imperative to use iron-free glassware, typically acid-washed, to prevent contamination[18].
Expert Insight: When developing a Ferrozine-based assay for a new sample type, it is crucial to perform validation studies, including spike and recovery experiments, to assess potential matrix effects and ensure the accuracy of the results.
Conclusion
Ferrozine monosodium salt hydrate stands as a cornerstone reagent in the field of analytical chemistry for the determination of iron. Its superior chemical properties—high water solubility, formation of a stable and intensely colored complex with ferrous iron, and a high molar absorptivity—provide a sensitive, reliable, and versatile method applicable across diverse scientific disciplines. By understanding the underlying chemical principles and adhering to carefully designed protocols, researchers can confidently leverage the power of Ferrozine for accurate iron quantification.
References
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Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779–781. [Link]
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Peña, A. I. J., et al. (1997). Spectrophotometric determination of iron with ferrozine by flow-injection analysis. Talanta, 44(10), 1793–1801. [Link]
-
PubChem. (n.d.). Ferrozine mono-sodium salt hydrate. National Center for Biotechnology Information. [Link]
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Carter, P. (1977). Copper interference in the determination of iron in serum using ferrozine. Clinical Biochemistry, 10(3), 122–123. [Link]
-
Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. ResearchGate. [Link]
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Archem Diagnostics. (n.d.). IRON (Ferrozine Method). [Link]
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Watson International. (n.d.). Ferrozine Monosodium salt. [Link]
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Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366–367. [Link]
-
White, J. M., & Flashka, H. A. (1973). An automated procedure, with use of ferrozine, for assay of serum iron and total iron-binding capacity. Clinical Chemistry, 19(5), 526–528. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. [Link]
-
Jones, A. M., et al. (2015). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Chemical Geology, 400, 32-41. [Link]
-
White, J. M., & Flashka, H. A. (1973). An Automated Procedure, with Use of Ferrozine, for Assay of Serum Iron and Total Iron-Binding Capacity. Clinical Chemistry, 19(5), 526–528. [Link]
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Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Semantic Scholar. [Link]
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Atlas Medical. (n.d.). Iron FerroZine. [Link]
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Bioresearch. (n.d.). IRON – FERROZINE. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Ferrozine. [Link]
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Miller, D. M., et al. (1994). Antioxidant activity of Ferrozine–iron–amino acid complexes. Free Radical Biology and Medicine, 16(3), 309-315. [Link]
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Suvchem. (n.d.). FERROZINE MONOSODIUM SALT (FOR BIOCHEMISTRY). [Link]
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Smith, G. L., et al. (2021). Complexation of ferrous ions by ferrozine, 2,2′-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems. Journal of Inorganic Biochemistry, 223, 111539. [Link]
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ResearchGate. (n.d.). The chemical structure of ferrozine and Ferrozine-Fe²⁺ complex. [Link]
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D'Angelo, P., et al. (2021). Preparation and iron redox speciation study of the Fe(II)-binding antimicrobial protein calprotectin. STAR Protocols, 2(4), 100913. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - FerroZine iron reagent, hydrate. [Link]
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Ferrozine mono-sodium salt hydrate solubility in water and DMSO.
An In-Depth Technical Guide to the Solubility of Ferrozine Monosodium Salt Hydrate in Water and DMSO
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Ferrozine and its Solubility
Ferrozine, chemically known as the monosodium salt of 4,4'-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]dibenzenesulfonic acid, is a highly valued chelating agent in analytical chemistry.[1] Its primary application lies in the spectrophotometric determination of iron, where it reacts with ferrous ions (Fe²⁺) to form a stable, magenta-colored complex with a distinct absorbance maximum at 562 nm.[2][3][4][5] This property makes it an indispensable tool for researchers and professionals in diverse fields, including environmental water quality monitoring, food science for assessing iron fortification, and pharmaceutical research for quantifying iron in biological samples.[2][6]
Understanding the solubility of Ferrozine monosodium salt hydrate in common laboratory solvents like deionized water and dimethyl sulfoxide (DMSO) is a critical prerequisite for its effective use. Solubility dictates the preparation of stock solutions, the design of assay buffers, and ultimately, the accuracy and reliability of experimental results. This guide provides a detailed examination of Ferrozine's solubility in these two key solvents, the underlying chemical principles, and a robust protocol for its empirical determination.
Core Principles of Ferrozine Solubility
The solubility of Ferrozine monosodium salt hydrate is governed by its molecular structure. The molecule possesses two sulfonate groups (-SO₃⁻) which, along with the sodium counter-ion (Na⁺), render it an ionic salt.[7][8] This characteristic is the primary driver of its solubility in polar solvents.
-
In Water: As a polar protic solvent, water molecules readily solvate the sodium and sulfonate ions through ion-dipole interactions. The nitrogen atoms within the triazine and pyridine rings can also participate in hydrogen bonding. The sulfonation of the parent compound, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, is a deliberate synthetic step to significantly enhance its water solubility, making it suitable for aqueous-based assays.[7]
-
In DMSO: Dimethyl sulfoxide is a highly polar aprotic solvent. Its strong dipole allows it to effectively solvate the Ferrozine molecule. While it cannot donate hydrogen bonds, it is an excellent hydrogen bond acceptor, interacting with any available protons. Its ability to dissolve a wide range of organic compounds, including salts, makes it a valuable alternative when higher concentrations are needed or when formulating stock solutions for use in cell-based assays.
Quantitative Solubility Data
The following table summarizes the reported solubility values for Ferrozine monosodium salt hydrate in water and DMSO. It is important to note that these values represent the point of saturation at equilibrium and can be influenced by factors such as temperature, pH, and the specific hydration state of the salt.
| Solvent | Reported Solubility | Molar Concentration (Approx.)¹ | Notes |
| Water (H₂O) | ~50 mg/mL[1][4][7] | ~101.5 mM | Described as "soluble" to "partly soluble".[1] Ultrasonic agitation is recommended to facilitate dissolution.[4] |
| DMSO | 20 mg/mL - 50 mg/mL[4][7][9][10] | ~40.6 mM - 101.5 mM | Sonication or gentle warming is often recommended to achieve maximum solubility.[9] Use of newly opened, anhydrous DMSO is advised as hygroscopic DMSO can impact solubility.[4] |
¹Calculated based on a molecular weight of 492.46 g/mol for the anhydrous monosodium salt.[10][11]
Experimental Protocol: Determining Ferrozine Solubility
For a colored compound like Ferrozine, its solubility can be reliably determined using the Shake-Flask Method , an equilibrium-based technique, coupled with UV-Visible spectrophotometry for quantification.[12] This protocol ensures a robust and self-validating measurement of thermodynamic solubility.
Workflow for Solubility Determination
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Introduction: The Quintessential Method for Iron Quantification
An In-Depth Technical Guide to the Ferrozine Assay for Iron Determination
The precise quantification of iron is a critical parameter in fields ranging from clinical diagnostics and drug development to environmental science and materials chemistry. Iron's role as a key component in numerous biological processes, including oxygen transport and cellular respiration, necessitates its accurate measurement.[1] While several methods exist, the Ferrozine-based colorimetric assay remains a cornerstone for its high sensitivity, specificity, and operational simplicity.[2][3]
Developed by Lawrence L. Stookey in 1970, the assay leverages the reagent Ferrozine, the disodium salt of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, which forms a stable and intensely colored magenta complex with ferrous iron (Fe²⁺).[3] This guide provides a comprehensive overview of the assay's core principles, a detailed experimental protocol with causal explanations, and insights into its practical application for research, scientific, and drug development professionals.
Core Principle: A Two-Step Chromogenic Reaction
The Ferrozine assay is elegant in its simplicity, relying on a robust two-step chemical reaction that is readily quantifiable using standard spectrophotometry. The entire process is designed to convert all iron present in a sample into a single, measurable chemical species.
-
Reduction of Ferric Iron (Fe³⁺) to Ferrous Iron (Fe²⁺): Ferrozine chelates specifically with the ferrous (Fe²⁺) form of iron.[4] Most biological and environmental samples, however, contain a mixture of both ferrous and ferric (Fe³⁺) iron, with Fe³⁺ often bound to transport or storage proteins like transferrin.[5][6] Therefore, to measure total iron, a preliminary reduction step is mandatory. This is achieved by adding a reducing agent, such as ascorbic acid or hydroxylamine, which efficiently donates electrons to convert Fe³⁺ to Fe²⁺.[1][5][6] This step ensures that all iron in the sample is available for chelation.
-
Chelation and Color Formation: Following reduction, Ferrozine is introduced. Three molecules of Ferrozine act as bidentate ligands, coordinating with a single ferrous (Fe²⁺) ion.[3][7] This reaction forms a stable, water-soluble magenta-colored complex, [Fe(Ferrozine)₃]²⁺. The intensity of this color is directly proportional to the concentration of iron in the sample and exhibits a strong, sharp absorbance peak at a maximum wavelength (λmax) of 562 nm.[2][3][8] The complex is stable over a broad pH range of 4 to 9.[3]
Visualizing the Core Mechanism
The following diagram illustrates the fundamental chemical transformations in the Ferrozine assay.
Caption: Standard workflow for the Ferrozine iron assay.
Limitations, Interferences, and Troubleshooting
While robust, the Ferrozine assay is not without potential pitfalls. Awareness of these issues is key to generating reliable data.
-
Interference from Other Metal Ions: Ferrozine is highly specific for Fe²⁺. However, extremely high concentrations of other divalent metal ions, particularly Cu²⁺, can cause positive interference. [3][9]In most biological samples, the concentration of these interfering ions is too low to significantly impact results. If suspected, specific chelating agents can be used to mask interfering ions.
-
Sample Matrix Effects: Hemolysis in serum or plasma samples can falsely elevate iron readings, as red blood cells contain a high concentration of iron. [1][5]Lipemic (high lipid) samples may also interfere with spectrophotometric readings and should be clarified. [5]* Reagent Purity and Stability: The purity of the Ferrozine reagent is critical for consistent results. [10]Reagents should be stored properly (typically at 2-8°C, protected from light) to prevent degradation. [1][5]Deterioration can be indicated by turbidity or a high blank absorbance. [1][5]* Incomplete Reduction or Release: For samples with tightly bound iron (e.g., in mineral samples or nanoparticles), the acid digestion and reduction steps may need to be harsher or longer to ensure all iron is accessible to the Ferrozine. [2][11]
Conclusion
The Ferrozine assay for iron determination stands as a powerful and validated analytical method. Its high sensitivity, rooted in the large molar absorptivity of the ferrous-ferrozine complex, combined with its operational simplicity and robustness, ensures its continued relevance in modern scientific research and development. By understanding the core chemical principles, adhering to validated protocols, and being mindful of potential interferences, researchers can confidently and accurately quantify iron, enabling deeper insights into its role in biological and chemical systems.
References
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- Linear Chemicals. (n.d.). IRON FERROZINE.
- Atlas Medical. (n.d.).
- Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method).
- Archem Diagnostics. (n.d.). IRON (Ferrozine Method).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Carter, P. (1977). Copper interference in the determination of iron in serum using ferrozine. Clinical Biochemistry, 10(3), 122-123.
- Request PDF. (n.d.). Interference of ferric ions with ferrous iron quantification using the ferrozine assay.
- Ring, H. L., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar.
- Flow Injection Tutorial. (n.d.). Molar Absorptivity of Fe(II) Ferrozine Complex.
- Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781.
- Graf, E., & Eaton, J. W. (1993). Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences, 90(24), 11568-11572.
- Riemer, J., Hoepken, H. H., Czerwinska, M., Dring, M., & Armstrong, V. W. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375.
- Chegg. (2022). Solved (iii) The molar absorptivity of the [Fe( Ferrozine) )3]2+ complex is 27900 cm−1M−1.
- Request PDF. (n.d.). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron.
- Medichem Middle East. (n.d.). Iron (Ferrozine) Manual Procedure.
- ResearchGate. (2014). Can anyone recommend a ferrozine assay protocol (for tissue samples)?.
- Chen, Y. H., et al. (2024). Amended Ferrozine Assay for Quantifying Magnetosome Iron Content in Magnetotactic Bacteria. ACS Omega.
- Request PDF. (n.d.). Iron Determination by Ferrozine Method.
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- Waite, T. D., & Morel, F. M. (1984). Kinetics of the complexation of iron(II) with ferrozine. Inorganic Chemistry, 23(18), 2926-2930.
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- ResearchGate. (n.d.). The chemical structure of ferrozine and Ferrozine-Fe²⁺ complex.
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A Senior Application Scientist's Guide to the Spectrophotometric Properties of the Ferrozine-Iron Complex
For researchers, scientists, and professionals in drug development, the precise quantification of iron is a critical parameter in a myriad of biological and chemical systems. Among the various analytical methods available, the Ferrozine-based spectrophotometric assay stands out for its sensitivity, specificity, and robustness. This guide provides an in-depth exploration of the core principles and practical application of this technique, grounded in established scientific literature and field-proven insights.
The Foundational Chemistry of the Ferrozine-Iron Interaction
At its core, the Ferrozine assay leverages the formation of a stable, intensely colored complex between Ferrozine (the disodium salt of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) and ferrous iron (Fe²⁺).[1] This reaction is highly specific for the ferrous state of iron. Therefore, to determine the total iron content in a sample, any ferric iron (Fe³⁺) present must first be reduced to Fe²⁺. This reduction is typically achieved using a reducing agent such as ascorbic acid or hydroxylamine hydrochloride.[1][2][3]
The stoichiometry of the complex formation is a key aspect of its reliability. Spectrophotometric titration has demonstrated that three molecules of Ferrozine chelate a single ferrous ion, forming a stable [Fe(Ferrozine)₃]²⁺ complex.[1] This tris complex exhibits a characteristic magenta color, which is the basis for its spectrophotometric quantification.[1]
Critical Spectrophotometric Parameters
The utility of the Ferrozine-iron complex in quantitative analysis is defined by its distinct spectrophotometric properties. Understanding these parameters is essential for accurate and reproducible measurements.
| Parameter | Value | Significance |
| Molar Absorptivity (ε) | 27,900 L mol⁻¹ cm⁻¹ | This high molar absorptivity is indicative of the assay's high sensitivity, allowing for the detection of low concentrations of iron.[1][4] |
| Wavelength of Maximum Absorbance (λmax) | 562 nm | Measuring absorbance at this wavelength provides the greatest sensitivity and minimizes interference from other components in the sample matrix.[1][5] |
| Optimal pH Range | 4 to 9 | The Ferrozine-iron complex forms completely and remains stable within this broad pH range, offering experimental flexibility.[1][6] |
| Beer-Lambert Law Compliance | Up to ~4 mg/L of Fe | The linear relationship between absorbance and concentration holds true up to this concentration, defining the quantitative range of the assay.[1] |
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, with built-in checks and considerations to ensure data integrity. The causality behind each step is explained to provide a deeper understanding of the methodology.
Reagent Preparation
-
Ferrozine Solution (e.g., 6.5 mM): Dissolve an appropriate amount of high-purity Ferrozine in deionized water. The purity of the Ferrozine is paramount to achieving consistent and accurate results.[7]
-
Reducing Agent (e.g., 1 M Ascorbic Acid): Prepare a fresh solution of ascorbic acid. Ascorbic acid solutions can degrade over time, especially when exposed to light and air.[8] Preparing this reagent fresh ensures potent reducing capacity.
-
Buffer Solution (e.g., 0.4 M Ammonium Acetate, pH ~4.3-5.5): A buffer is crucial to maintain the pH within the optimal range for complex formation.[1][9] An ammonium acetate buffer is commonly used.
-
Iron Standard Stock Solution (e.g., 1000 mg/L): A certified iron standard is necessary for generating a reliable calibration curve. Acidification of the stock solution (e.g., with HCl or H₂SO₄) prevents the oxidation of Fe²⁺ and precipitation of Fe³⁺ hydroxides.
Sample Preparation
The goal of sample preparation is to liberate all iron from its matrix and ensure it is in the ferrous state, ready to react with Ferrozine.
-
Acid Digestion (for total iron): For samples containing bound or particulate iron, an acid digestion step is necessary. This is often performed with hydrochloric acid and heating to dissolve all forms of iron.[1][8]
-
Reduction of Ferric Iron: An excess of a reducing agent like ascorbic acid is added to the sample to quantitatively convert all Fe³⁺ to Fe²⁺.[2][3] An incubation period is required for this reaction to go to completion.
Assay Procedure
-
Calibration Curve: Prepare a series of iron standards of known concentrations from the stock solution. These standards must be treated with the same reagents (reducing agent, buffer) as the unknown samples to ensure matrix consistency.
-
Blank Preparation: A reagent blank, containing all reagents except the iron standard, is essential to zero the spectrophotometer and account for any background absorbance from the reagents themselves.
-
Reaction Mixture: In a suitable container (e.g., microplate well or cuvette), combine the prepared sample (or standard), the reducing agent, and the buffer.
-
Color Development: Add the Ferrozine solution to initiate the color-forming reaction. Allow sufficient time for the color to develop fully and stabilize.[10]
-
Spectrophotometric Measurement: Measure the absorbance of the standards and samples at 562 nm.[1]
Data Analysis
-
Calibration Curve Generation: Plot the absorbance of the standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a strong linear relationship.
-
Concentration Determination: Use the equation from the calibration curve to calculate the iron concentration in the unknown samples based on their absorbance readings.
Caption: Experimental workflow for the Ferrozine-based iron assay.
Structural Insights into the Ferrozine-Iron Complex
The high stability and intense color of the Ferrozine-iron complex are direct consequences of its molecular structure. Ferrozine acts as a bidentate ligand, meaning it binds to the central iron atom at two points.[11] The nitrogen atoms in the pyridine and triazine rings of the Ferrozine molecule coordinate with the ferrous ion. Three Ferrozine molecules arrange themselves octahedrally around the central Fe²⁺ ion, resulting in the stable [Fe(Ferrozine)₃]²⁺ complex.[1]
Caption: Chelation of a central Fe²⁺ ion by three Ferrozine ligands.
Potential Interferences and Mitigation Strategies
While the Ferrozine assay is robust, awareness of potential interferences is crucial for accurate quantification.
-
Other Metal Ions: Although Ferrozine is highly specific for ferrous iron, high concentrations of other metal ions such as Co(II) and Cu(I) can cause interference. Proper sample preparation and, if necessary, the use of masking agents can mitigate these effects.[7]
-
Chelating Agents: Strong chelating agents like EDTA present in the sample can compete with Ferrozine for binding to Fe²⁺, leading to an underestimation of the iron concentration.[10]
-
Sample Turbidity: Particulate matter in the sample can scatter light and lead to erroneously high absorbance readings. Centrifugation or filtration of the sample prior to analysis is recommended to remove any turbidity.[10]
-
Ferric Ions: The presence of ferric ions (Fe³⁺) can interfere with the measurement of ferrous iron (Fe²⁺) by affecting the absorbance measurements, which can increase with incubation time.[12]
By understanding the fundamental principles, adhering to a well-structured protocol, and being mindful of potential interferences, researchers can confidently employ the Ferrozine-based spectrophotometric assay for the accurate and reliable quantification of iron in a wide range of applications.
References
-
Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367. [Link]
-
Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]
-
Iron Assay (Ferrozine Chromogenic Method). Kamiya Biomedical Company. [Link]
-
Ring, H. L., Gao, Z., Klein, N., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine assay for simple and cheap iron analysis of silica-coated iron oxide nanoparticles. ChemRxiv. [Link]
-
Iron Determination (Ferrozine Assay). Labor. [Link]
-
Troubleshooting Common Issues in Ferrozine Iron Determination. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Molar Absorptivity. Flow Injection Tutorial. [Link]
-
IRON FERROZINE. Linear Chemicals. [Link]
-
Iron FerroZine, Colorimetric Quantitative determination of iron. Atlas Medical. [Link]
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Optimized ferrozine-based assay for dissolved iron. ResearchGate. [Link]
-
Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences, 98(20), 11189-11194. [Link]
-
FerroZine® Method1 Method 8147 0.009 to 1.400 mg/L Fe Reagent Solution Pillows Test preparation Instrument-specific information. Hach. [Link]
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An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. Nanotheranostics, 1(3), 301-313. [Link]
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Solved (iii) The molar absorptivity of the [Fe( Ferrozine) | Chegg.com. [Link]
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A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio. Journal of the Ceramic Society of Japan, 124(5), 614-617. [Link]
-
(PDF) Ferrozine---a new spectrophotometric reagent for iron (1970) | Lawrence L. Stookey. ResearchGate. [Link]
-
Exploring the Chemical Properties and Applications of Ferrozine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]of-ferrozine-270823.html)
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Ferrozine mono-sodium salt hydrate safety data sheet and handling.
An In-Depth Technical Guide to the Safe Handling of Ferrozine Monosodium Salt Hydrate
Introduction: Understanding Ferrozine
Ferrozine monosodium salt hydrate is a highly sensitive and specific spectrophotometric reagent primarily utilized in analytical chemistry for the quantification of iron.[1] Its chemical structure, a sulfonated derivative of a triazine compound, allows it to form a stable and intensely colored magenta complex with ferrous iron (Fe²⁺).[1] This property makes it an indispensable tool for researchers, scientists, and drug development professionals in diverse fields, including food science, environmental monitoring, and pharmaceutical research, for assessing iron content with high precision.[1][2]
While its analytical utility is well-established, the safe and effective use of Ferrozine hinges on a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses associated with Ferrozine monosodium salt hydrate, ensuring the integrity of experimental outcomes and, most importantly, the safety of laboratory personnel.
Chapter 1: Hazard Identification and GHS Classification
Ferrozine monosodium salt hydrate is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are related to its irritant properties.[4][5] Understanding this classification is the first step in establishing a safe handling environment.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for Ferrozine is summarized below.
Table 1: GHS Hazard Classification for Ferrozine Monosodium Salt Hydrate
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Causality of Hazards: The hazard statements stem from the chemical's reactivity.
-
H315 (Skin Irritation): Direct contact with the skin can lead to redness, itching, and inflammation.[7]
-
H319 (Serious Eye Irritation): The compound is particularly hazardous to the eyes, causing significant irritation that requires immediate attention to prevent damage.[7]
-
H335 (Respiratory Irritation): As a fine powder, Ferrozine can easily become airborne.[4] Inhalation of the dust can irritate the mucous membranes and the respiratory tract, leading to coughing and shortness of breath.[5]
Caption: GHS Hazard Profile for Ferrozine.
Chapter 2: Core Safety Principles & Proactive Handling
A proactive approach to safety is paramount. This involves a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and standardized handling procedures to minimize exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered Ferrozine is a certified chemical fume hood or a ventilated enclosure.[4][5] This is crucial for preventing the inhalation of airborne dust particles.[5] Additionally, all workstations where Ferrozine is handled must be equipped with an eyewash station and a safety shower for immediate emergency use.[4][5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is non-negotiable and provides a critical barrier against exposure.
Table 2: Required PPE for Handling Ferrozine
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles or Glasses with Side Shields | OSHA 29 CFR 1910.133 or EN166 | Protects against dust particles and accidental splashes causing serious eye irritation.[3][9] |
| Hands | Nitrile or other chemical-resistant gloves | EN ISO 374 | Prevents skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly.[9][10] |
| Body | Laboratory Coat | N/A | Protects skin and personal clothing from contamination.[4] |
| Respiratory | NIOSH/MSHA-approved respirator (if needed) | OSHA 29 CFR 1910.134 or EN 149 | Required when engineering controls are insufficient or during spill cleanup to prevent respiratory tract irritation.[3][9] |
Experimental Protocol: Safe Weighing and Solution Preparation
This protocol is designed to be a self-validating system, where each step mitigates a specific risk identified in the hazard assessment.
Objective: To safely weigh solid Ferrozine and prepare an aqueous stock solution.
Methodology:
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the workspace is clean. Don all required PPE (lab coat, gloves, safety goggles).
-
Chemical Retrieval: Transport the sealed container of Ferrozine to the fume hood. Keep the container closed until you are ready to weigh.
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Carefully open the Ferrozine container. Causality Note: Opening the container inside the fume hood contains any dust that may become airborne.
-
Using a clean spatula, gently transfer the desired amount of Ferrozine powder to the weigh boat. Avoid generating dust by using slow, deliberate movements.[4][5]
-
Securely close the primary Ferrozine container immediately after weighing.
-
-
Solubilization:
-
Carefully transfer the weighed powder into a suitable beaker or volumetric flask containing a portion of the desired solvent (typically deionized water).
-
Rinse the weigh boat with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.
-
Add the remaining solvent to reach the final volume, cap the flask, and mix by inversion or with a magnetic stirrer until fully dissolved. Ferrozine is soluble in water.[3]
-
-
Cleanup:
-
Wipe down the spatula and the balance with a damp cloth.
-
Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water.[5]
-
Caption: Workflow for Safe Handling and Solution Preparation.
Chapter 3: Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store Ferrozine in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5] The recommended storage temperature is between 8°C and 25°C.[11] Keep the container away from heat, ignition sources, and direct sunlight.[11][12]
-
Stability: The compound is stable under normal temperatures and pressures.[12] However, dust generation should be avoided.[4][12]
-
Incompatible Materials: Keep Ferrozine segregated from strong oxidizing agents and strong acids to prevent potentially exothermic or hazardous reactions.[6][12]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, and oxides of sulfur and nitrogen.[5][12][13]
Chapter 4: Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.
Table 3: First-Aid Measures for Ferrozine Exposure
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][12] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention.[3][4] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][4][12] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12] |
Accidental Release Measures (Spills)
-
Evacuate: Evacuate non-essential personnel from the spill area.[13]
-
Ventilate: Ensure adequate ventilation.
-
Protect: Wear all required PPE, including respiratory protection if necessary.[12]
-
Contain & Clean:
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
Caption: Flowchart for Emergency Spill or Exposure Response.
Chapter 5: Waste Disposal
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Classification: Waste generators must determine if the chemical waste is classified as hazardous according to EPA guidelines (40 CFR Parts 261.3) and any state or local regulations.[4]
-
Disposal: Dispose of Ferrozine waste and contaminated materials in a designated, approved hazardous waste disposal plant.[3][6] Do not dispose of the material down the drain or into the environment.[3][12] All waste containers must be properly labeled.
Application Insight: Safety in the Ferrozine Assay
The primary application of Ferrozine is the colorimetric quantification of ferrous iron.[1][14] The assay's workflow involves several steps where the principles outlined in this guide are directly applicable.
Simplified Assay Principle: Ferrozine reacts with Fe²⁺ to form a magenta-colored complex whose absorbance is measured at ~562 nm.[1][14] This allows for the calculation of the iron concentration based on a standard curve.
Caption: Safety-Integrated Workflow for the Ferrozine Iron Assay.
When performing this assay, remember that every step involving the handling of the Ferrozine reagent, from the initial weighing of the powder to the final addition to the sample, must be conducted in accordance with the safety protocols detailed in this guide.
Conclusion
Ferrozine monosodium salt hydrate is a powerful analytical reagent, but its utility must be balanced with a profound respect for its potential hazards. By integrating the principles of GHS hazard communication, engineering controls, proper PPE usage, and diligent handling procedures, researchers can confidently and safely leverage the capabilities of this chemical. Adherence to these guidelines not only ensures personal safety but also promotes a culture of safety and scientific integrity within the laboratory.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - FerroZine iron reagent, hydrate. Retrieved from [Link]
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Suvchem Laboratory Chemicals. (n.d.). FERROZINE MONOSODIUM SALT (FOR BIOCHEMISTRY). Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - ferrozine monosodium salt ar. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ferrozine mono-sodium salt hydrate. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). ferrozine sodium salt. PubChem Compound Database. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Ferrozine. Retrieved from [Link]
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Suvchem Laboratory Chemicals. (n.d.). FERROZINE MONOSODIUM SALT (FOR BIOCHEMISTRY) MSDS. Retrieved from [Link]
-
s d fine-chem limited. (n.d.). Chemwatch MSDS 5501-91. Retrieved from [Link]
-
University of Nebraska-Lincoln. (2022). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Iron Determination by Ferrozine Method. Retrieved from [Link]
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Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical Chemistry. Retrieved from [Link]
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Gibbs, C. R. (1976). Characterization and application of FerroZine iron reagent as a ferrous iron indicator. Analytical Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Molar Absorptivity of the Ferrozine-Fe²⁺ Complex
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Central Role of Ferrozine in Iron Quantification
Among the various chromogenic reagents developed for this purpose, Ferrozine (3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) stands out for its exceptional sensitivity and specificity for the ferrous ion (Fe²⁺).[3][4] First introduced by Stookey in 1970, Ferrozine rapidly became a reagent of choice due to the intensely colored, stable, and highly water-soluble magenta complex it forms with Fe²⁺.[3][5][6] The utility of this reaction hinges on a fundamental principle of spectrophotometry: the Beer-Lambert Law, and a key physical constant derived from it—the molar absorptivity.
This guide provides an in-depth exploration of the molar absorptivity of the Ferrozine-Fe²⁺ complex, moving beyond a simple statement of its value to explain the underlying chemistry, the robust methodology for its determination, and the critical factors that ensure accurate and reproducible results in a research and development setting.
The Chemistry of Complexation: More Than Just Color
The reaction between Ferrozine and ferrous iron is a classic example of coordination chemistry. Three molecules of the bidentate ligand, Ferrozine, coordinate with a single ferrous ion to form a stable tris-complex, [Fe(Ferrozine)₃]²⁺.[3]
Fe²⁺ + 3 Ferrozine → [Fe(Ferrozine)₃]²⁺ (Magenta Complex)
This complex exhibits a strong absorbance maximum (λₘₐₓ) at 562 nm , which provides an excellent analytical window with minimal interference from common biological matrix components.[7][8][9] The formation of this stable complex is rapid and complete over a broad pH range of 4 to 9, a key advantage for its application in diverse sample types.[3]
It is crucial to recognize that Ferrozine is specific to the ferrous (Fe²⁺) state of iron.[4] Therefore, any assay aiming to determine total iron must incorporate a reduction step to convert all ferric iron (Fe³⁺) present in the sample to the ferrous state. Ascorbic acid and hydroxylamine hydrochloride are common and effective reducing agents for this purpose.[1][3][10]
Figure 1. Formation of the Ferrozine-Fe²⁺ Complex.
The Beer-Lambert Law: The Foundation of Quantification
Spectrophotometric quantification is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (also known as the molar extinction coefficient), a constant specific to the substance at a given wavelength. Its units are L·mol⁻¹·cm⁻¹.
-
b is the path length of the cuvette, typically 1 cm.
-
c is the concentration of the absorbing species in mol·L⁻¹.
The molar absorptivity (ε) is an intrinsic measure of how strongly a chemical species absorbs light at a particular wavelength. A high ε value, like that of the Ferrozine-Fe²⁺ complex, signifies that even low concentrations of the analyte will produce a significant, easily measurable absorbance signal. This high sensitivity is a major advantage of the Ferrozine assay.[3]
Experimental Determination of Molar Absorptivity (ε)
Determining ε is not merely a theoretical exercise; it is the cornerstone of a validated, trustworthy assay. The value is derived from the slope of a meticulously prepared calibration curve. Here, we outline a self-validating protocol.
Reagents and Preparation:
-
Iron Standard Stock Solution (e.g., 1000 µg/mL): Prepare by dissolving a precise mass of electrolytic iron or a certified iron standard (e.g., ferrous ammonium sulfate hexahydrate) in a minimal amount of dilute acid (e.g., HCl or H₂SO₄) and diluting to a final volume with ultrapure water.[3] Expert Insight: Using ferrous ammonium sulfate is often more reliable than ferrous sulfate heptahydrate, which can be prone to efflorescence (losing water of hydration), thus altering its effective molecular weight.[11]
-
Reducing Agent (e.g., 10% w/v Ascorbic Acid): Prepare fresh daily in ultrapure water to prevent oxidation.
-
Buffer Solution (e.g., 0.5 M Ammonium Acetate, pH ~5.5): Dissolve ammonium acetate in water and adjust pH if necessary. This buffer maintains the optimal pH for complex formation.[3]
-
Ferrozine Reagent (e.g., 6.5 mM): Dissolve Ferrozine disodium salt in the buffer solution. Store protected from light.[10]
Step-by-Step Protocol:
-
Prepare Working Iron Standards: Create a series of at least five dilutions from the stock solution (e.g., 0.5, 1.0, 2.0, 3.0, 4.0 µg/mL Fe²⁺) in volumetric flasks. Also, prepare a "zero" standard containing only the diluent (reagent blank).
-
Sample Preparation: To an aliquot (e.g., 1.0 mL) of each standard and the blank in separate test tubes, add the reducing agent (e.g., 100 µL of 10% ascorbic acid) to ensure all iron is in the Fe²⁺ state. Mix and allow to react for ~10-20 minutes.[10]
-
Color Development: Add the Ferrozine reagent (e.g., 1.0 mL) to each tube. The final pH should be between 4 and 9.[3]
-
Incubation: Mix thoroughly and allow the solutions to stand for a minimum of 5-10 minutes at room temperature for full color development.[1][12] The color is stable for at least 30 minutes.[1]
-
Spectrophotometric Measurement: Set the spectrophotometer to 562 nm .[1][9] Zero the instrument using the reagent blank. Measure the absorbance of each iron standard.
-
Data Analysis and Calculation:
-
Plot a graph of Absorbance (y-axis) versus Iron Concentration in mol/L (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where 'm' is the slope of the line.
-
According to the Beer-Lambert Law (A = εbc), the slope (m) of this line is equal to εb.
-
Assuming a standard cuvette with a path length (b) of 1 cm, the molar absorptivity (ε) is equal to the slope of the calibration curve.
-
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A Technical Guide to the Ferrozine Assay: Selective Quantification of Ferrous and Total Iron for Researchers and Drug Development Professionals
In the landscape of biomedical research and pharmaceutical development, the precise quantification of iron in its different oxidation states is of paramount importance. Iron, a transition metal essential for a myriad of biological processes, can also be a potent catalyst for oxidative damage. The ability to distinguish between its ferrous (Fe²⁺) and ferric (Fe³⁺) forms is crucial for understanding disease mechanisms, evaluating drug efficacy, and ensuring product quality. This technical guide provides an in-depth exploration of the ferrozine assay, a robust and sensitive colorimetric method for the selective determination of ferrous iron and, by extension, total iron.
The Principle of the Ferrozine Assay: A Tale of Two Oxidation States
The ferrozine assay is a widely used colorimetric method for determining soluble iron concentrations.[1] At its core, the ferrozine assay relies on the highly specific reaction between the chromogenic chelator, Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine), and ferrous iron (Fe²⁺)[2][3]. This reaction is the cornerstone of the assay's utility and specificity.
The Ferrous Reaction: A Vivid and Stable Complex
Ferrozine is a bidentate ligand that forms a stable, water-soluble magenta complex with ferrous iron.[4][5] Three molecules of ferrozine coordinate with one ferrous ion to form the [Fe(Ferrozine)₃]²⁺ complex.[4] This complex exhibits a strong absorbance maximum at 562 nm, allowing for sensitive and accurate quantification using spectrophotometry.[6][7] The intensity of the purple color is directly proportional to the concentration of ferrous iron in the sample.[8][9]
The reaction is rapid and proceeds to completion over a broad pH range of 4 to 9.[4] This wide pH tolerance adds to the robustness of the assay, making it applicable to a variety of sample matrices.
The Ferric Non-Reaction: The Basis of Selectivity
Crucially, Ferrozine does not form a colored complex with ferric iron (Fe³⁺).[10] This inherent specificity is the key to the assay's ability to selectively measure ferrous iron in a sample that may contain both oxidation states. While some studies have noted a potential for Fe³⁺ to interfere with Fe²⁺ measurements under specific conditions, particularly in the dark and with prolonged incubation, the immediate reaction is overwhelmingly specific to ferrous iron.[1][11]
This selectivity allows researchers to directly quantify the biologically active and potentially pro-oxidant Fe²⁺ pool within a sample.
Figure 1: Reaction of Ferrozine with Ferrous and Ferric Iron.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the determination of ferrous iron and total iron using the ferrozine assay. It is essential to use high-purity reagents and acid-washed glassware to avoid iron contamination.[8][12]
Reagent Preparation
-
Ferrozine Reagent (6.5 mM in 5 M Ammonium Acetate):
-
Dissolve 9.7 g of ammonium acetate in approximately 5 mL of Milli-Q water. Note that this is an endothermic reaction and the solution will become cold.[6]
-
Once fully dissolved, add 80 mg of Ferrozine.[6]
-
Dilute the final solution to 25 mL with Milli-Q water.[6] Store in the dark at room temperature; the solution is stable for about a week.[6]
-
-
Reducing Agent (1.2 M Ascorbic Acid):
-
Dissolve 0.3522 g of ascorbic acid in 5 mL of Milli-Q water.[6] Prepare this solution fresh daily.
-
-
Iron Standard (1000 ppm Fe²⁺):
Protocol for Ferrous Iron (Fe²⁺) Determination
This protocol is designed for the direct measurement of ferrous iron in a sample.
-
Sample Preparation: Prepare your sample in a suitable buffer. The pH of the final reaction mixture should be between 4 and 9.
-
Reaction Setup: In a microplate well or a cuvette, add:
-
140 µL of your sample or standard.
-
70 µL of the Ferrozine reagent.
-
-
Incubation: Mix gently and incubate for at least 30 minutes at room temperature, protected from light.[6]
-
Measurement: Read the absorbance at 562 nm using a spectrophotometer or microplate reader.[6]
-
Quantification: Determine the concentration of Fe²⁺ in your sample by comparing its absorbance to a standard curve prepared from serial dilutions of the 1000 ppm Fe²⁺ stock solution.
Protocol for Total Iron Determination
To measure the total iron concentration (Fe²⁺ + Fe³⁺), all ferric iron in the sample must first be reduced to ferrous iron.
Figure 2: Workflow for Total Iron Determination.
-
Sample Preparation and Reduction:
-
To 150 µL of your sample, add 150 µL of the reducing agent (1.2 M Ascorbic Acid).[6]
-
Incubate for at least 20 minutes to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
-
Reaction Setup: In a microplate well or a cuvette, add:
-
140 µL of the reduced sample or standard.
-
70 µL of the Ferrozine reagent.
-
-
Incubation: Mix gently and incubate for at least 30 minutes at room temperature, protected from light.[6]
-
Measurement: Read the absorbance at 562 nm.
-
Quantification: Determine the total iron concentration from a standard curve. The concentration of Fe³⁺ can then be calculated by subtracting the Fe²⁺ concentration (determined without the reduction step) from the total iron concentration.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molar Absorptivity (ε) | 27,900 M⁻¹cm⁻¹ | [4][13] |
| Wavelength of Max Absorbance (λmax) | 562 nm | [6][7] |
| Optimal pH Range | 4 - 9 | [4] |
| Linear Range | 1 - 14 ppm (can be extended) | [6] |
Critical Considerations and Troubleshooting
To ensure the accuracy and reliability of the ferrozine assay, several factors must be carefully controlled.
The Importance of pH
While the ferrozine-Fe²⁺ complex forms over a wide pH range, maintaining a consistent pH between samples and standards is crucial for reproducible results.[14] An acetate buffer is commonly used to maintain the pH in the optimal range.[8]
Choice of Reducing Agent
For total iron determination, a reducing agent is necessary to convert Fe³⁺ to Fe²⁺.[15] Common choices include:
-
Ascorbic Acid: A gentle and effective reducing agent that is widely used.[6][8]
-
Hydroxylamine Hydrochloride: Another common and effective reducing agent.[4][16]
The choice of reducing agent may depend on the sample matrix and potential interferences. It is crucial to ensure that the reducing agent itself does not interfere with the assay.
Potential Interferences
The ferrozine assay is highly specific for ferrous iron.[2][3] However, high concentrations of other metal ions can potentially interfere with the assay.[14] Divalent cobalt and monovalent copper are known to form colored complexes with ferrozine.[4] The presence of strong chelating agents like EDTA in the sample can also interfere with the formation of the ferrozine-iron complex and should be avoided.[9] Hemolyzed samples should not be used for serum iron determination as erythrocytes contain high levels of iron.[8][12]
Troubleshooting Common Issues
-
Inconsistent or Low Absorbance Readings: This can be due to impure ferrozine reagent, incorrect pH, insufficient reaction time, or expired reagents.[14]
-
Cloudy Solutions or Precipitation: This may indicate solubility issues or incorrect reagent preparation. Ensure all reagents are fully dissolved.[14]
-
High Blank Readings: This is often a sign of iron contamination in the reagents or glassware. Acid-washing all glassware is essential.
Conclusion: A Powerful Tool for Iron Analysis
The ferrozine assay stands as a testament to the power of specific chemical reactions in quantitative analysis. Its high sensitivity, specificity for ferrous iron, and operational simplicity make it an invaluable tool for researchers and drug development professionals. By understanding the underlying principles and adhering to carefully controlled protocols, the ferrozine assay can provide reliable and accurate data on the speciation of iron, offering critical insights into biological systems and pharmaceutical formulations.
References
-
J Microbiol Methods. 2013 Dec;95(3):366-7. doi: 10.1016/j.mimet.2013.10.005. Epub 2013 Oct 16. Interference of ferric ions with ferrous iron quantification using the ferrozine assay. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Troubleshooting Common Issues in Ferrozine Iron Determination. [Link]
-
Ring, Hattie L., et al. "Ferrozine assay for simple and cheap iron analysis of silica-coated iron oxide nanoparticles." ChemRxiv. Preprint. (2018). [Link]
-
Labor. Iron Determination (Ferrozine Assay). (2020). [Link]
-
Water Quality Monitoring. Ferrozine. [Link]
-
Flow Injection Tutorial. Molar Absorptivity of Fe(II) Ferrozine Complex. [Link]
-
Water Quality Monitoring. Ferrozine. [Link]
-
Atlas Medical. Iron FerroZine, Colorimetric Quantitative determination of iron. [Link]
-
Stookey, L. L. "Ferrozine—a new spectrophotometric reagent for iron." Analytical chemistry 42.7 (1970): 779-781. [Link]
-
Linear Chemicals. IRON FERROZINE. [Link]
-
Kamiya Biomedical Company. Iron Assay (Ferrozine Chromogenic Method). (2014). [Link]
-
Anastácio, A. S., et al. "Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron." Geochimica et Cosmochimica Acta 72.20 (2008): 5001-5008. [Link]
-
Hach. FerroZine® Method1 Method 8147. [Link]
-
ARCHEM. IRON (Ferrozine Method). [Link]
-
Stadtman, E. R., and B. S. Berlett. "Antioxidant activity of Ferrozine–iron–amino acid complexes." Proceedings of the National Academy of Sciences 92.17 (1995): 7690-7694. [Link]
-
Chegg.com. Solved (iii) The molar absorptivity of the [Fe( Ferrozine) | Chegg.com. (2022). [Link]
-
ResearchGate. Iron Determination by Ferrozine Method. [Link]
-
Gibbs, C. R. "Kinetics of the complexation of iron (II) with ferrozine." Analytical Chemistry 48.8 (1976): 1197-1201. [Link]
-
ResearchGate. Absorption of the ferrozine–iron complex at 562 nm. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Ferrozine. [Link]
-
ResearchGate. Issues recovering Ferrous Iron?. [Link]
-
Thomas, C. E., and S. D. Aust. "Reductive release of ferritin iron: a kinetic assay." Analytical biochemistry 157.1 (1986): 142-147. [Link]
-
Siriraks, A., and H. M. Kingston. "Speciation of Fe (II) and Fe (III) by the modified ferrozine method, FIA–spectrophotometry, and flame AAS after cloud-point extraction." Analytical chemistry 62.11 (1990): 1185-1191. [Link]
-
YouTube. SPM Chemistry Redox 3: Change of Fe2+ ions to Fe3+ ions and Vice versa. (2020). [Link]
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Ferrozine: A Comprehensive Technical Guide to a Seminal Iron Reagent
Authored by: A Senior Application Scientist
Abstract: This technical guide provides an in-depth exploration of Ferrozine, a highly sensitive and specific spectrophotometric reagent for iron. From its rational design and discovery to its widespread application in diverse scientific fields, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of Ferrozine's chemistry, mechanism of action, and practical utility. Detailed experimental protocols, comparative data, and workflow visualizations are included to facilitate its effective implementation in the laboratory.
The Quest for a Superior "Ferroin" Reagent: The Genesis of Ferrozine
The story of Ferrozine begins with the long-standing interest in organic molecules containing the "ferroin" functional group, -N=C-C=N-.[1][2] Since the late 19th century, this atomic configuration has been known for its ability to act as a bidentate ligand, forming colored complexes with specific metal ions, most notably ferrous iron (Fe²⁺).[1][2] While hundreds of compounds possessing the ferroin group were synthesized over the years, many suffered from drawbacks such as weak color intensity, instability, or a narrow effective pH range.[1][2] Reagents like 1,10-phenanthroline and 2,2'-bipyridine gained acceptance but were not without their limitations, including cost and sensitivity.[1]
The development of 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ) was a significant advancement, offering greater sensitivity. However, its low water solubility necessitated the use of non-aqueous or partially aqueous solutions, complicating its application. This limitation spurred the rational design of a new reagent that would retain the high sensitivity of TPTZ while being highly water-soluble.
This led to the work of Lawrence L. Stookey at the Hach Chemical Company, who in 1970 reported the synthesis of a novel sulfonated derivative of a triazine compound: 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, which he named Ferrozine.[1][3][4] By introducing sulfonic acid groups, Stookey overcame the solubility issues of its predecessors, creating a reagent that was not only highly sensitive but also exceptionally soluble in water, making it ideal for direct aqueous measurements.[1]
Chemical Properties and Mechanism of Action
Ferrozine, in its disodium salt form (C₂₀H₁₂N₄Na₂O₆S₂), is a light yellow powder that is stable under normal laboratory conditions.[1] Its key feature is the presence of the ferroin group, which enables it to form a strong, stable complex with ferrous iron.[5]
The reaction mechanism involves the chelation of one ferrous ion by three molecules of Ferrozine, forming a stable tris complex, [Fe(Ferrozine)₃]²⁺.[1] This coordination occurs in an octahedral geometry, resulting in a vibrant magenta-colored complex.[1] The sulfonation of the phenyl rings does not interfere with the chelating ability of the pyridyl and triazine nitrogen atoms but significantly enhances the molecule's aqueous solubility.
Caption: Stoichiometric formation of the stable magenta [Fe(Ferrozine)₃]²⁺ complex.
The resulting complex exhibits a maximum absorbance at a wavelength of 562 nm, allowing for highly sensitive and specific spectrophotometric quantification of iron.[1][5] The color development is rapid and the complex is stable over a broad pH range of 4 to 9.[1]
Key Advantages and Comparative Analysis
Ferrozine quickly became a reagent of choice for iron analysis due to several key advantages:
-
High Sensitivity: Ferrozine has a high molar absorptivity, making it one of the most sensitive colorimetric reagents for iron.[1]
-
Excellent Water Solubility: Its sulfonated structure ensures high solubility in aqueous solutions, simplifying reagent preparation and use.[1]
-
Specificity for Fe²⁺: Ferrozine is highly specific for ferrous iron. This allows for the differential determination of Fe²⁺ and total iron (after reduction of Fe³⁺ to Fe²⁺).
-
Broad pH Range: The Ferrozine-iron complex is stable over a wide pH range, providing flexibility in assay conditions.[1]
-
Cost-Effectiveness: Compared to other sensitive reagents, Ferrozine is relatively inexpensive to manufacture.[1]
| Reagent | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Ferrozine | 27,900 [1] |
| TPTZ | 22,600[1] |
| Bathophenanthroline | 22,143[1] |
| 1,10-Phenanthroline | 11,100[1] |
Table 1: Comparison of Molar Absorptivity of Common Iron Reagents.
While Ferrozine is a superior reagent, it's important to note that under certain conditions, other divalent metal ions like cobalt (Co²⁺) and copper (Cu²⁺) can form colored complexes, though typically with much lower sensitivity.[1] Additionally, when comparing the kinetics of iron reduction, bathophenanthrolinedisulfonic acid (BPS) may exhibit faster rates of complex formation than Ferrozine under identical conditions, a factor to consider in kinetic studies.[6]
Methodologies and Experimental Protocols
The versatility of Ferrozine allows for its application in a wide array of sample types, from environmental water analysis to complex biological matrices.
General Workflow for Iron Determination
The fundamental workflow for total iron determination using Ferrozine involves three key steps: sample digestion/iron release, reduction of ferric iron to ferrous iron, and colorimetric detection.
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Methodological & Application
Ferrozine assay protocol for cultured cells.
Application Notes & Protocols
Topic: Ferrozine-Based Quantification of Total Intracellular Iron in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Intracellular Iron
Iron is an indispensable micronutrient, fundamental to a vast array of cellular processes, from oxygen transport via hemoglobin to energy production in the mitochondrial electron transport chain. It is a key component of heme groups and iron-sulfur clusters essential for enzymatic reactions[1]. However, this essentiality is a double-edged sword. Excess intracellular iron, particularly in its reactive ferrous (Fe²⁺) state, can catalyze the formation of highly damaging reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress, lipid peroxidation, and a form of regulated cell death known as ferroptosis[2].
Given this delicate balance, the accurate quantification of intracellular iron is paramount for research in toxicology, neurodegenerative diseases, cancer biology, and drug development. The Ferrozine assay offers a sensitive, reliable, and cost-effective colorimetric method for this purpose, making it a staple in many cell biology laboratories[3][4][5]. This guide provides a comprehensive, field-proven protocol for measuring total intracellular iron in cultured mammalian cells, grounded in the core principles of the assay and supported by expert insights for robust and reproducible results.
Pillar 1: The Scientific Principle of the Ferrozine Assay
The Ferrozine assay's elegance lies in its specificity and the simplicity of its colorimetric readout. The core of the assay is the reaction between the chromogen, Ferrozine (3-(2-pyridyl)-5,6-bis(phenyl sulfonic acid)-1,2,4-triazine), and ferrous iron (Fe²⁺). This reaction forms a stable, water-soluble magenta-colored complex that exhibits a strong absorbance maximum at approximately 562 nm[5][6]. The intensity of this color is directly proportional to the concentration of Fe²⁺ in the sample[1][7].
However, a critical consideration for biological samples is that intracellular iron exists in both the ferrous (Fe²⁺) and ferric (Fe³⁺) states, with a significant portion tightly bound to storage and transport proteins like ferritin and transferrin[3][8]. To quantify the total cellular iron, a three-step chemical process is required, as illustrated below.
Caption: Core principle of the total iron Ferrozine assay.
-
Iron Release: Cells are lysed, and an acidic reagent denatures proteins, causing the release of tightly bound iron, primarily in the Fe³⁺ state[3][4].
-
Reduction: A potent reducing agent, such as ascorbic acid or hydroxylamine, is introduced to quantitatively convert all released Fe³⁺ into Fe²⁺[1][8]. This step is crucial for ensuring all iron is in the detectable form.
-
Chelation and Detection: Ferrozine is added, which specifically chelates the Fe²⁺ ions to form the colored complex for spectrophotometric measurement[5].
Pillar 2: A Self-Validating Protocol for Cultured Cells
This protocol is designed for adherent cells grown in multi-well plates (e.g., 12- or 24-well plates) but can be adapted for suspension cells or larger culture vessels. A key principle of a trustworthy protocol is the inclusion of proper controls and validation steps, such as parallel protein quantification for normalization.
Essential Materials & Reagents
Contamination Control: Iron contamination is a primary source of error. All glassware must be acid-washed (e.g., with 1M HCl), and disposable plasticware should be of high quality. Use iron-free water for all reagent preparations[7].
| Reagent/Material | Preparation/Specifications |
| PBS (Phosphate-Buffered Saline) | Ca²⁺/Mg²⁺-free, sterile. |
| Cell Lysis Solution | 50 mM NaOH. Prepare fresh. |
| Iron Releasing Reagent | A freshly mixed 1:1 solution of 1.4 M HCl and 4.5% (w/v) KMnO₄. |
| Iron Detection Reagent | 6.5 mM Ferrozine, 6.5 mM Neocuproine, 2.5 M Ammonium Acetate, 1 M Ascorbic Acid. Dissolve in iron-free water. Store protected from light at 4°C for up to 1 month[2]. |
| Iron Standard (1000 µg/mL) | NIST-traceable iron standard solution (e.g., FeCl₃ in dilute HCl). |
| Protein Assay Reagent | BCA or Bradford assay kit. |
| Equipment | Microplate reader (absorbance at ~562 nm and for protein assay), incubator, centrifuge (for suspension cells), acid-washed glassware or plastic tubes[7]. |
Experimental Workflow
The entire workflow is designed to move from cell culture to final data analysis systematically.
Caption: Experimental workflow for intracellular iron quantification.
Step-by-Step Methodology
1. Cell Preparation: a. Culture cells to the desired confluency in a multi-well plate. Apply experimental treatments as required. b. Aspirate the culture medium. Wash the cells twice with 1 mL of ice-cold PBS per well to thoroughly remove any iron from the culture medium. Aspirate the final wash completely.
2. Cell Lysis: a. Add 200 µL of 50 mM NaOH to each well to lyse the cells[3]. b. Incubate at room temperature for 10-15 minutes with gentle shaking. c. Crucial Fork Point: At this stage, the lysate can be used for both iron and protein determination. i. For Iron Assay: Transfer the entire 200 µL of lysate to a fresh microcentrifuge tube. ii. For Protein Normalization: In a parallel plate or by taking a small aliquot (e.g., 20 µL) before the next step, perform a standard protein quantification assay (e.g., BCA).
3. Total Iron Release: a. To the 200 µL of cell lysate in the microcentrifuge tube, add 200 µL of the freshly prepared Iron Releasing Reagent (1.4 M HCl / 4.5% KMnO₄)[3][4][9]. b. Tightly cap the tubes and vortex briefly. c. Incubate the samples in a heating block or water bath at 60°C for 2 hours. This step is critical for denaturing iron-binding proteins and ensuring all iron is made accessible[3]. d. Allow the samples to cool to room temperature.
4. Colorimetric Reaction: a. Add 60 µL of the Iron Detection Reagent to each sample tube. b. Mix well and incubate at room temperature for 30 minutes, protected from light. The ascorbic acid in the reagent will reduce the Fe³⁺ to Fe²⁺, which is then chelated by Ferrozine, developing the characteristic magenta color[2].
5. Measurement: a. Transfer 250 µL from each sample tube to a 96-well clear flat-bottom plate. b. Read the absorbance at 562 nm using a microplate reader. Include a blank control containing all reagents but no cell lysate.
Preparation of the Iron Standard Curve
Accurate quantification is impossible without a reliable standard curve.
-
Prepare a 10 µg/mL working standard: Dilute your 1000 µg/mL stock standard in iron-free water.
-
Generate Standards: Prepare a serial dilution in microcentrifuge tubes as described in the table below. The final volume in each tube should be 200 µL, mimicking the lysate volume.
| Tube | Volume of 10 µg/mL Stock (µL) | Volume of 50 mM NaOH (µL) | Final Iron Conc. (µg/mL) | Final Iron Amount (ng) |
| S0 (Blank) | 0 | 200 | 0 | 0 |
| S1 | 2 | 198 | 0.1 | 20 |
| S2 | 5 | 195 | 0.25 | 50 |
| S3 | 10 | 190 | 0.5 | 100 |
| S4 | 20 | 180 | 1.0 | 200 |
| S5 | 40 | 160 | 2.0 | 400 |
| S6 | 80 | 120 | 4.0 | 800 |
-
Process Standards: Treat the 200 µL in each standard tube exactly as the cell lysate samples (i.e., add releasing and detection reagents, steps 3a-5a). This ensures that the standards are subjected to the same matrix effects as the samples.
Pillar 3: Data Analysis & Interpretation
-
Blank Subtraction: Subtract the average absorbance of the blank (S0) from all standard and sample absorbance readings.
-
Standard Curve Generation: Plot the blank-corrected absorbance values for the iron standards (Y-axis) against the known amount of iron in nanograms (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a reliable curve).
-
Calculate Iron Content: Use the equation from the standard curve to calculate the amount of iron (in ng) in your experimental samples.
-
Iron (ng) = (Sample Absorbance - c) / m
-
-
Normalization: Normalize the iron content to the total protein content to account for variations in cell number.
-
Normalized Iron (ng/mg protein) = [Iron in sample (ng)] / [Protein in sample (mg)]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Blank Reading | Iron contamination in reagents or water; dirty cuvettes/plate. | Use high-purity, iron-free water. Use acid-washed glassware or new disposable plasticware[7]. Prepare fresh reagents. |
| Low Absorbance Signal | Insufficient cell number; incomplete cell lysis or iron release; incorrect pH. | Increase the number of cells per well. Ensure the 60°C incubation for 2 hours is performed correctly[3]. Verify the pH of the final reaction mixture is within the optimal range for Ferrozine complex formation. |
| Sample Precipitation/Turbidity | High lipid or protein content; incorrect reagent preparation. | Centrifuge samples after the color development step and measure the absorbance of the clear supernatant. Ensure Ferrozine is fully dissolved in the detection reagent[10]. High protein concentrations may require dilution[7]. |
| Poor Standard Curve (R² < 0.99) | Pipetting errors; degradation of standards or reagents. | Use calibrated pipettes. Prepare fresh dilutions of the iron standard for each experiment. Ensure reagents are stored correctly and are not expired. |
| Inconsistent Replicates | Incomplete cell washing; pipetting errors; non-homogenous lysate. | Ensure complete removal of PBS after washing. Mix samples thoroughly at each step. For viscous lysates, pipette slowly and carefully. |
References
- NINGBO INNO PHARMCHEM CO.,LTD.
-
Im, J., Yang, K., & Lee, W. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367. [Link]
-
Linear Chemicals. (n.d.). IRON FERROZINE. [Link]
-
Riemer, J., Hoepken, H. H., Czerwinska, H., Robinson, S. R., & Dringen, R. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375. [Link]
-
Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. [Link]
-
Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry. [Link]
-
Le, T. V., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Bio-protocol, 8(14), e2939. [Link]
- Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781.
-
Jones, D., et al. (2015). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Chemical Geology. [Link]
-
Hedayati, M., Abubaker-Sharif, B., Khatun, M., et al. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. International journal of hyperthermia, 33(5), 588-595. [Link]
-
ResearchGate. (2023). Colorimetric ferrozine-assay for the quantitation of iron in cultured cells. [Link]
-
Liu, X., et al. (2020). Amended Ferrozine Assay for Quantifying Magnetosome Iron Content in Magnetotactic Bacteria. Molecules, 25(24), 5991. [Link]
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- 4. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Amended Ferrozine Assay for Quantifying Magnetosome Iron Content in Magnetotactic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. linear.es [linear.es]
- 9. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
Quantitative Determination of Iron in Biological Samples Using Ferrozine: An Application Note and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the quantitative determination of iron in various biological samples using the Ferrozine-based colorimetric assay. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical principles of the assay, offers step-by-step experimental procedures, and provides insights into potential challenges and their solutions, ensuring data integrity and reproducibility.
Principle of the Ferrozine Assay
The Ferrozine assay is a highly sensitive and specific method for quantifying iron concentration.[1] The underlying principle is a multi-step process that culminates in the formation of a stable, colored complex whose absorbance is directly proportional to the iron concentration in the sample.[2]
First, in a weakly acidic environment, ferric iron (Fe³⁺), which is typically bound to transport proteins like transferrin in biological samples, is dissociated.[2][3] Subsequently, a reducing agent, commonly ascorbic acid or hydroxylamine, reduces the liberated ferric iron (Fe³⁺) to its ferrous state (Fe²⁺).[3][4][5] Finally, three molecules of Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) chelate one molecule of ferrous iron (Fe²⁺) to form a stable, water-soluble magenta-colored complex.[6][7] This complex exhibits a strong absorbance at a maximum wavelength of approximately 562 nm, which can be measured using a spectrophotometer.[1][3][7][8]
The chemical reaction at the core of the Ferrozine assay is depicted in the following diagram:
Caption: Chemical principle of the Ferrozine-based iron assay.
Materials and Reagents
Consistent and high-quality reagents are paramount for accurate and reproducible results. It is recommended to use analytical grade reagents and iron-free deionized water throughout the protocol. Glassware should be acid-washed (e.g., with 1M HCl or 1M HNO₃) and rinsed thoroughly with deionized water to prevent iron contamination.[2][5][9]
| Reagent/Material | Specifications |
| Ferrozine | 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium salt |
| Iron Standard | 1000 mg/L Fe(III) standard solution, commercially available |
| Reducing Agent | Ascorbic acid or Hydroxylamine hydrochloride |
| Buffer | Acetate buffer (pH 4.5-4.9) |
| Protein Precipitant | Trichloroacetic acid (TCA) solution (e.g., 3-5%) |
| Acid for Digestion | Hydrochloric acid (HCl), concentrated |
| Spectrophotometer | Capable of measuring absorbance at 562 nm |
| Microplate Reader | Optional, for high-throughput analysis |
| Cuvettes/Microplates | 1 cm path length cuvettes or 96-well clear microplates |
| Pipettes and Tips | Calibrated micropipettes and disposable tips |
Experimental Workflow Overview
The general workflow for the quantitative determination of iron in biological samples using the Ferrozine assay is outlined below. Specific steps may vary depending on the sample type.
Caption: General experimental workflow for the Ferrozine iron assay.
Detailed Protocols
The following sections provide detailed, step-by-step protocols for the preparation of various biological samples and the subsequent iron determination using the Ferrozine assay.
Preparation of Reagents
-
Iron Standard Stock Solution (100 µg/dL): Prepare by diluting a commercial 1000 mg/L iron standard. This stock can be further diluted to create a standard curve.
-
Working Reagent: The composition of the working reagent can vary. A common approach is to prepare a solution containing the buffer and the reducing agent, with the Ferrozine solution added just before the assay. For instance, dissolve ascorbic acid in acetate buffer.[3]
-
Ferrozine Solution (e.g., 40 mmol/L): Prepare by dissolving Ferrozine in deionized water.[3]
Preparation of Standard Curve
-
Prepare a series of iron standards by diluting the iron standard stock solution with deionized water. A typical range for the standard curve is 0 to 200 µg/dL.
-
Process the standards in the same manner as the samples in the assay protocol.
-
Plot the absorbance at 562 nm versus the iron concentration for the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the iron concentration, and 'c' is the y-intercept.
Protocol for Serum and Plasma Samples
This protocol is suitable for the direct measurement of iron in serum or heparinized plasma.[3][4] Hemolyzed samples should be avoided as they can lead to falsely elevated iron levels.[10] EDTA-plasma is not recommended as EDTA can interfere with the assay.[2][9]
Procedure:
-
Allow all reagents and samples to reach room temperature.
-
Pipette the following into appropriately labeled tubes or wells of a microplate:
| Component | Blank | Standard | Sample |
| Deionized Water | 200 µL | - | - |
| Iron Standard | - | 200 µL | - |
| Sample | - | - | 200 µL |
| Working Reagent | 1.0 mL | 1.0 mL | 1.0 mL |
-
Mix well and incubate for 5-10 minutes at room temperature to allow for the reduction of Fe³⁺ to Fe²⁺.
-
Add the Ferrozine solution to each tube/well.
-
Mix thoroughly and incubate for a further 5-10 minutes at room temperature for color development.
-
Measure the absorbance at 562 nm against the reagent blank.
Protocol for Tissue Homogenates and Cell Lysates
For intracellular iron measurement, the iron must first be released from proteins.[11][12] This is typically achieved through acid digestion and/or protein precipitation.
Sample Preparation:
-
Homogenize the tissue or lyse the cells in an appropriate buffer.
-
To release protein-bound iron, add an equal volume of a protein precipitating agent like 5% Trichloroacetic Acid (TCA) to the homogenate/lysate.[9]
-
Vortex vigorously and incubate on ice or at 4-8°C for 30 minutes.[2][9]
-
Centrifuge at high speed (e.g., 6,000 rpm for 15 minutes) to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant, which contains the liberated iron, for use in the assay. The pH of the supernatant should be between 2.0 and 8.0.[2]
Assay Procedure:
Follow the same procedure as for serum and plasma samples (Section 4.3), using the prepared supernatant as the sample.
Data Analysis and Calculation
The iron concentration in the samples can be calculated using the standard curve.
Calculation:
Iron Concentration (µg/dL) = [(Absorbance of Sample - Absorbance of Blank) / Slope of Standard Curve] x Dilution Factor
The dilution factor should be taken into account if the samples were diluted during preparation.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or low absorbance readings | - Impure Ferrozine reagent- Incorrect pH- Insufficient incubation time- Spectrophotometer not calibrated | - Use high-purity Ferrozine- Ensure the buffer pH is within the optimal range (4.5-4.9)- Adhere to the recommended incubation times- Calibrate the spectrophotometer |
| High background absorbance | - Contaminated glassware or reagents- Reagent deterioration | - Use acid-washed glassware and iron-free water- Prepare fresh reagents if they appear turbid or discolored |
| Precipitation in the assay mixture | - High protein or lipid concentration in the sample- Incorrect reagent preparation | - Deproteinize samples as described in the protocol- Ensure all reagents are fully dissolved |
| Interference | - Presence of other metal ions (e.g., copper)- Chelating agents (e.g., EDTA) in the sample | - Use masking agents if necessary for specific metal ion interference- Avoid using EDTA as an anticoagulant |
For a more detailed discussion on troubleshooting, refer to specialized guides on the Ferrozine assay.[13]
Limitations
While the Ferrozine assay is robust and sensitive, it has some limitations:
-
Heme-bound iron: This assay does not measure heme-containing iron species.[2]
-
Interference: As mentioned, certain metal ions and chelating agents can interfere with the assay.[14][15] Careful sample preparation and the use of appropriate controls are crucial.
-
Sample Matrix Effects: Complex biological matrices can sometimes interfere with the assay. It is advisable to validate the assay for each specific sample type.
Conclusion
The Ferrozine-based assay is a reliable, cost-effective, and sensitive method for the quantitative determination of iron in a wide range of biological samples.[11] By understanding the chemical principles and adhering to the detailed protocols and best practices outlined in this guide, researchers can obtain accurate and reproducible data, contributing to advancements in various fields of biological and medical research.
References
-
Anonymous. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366–367. [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. Retrieved from [Link]
-
Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). Retrieved from [Link]
-
Ring, H. L., Gao, Z., Klein, N., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. [Link]
-
Archem Diagnostics. (n.d.). IRON (Ferrozine Method). Retrieved from [Link]
-
Wako Pure Chemical Industries, Ltd. (n.d.). Iron Assay Kit. Retrieved from [Link]
-
Riemer, J., Hoepken, H. H., Czerwinska, M., Dringen, R., & Schmalz, H. G. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370–375. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. Retrieved from [Link]
-
Riemer, J., Hoepken, H. H., Czerwinska, M., Dringen, R., & Schmalz, H. G. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. ResearchGate. [Link]
-
Diagnosticum Zrt. (n.d.). IRON FERROZINE. Retrieved from [Link]
-
White, J. M., & Flashka, H. A. (1977). Copper interference in the determination of iron in serum using ferrozine. Clinical Biochemistry, 10(3), 122–123. [Link]
-
Anonymous. (n.d.). Molar Absorptivity. Flow Injection Tutorial. Retrieved from [Link]
-
Linear Chemicals, S.L.U. (n.d.). IRON FERROZINE. Retrieved from [Link]
-
Stadtman, E. R., & Berlett, B. S. (1998). Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences, 95(4), 1335–1340. [Link]
-
Medichem. (n.d.). Iron (Ferrozine). Retrieved from [Link]
-
Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779–781. [Link]
-
Chegg Inc. (2022). Solved (iii) The molar absorptivity of the [Fe( Ferrozine) | Chegg.com. Retrieved from [Link]
-
Anonymous. (2020). Iron Determination (Ferrozine Assay). Labor. Retrieved from [Link]SOP_Iron-Determination-Ferrozine-Assay.pdf)
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Application Note: High-Sensitivity Quantification of Iron in Aqueous Samples using the Ferrozine-Based Chromogenic Assay
Abstract
This document provides a comprehensive guide for the determination of total and speciated ferrous (Fe²⁺) and ferric (Fe³⁺) iron in a variety of water samples. We delve into the robust and highly sensitive ferrozine-based spectrophotometric method. This application note furnishes researchers, scientists, and drug development professionals with the foundational principles, detailed, field-proven protocols, and critical insights necessary for accurate and reproducible iron quantification. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure the highest degree of scientific integrity.
Introduction: The Significance of Iron Quantification
Iron is a ubiquitous and essential metallic element, playing a critical role in numerous biological and environmental processes.[1][2] In environmental science, monitoring iron levels in water bodies is crucial for assessing water quality and understanding biogeochemical cycles.[3] For domestic water supplies, excessive iron can lead to the formation of oxyhydroxide precipitates, causing staining of laundry and porcelain.[1][2] Consequently, a recommended limit of 0.3 mg/L for iron in domestic water has been established.[1][2] In the pharmaceutical and drug development sectors, precise iron measurement is vital for studies related to iron metabolism, drug stability, and the formulation of iron supplements.
The ferrozine assay stands out as a superior method for iron determination due to its high sensitivity, specificity, and the water-solubility of the resulting iron-ferrozine complex.[4] This method is particularly advantageous for its ease of use and accessibility for most laboratories equipped with a standard spectrophotometer or microplate reader.[3]
Principle of the Ferrozine Assay
The ferrozine assay is a colorimetric method based on the reaction of ferrous iron (Fe²⁺) with the chromogenic reagent ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium salt).[4] In an aqueous solution at a pH between 4 and 9, three molecules of ferrozine chelate one ferrous ion to form a stable, magenta-colored complex.[4]
This Fe(Ferrozine)₃²⁺ complex exhibits a strong absorbance maximum at approximately 562 nm.[3][4][5] The intensity of the color produced is directly proportional to the concentration of ferrous iron in the sample, adhering to the Beer-Lambert law over a significant concentration range.[4]
To determine the total iron concentration (Fe²⁺ + Fe³⁺), a reducing agent, such as ascorbic acid or hydroxylamine hydrochloride, is added to the sample.[6][7] This crucial step quantitatively reduces any ferric iron (Fe³⁺) present to ferrous iron (Fe²⁺), making it available to react with ferrozine.[6] By measuring the absorbance before and after the addition of the reducing agent, one can speciate the iron into its ferrous and ferric forms.
Experimental Workflow Overview
Sources
Application Note: Ferrozine Assay for Iron Quantification in Nanoparticles
Introduction: The Critical Role of Iron Quantification in Nanoparticle-Based Therapeutics and Diagnostics
Iron oxide nanoparticles (IONPs) are at the forefront of nanomedicine, serving as contrast agents in magnetic resonance imaging (MRI), vehicles for targeted drug delivery, and mediators of hyperthermia cancer therapy.[1][2][3] The therapeutic and diagnostic efficacy of these nanoparticles is intrinsically linked to their iron content. Accurate and precise quantification of iron is therefore a cornerstone of quality control in the development and manufacturing of IONP-based products. This application note provides a comprehensive guide to the Ferrozine assay, a robust and accessible colorimetric method for determining the iron concentration in nanoparticle formulations.[4][5][6]
Principle of the Ferrozine Assay: A Three-Step Chromogenic Reaction
The Ferrozine assay is a highly specific and sensitive method for the quantification of ferrous iron (Fe²⁺).[7][8] The assay relies on a three-step process that culminates in the formation of a stable, intensely colored magenta complex that can be measured spectrophotometrically.[9][10][11]
-
Digestion and Release: The iron oxide core of the nanoparticle is first dissolved using a strong acid, typically hydrochloric acid (HCl), to release the iron into solution as ferric ions (Fe³⁺).[3][12] This step is critical for ensuring that all iron within the nanoparticle is accessible for subsequent reactions.[13]
-
Reduction: A reducing agent, most commonly ascorbic acid or hydroxylamine hydrochloride, is then added to convert the ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[9][14] This reduction is essential because Ferrozine selectively complexes with the ferrous form of iron.[15]
-
Complexation and Detection: Ferrozine, the chromogenic reagent, is introduced to the solution. Three molecules of Ferrozine chelate with one ferrous ion to form a stable magenta-colored complex.[7] This complex exhibits a strong absorbance at a wavelength of 562 nm, and the intensity of the color is directly proportional to the concentration of iron in the sample.[4][6][16]
Chemical Reaction Pathway
Caption: Step-by-step workflow for the Ferrozine assay.
Validation and Troubleshooting
A self-validating protocol incorporates controls and checks to ensure data integrity.
| Parameter | Validation Check | Potential Issue | Troubleshooting Solution |
| Linearity | R² of the standard curve should be > 0.99. | Non-linear standard curve. | Check for errors in standard preparation or reagent degradation. Ensure the highest standard is not saturating the detector. |
| Accuracy | Spike a known amount of iron standard into a digested nanoparticle sample. Recovery should be within 90-110%. | Low recovery (<90%). | Incomplete nanoparticle digestion. Increase digestion time or temperature. Consider alternative digestion methods for complex matrices. [17] |
| High recovery (>110%). | Iron contamination from glassware or reagents. Use acid-washed labware and high-purity reagents. [18] | ||
| Precision | Analyze replicate samples. The coefficient of variation (%CV) should be <10%. | High %CV. | Inconsistent pipetting, incomplete mixing, or temperature fluctuations during incubation. [19]Review pipetting technique and ensure thorough mixing at each step. |
| Interference | Analyze a sample blank containing the nanoparticle vehicle (without iron). | High background absorbance. | The nanoparticle matrix itself may interfere. This could be due to turbidity or the presence of other metal ions that weakly interact with Ferrozine. [20]Run appropriate matrix blanks and consider sample dilution. |
| Specificity | The magenta complex has a characteristic peak at 562 nm. | Shift in absorbance maximum. | Presence of interfering substances forming colored complexes. While Ferrozine is highly specific for Fe²⁺, high concentrations of other ions like Cu¹⁺ could potentially interfere. [21] |
Conclusion: A Reliable Tool for Nanoparticle Characterization
The Ferrozine assay offers a sensitive, reliable, and cost-effective method for the quantification of iron in nanoparticle formulations. [4][6]Its simplicity and amenability to high-throughput formats make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the underlying chemical principles and adhering to a validated protocol, users can ensure the generation of accurate and reproducible data, which is essential for the successful translation of iron-based nanoparticles from the laboratory to clinical applications.
References
-
Kamiya Biomedical Company. (2014, May 27). Iron Assay (Ferrozine Chromogenic Method). Retrieved from [Link]
-
Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367. Retrieved from [Link]
-
García, I. L., Córdoba, M. H., & Sánchez-Pedreño, C. (1997). Spectrophotometric determination of iron with ferrozine by flow-injection analysis. Talanta, 44(10), 1793-1801. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. Retrieved from [Link]
-
Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. Retrieved from [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. Retrieved from [Link]
-
Ring, H. L., Gao, Z., Klein, N. D., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. Retrieved from [Link]
-
Medichem Middle East. (n.d.). Manual Procedure - Iron (Ferrozine). Retrieved from [Link]
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CohenResearchGroup. (2013, June 7). Iron Determination by Ferrozine Assay [Video]. YouTube. Retrieved from [Link]
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Dawson, M. V., & Lyle, S. J. (1990). Spectrophotometric determination of iron and cobalt with Ferrozine and dithizone. Talanta, 37(12), 1189-1191. Retrieved from [Link]
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Linear Chemicals. (n.d.). IRON FERROZINE. Retrieved from [Link]
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ARCHEM. (n.d.). IRON (Ferrozine Method). Retrieved from [Link]
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Komadel, P., & Stucki, J. W. (2018). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Clays and Clay Minerals, 46(4), 379-381. Retrieved from [Link]
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Ring, H. L., Gao, Z., Klein, N., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. Retrieved from [Link]
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MaTestLab. (2025, March 14). ASTM E394 Iron in Trace Quantities Using the 1,10-Phenanthroline Method. Retrieved from [Link]
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Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367. Retrieved from [Link]
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Labor. (2020, February 8). Iron Determination (Ferrozine Assay). Retrieved from [Link]
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Fortress Diagnostics. (2021, July 23). IRON FERROZINE. Retrieved from [Link]
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Ring, H. L., Gao, Z., Klein, N. D., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar. Retrieved from [Link]
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ASTM International. (n.d.). Standard Test Method for Iron in Trace Quantities Using the FerroZine Method. Retrieved from [Link]
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Petri-Fink, A., & Rothen-Rutishauser, B. (2018). Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study. Magnetic Nanoparticles, 1-13. Retrieved from [Link]
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Infinita Lab. (n.d.). ASTM E394 Standard Test Method for Determination of Iron in Trace Quantities Using the 1,10-Phenanthroline Method. Retrieved from [Link]
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Wang, L. F., & Wang, S. C. (2022). Amended Ferrozine Assay for Quantifying Magnetosome Iron Content in Magnetotactic Bacteria. ACS Omega, 7(4), 3567-3574. Retrieved from [Link]
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Hsiao, H. Y., & Chen, Y. C. (2017). Characterization, Quantification, and Determination of the Toxicity of Iron Oxide Nanoparticles to the Bone Marrow Cells. Nanomaterials, 7(9), 269. Retrieved from [Link]
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Jeitner, T. M. (2014). Optimized Ferrozine-based assay for dissolved iron. Analytical Biochemistry, 450, 33-35. Retrieved from [Link]
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Berlett, B. S., & Levine, R. L. (2013). Antioxidant activity of Ferrozine–iron–amino acid complexes. Free Radical Biology and Medicine, 55, 139-145. Retrieved from [Link]
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Wang, L. F., & Wang, S. C. (2022). Amended Ferrozine Assay for Quantifying Magnetosome Iron Content in Magnetotactic Bacteria. ACS Omega, 7(4), 3567-3574. Retrieved from [Link]
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Voss, L., Hoché, E., Stock, V., Sieg, H., & Stahl, H. (2021). Solubility of iron oxide nanoparticles in different media. Nanotoxicology, 15(3), 336-348. Retrieved from [Link]
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Chen, M. L., & Chen, X. W. (2014). Analytical method for the determination of trace toxic elements in milk based on combining Fe3O4 nanoparticles accelerated UV fenton-like digestion and solid phase extraction. Journal of Agricultural and Food Chemistry, 62(36), 8960-8966. Retrieved from [Link]
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Soenen, S. J., & De Cuyper, M. (2010). In Vitro/In Vivo Toxicity Evaluation and Quantification of Iron Oxide Nanoparticles. Pharmaceutical Research, 27(7), 1263-1277. Retrieved from [Link]
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An, L., & Wang, Y. X. (2017). Development of an iron quantification method using nuclear magnetic resonance relaxometry. AIP Advances, 7(3), 035114. Retrieved from [Link]
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ASTM International. (2022). Standard Test Method for Iron in Trace Quantities Using the 1,10-Phenanthroline Method. Retrieved from [Link]
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Gunnlaugsson, T., & Stomeo, F. (2023). Development of an Fe2+ sensing system based on the inner filter effect between upconverting nanoparticles and ferrozine. Journal of Materials Chemistry C, 11(36), 12229-12236. Retrieved from [Link]
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ResearchGate. (2024, July 14). Iron-Based Nanoparticles for Enhanced Biogas Production: Comparative Performance Analysis and Optimization Strategies for Sustainable Anaerobic Digestion. Retrieved from [Link]
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Application Notes and Protocols: Quantitative Determination of Iron Using a Ferrozine-Based Colorimetric Assay
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of a Ferrozine working solution for the accurate colorimetric quantification of iron. The Ferrozine assay is a highly sensitive and specific method for the determination of ferrous iron (Fe²⁺). This guide elucidates the underlying chemical principles, provides detailed, step-by-step protocols for reagent preparation and sample analysis, and offers insights into potential interferences and troubleshooting. The protocols are designed to be self-validating, incorporating essential quality control measures to ensure data integrity and reproducibility.
Introduction: The Principle of the Ferrozine Assay
The Ferrozine assay is a robust colorimetric method for quantifying iron in a variety of samples.[1][2] The core of this assay lies in the reaction between Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) and ferrous iron (Fe²⁺). In an aqueous solution, three molecules of Ferrozine chelate a single ferrous ion, forming a stable, water-soluble magenta-colored complex.[3][4] This complex exhibits a strong absorbance at a maximum wavelength of 562 nm.[3][5]
The intensity of the magenta color is directly proportional to the concentration of ferrous iron in the sample, adhering to the Beer-Lambert law over a specific concentration range.[3][6] Consequently, by measuring the absorbance of the solution at 562 nm, the concentration of Fe²⁺ can be accurately determined.[5][7]
Since Ferrozine specifically reacts with the ferrous (Fe²⁺) form of iron, a reducing agent is typically incorporated into the assay to convert any ferric iron (Fe³⁺) present in the sample to the ferrous state.[6][8][9] Ascorbic acid is a commonly used reducing agent for this purpose.[1][6] This ensures the quantification of the total iron content of the sample. The reaction is typically performed in a buffered solution to maintain a pH between 4 and 9, which is optimal for the formation and stability of the Fe²⁺-Ferrozine complex.[1][3]
Materials and Reagents
Equipment
-
Spectrophotometer or microplate reader capable of measuring absorbance at 562 nm[2][6]
-
Calibrated micropipettes and tips
-
Volumetric flasks and other standard laboratory glassware (acid-washed recommended)[2]
-
Vortex mixer
-
Analytical balance
-
pH meter
Reagents
-
Ferrozine iron reagent, hydrate (CAS No: 1266615-85-3)[10]
-
Ammonium acetate (CH₃COONH₄)
-
Ascorbic acid (C₆H₈O₆)
-
Hydrochloric acid (HCl), concentrated
-
Iron standard solution (e.g., Ammonium iron(II) sulfate hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O, also known as Mohr's salt)[1]
-
High-purity water (e.g., Milli-Q or equivalent)
Preparation of Solutions
Ferrozine Stock Solution (100 mM)
-
Rationale: A concentrated stock solution allows for easy dilution to the final working concentration and ensures long-term stability when stored properly.
-
Procedure:
Ferrozine Working Solution (6.5 mM in Ammonium Acetate Buffer)
-
Rationale: This solution combines the chelating agent (Ferrozine) with a buffer (ammonium acetate) to maintain the optimal pH for the colorimetric reaction. Ascorbic acid is included to reduce Fe³⁺ to Fe²⁺. The concentrations provided are a common starting point and can be optimized.[1]
-
Procedure:
-
Prepare a 5 M Ammonium Acetate solution.
-
In a suitable container, combine the following to prepare the final working solution:
-
5 M Ammonium Acetate
-
2 M Ascorbic Acid (freshly prepared)
-
Add high-purity water to approximately 90% of the final volume.
-
Add Ferrozine from the stock solution to a final concentration of 6.5 mM.
-
-
Adjust the final volume with high-purity water.
-
The solution should be prepared fresh for optimal performance, though it can be stable for a few weeks when stored in the dark at room temperature.[1] A color change from yellow to amber indicates degradation.[1]
-
Iron Standard Stock Solution (1000 ppm)
-
Rationale: A high-concentration, accurate stock solution is crucial for preparing the calibration curve. Using a certified standard is recommended for the highest accuracy. If preparing from a salt like Mohr's salt, it should be done on the day of the experiment.[1]
-
Procedure (from Mohr's Salt):
-
Accurately weigh 0.0702 g of Mohr's salt.[1]
-
Quantitatively transfer to a 10 mL volumetric flask.
-
Dissolve in a small amount of high-purity water containing a drop of concentrated HCl to prevent oxidation and hydrolysis.
-
Bring the flask to the final volume with high-purity water. This creates a 1000 ppm Fe²⁺ stock solution.[1]
-
Iron Standard Working Solutions (Calibration Curve)
-
Rationale: A series of dilutions from the stock solution is used to generate a standard curve, which is essential for quantifying the iron concentration in unknown samples.
-
Procedure:
-
Perform serial dilutions of the 1000 ppm Iron Standard Stock Solution to prepare a series of standards in the desired concentration range (e.g., 1-14 ppm).[1]
-
It is critical to use the same diluent for the standards as for the samples to avoid matrix effects.
-
Experimental Protocol: Colorimetric Determination of Iron
The following diagram illustrates the general workflow for the Ferrozine assay.
Caption: General workflow for the Ferrozine-based colorimetric iron assay.
Step-by-Step Protocol:
-
Sample Preparation:
-
For liquid samples, ensure they are free of particulates. Centrifuge or filter if necessary.[2]
-
For solid samples or complex matrices (e.g., nanoparticles, tissues), an acid digestion step may be required to liberate the iron.[1][2] A common method involves heating the sample with an acidic solution (e.g., 0.6 M HCl with ascorbic acid) at 60°C.[1]
-
Dilute the sample to ensure the iron concentration falls within the linear range of the assay.[1]
-
-
Assay Setup (96-well plate format):
-
Color Development:
-
Add the Ferrozine Working Solution to each well (e.g., 70 µL).[1]
-
Mix gently by pipetting or using a plate shaker. Avoid introducing bubbles.[2]
-
Incubate the plate at room temperature for at least 5-10 minutes to allow for complete color development.[2][12] The color is generally stable, but consistent timing is crucial for reproducibility.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the blank-corrected absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the iron concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Quality Control and Validation
A self-validating protocol is essential for ensuring the accuracy and reliability of results.
-
Linearity: The standard curve should exhibit a high coefficient of determination (R² > 0.99).
-
Precision: The precision of the method can be assessed by analyzing replicate samples. The relative standard deviation (RSD) should be within acceptable limits (typically <15%).
-
Accuracy: Accuracy can be determined by spike and recovery experiments, where a known amount of iron is added to a sample and the recovery is calculated.
-
Interferences: Be aware of potential interferences. High concentrations of other metal ions such as Co(II) and Cu(I) may interfere with the assay. The presence of strong chelating agents like EDTA can also affect the results.[2] Samples with a strong intrinsic color may require a sample blank.
The following diagram illustrates the chemical reaction at the core of the assay.
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Application Note: High-Throughput Screening of Iron Chelators Using a 96-Well Plate Ferrozine Assay
Introduction: The Critical Role of Iron Chelation & High-Throughput Screening
Iron is an essential metal for numerous biological processes, yet its dysregulation is implicated in a range of pathologies, from iron-overload diseases like hemochromatosis to neurodegenerative disorders where it contributes to oxidative stress.[1][2] Consequently, the discovery of novel iron-chelating agents is a significant goal in drug development.[3] High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate large compound libraries for such activity.[4]
This application note provides a detailed, field-tested protocol for a robust and cost-effective colorimetric assay for iron chelation, adapted for a 96-well plate format. The assay leverages the reagent Ferrozine, which forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), exhibiting a strong absorbance maximum at approximately 562 nm.[5][6] Potential iron chelators in a sample will sequester Fe²⁺ ions, preventing the formation of the Ferrozine-iron complex and leading to a measurable decrease in absorbance.[5] This method is a self-validating system designed for accuracy, reproducibility, and seamless integration into HTS workflows.
Assay Principle & Mechanism
The assay is based on the highly specific reaction between Ferrozine and ferrous iron (Fe²⁺).[7] In an aqueous solution at a pH between 4 and 9, three molecules of Ferrozine coordinate with one Fe²⁺ ion to form a stable magenta tris-complex, [Fe(Ferrozine)₃]²⁺.[6]
The core reactions are as follows:
-
Complex Formation (No Chelator): Fe²⁺ + 3 Ferrozine → [Fe(Ferrozine)₃]²⁺ (Magenta Complex, High Absorbance at 562 nm)
-
Chelation Competition (Chelator Present): Fe²⁺ + Test Compound → [Fe-Compound] Complex
-
Resulting Reaction: Less free Fe²⁺ is available to react with Ferrozine, resulting in a lower concentration of the magenta complex and thus, lower absorbance.
The percentage of iron chelation is calculated by comparing the absorbance of a sample containing a test compound to a control with no chelator.[5]
Materials & Reagents
-
Instrumentation:
-
Microplate reader capable of absorbance measurement at 562 nm.[5]
-
Calibrated single and multichannel pipettes.
-
Vortex mixer.
-
-
Consumables:
-
Clear, flat-bottom 96-well microplates.[2]
-
Pipette tips.
-
Reagent reservoirs.
-
-
Chemicals:
-
Ferrozine (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid monosodium salt hydrate)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ammonium iron(II) sulfate hexahydrate (Mohr's salt) for standards.[8]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Ethylenediaminetetraacetic acid (EDTA) as a positive control chelator.[5]
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Ultrapure water (Type I)
-
Reagent Preparation
Causality Note: All glassware should be acid-washed (e.g., with 1M HCl) and thoroughly rinsed with ultrapure water to eliminate trace metal contamination, which can interfere with the assay.[2][9]
| Reagent | Preparation Instructions | Storage & Stability |
| HEPES Buffer (50 mM, pH 7.4) | Dissolve 11.92 g of HEPES in ~900 mL of ultrapure water. Adjust pH to 7.4 with 1M NaOH. Bring the final volume to 1 L. | Store at 4°C. Stable for several weeks. |
| Ferrous Sulfate Stock (10 mM) | Dissolve 27.8 mg of FeSO₄·7H₂O in 10 mL of ultrapure water. Prepare fresh daily. A slight acidity (e.g., 0.1% HCl) can prevent premature oxidation of Fe²⁺ to Fe³⁺. | Unstable. Discard after one day's use. |
| Working Ferrous Sulfate (200 µM) | Dilute the 10 mM stock solution 1:50 in HEPES Buffer. For example, add 200 µL of 10 mM stock to 9.8 mL of HEPES Buffer. | Prepare immediately before use. |
| Ferrozine Reagent (5 mM) | Dissolve 25.7 mg of Ferrozine in 10 mL of HEPES Buffer. Protect from light. | Store in an amber vial at 4°C. Stable for up to one month. |
| EDTA Positive Control (10 mM) | Dissolve 37.2 mg of EDTA (disodium salt dihydrate) in 10 mL of HEPES Buffer. | Store at 4°C. Stable for several months. |
High-Throughput Screening Protocol
This protocol is optimized for a final assay volume of 200 µL per well.
1. Preparation of the Assay Plate:
-
Test Compounds: Prepare a "daughter" plate by diluting library compounds to an intermediate concentration (e.g., 2 mM in DMSO). From this, add 2 µL of each compound solution to the respective wells of the final assay plate. This results in a 1% final DMSO concentration, which is generally well-tolerated.
-
Controls:
-
Negative Control (Max Absorbance): Add 2 µL of DMSO to at least 8 wells. These wells represent 0% chelation.
-
Positive Control (Min Absorbance): Prepare a 1 mM working solution of EDTA. Add 2 µL of this solution to at least 8 wells. These wells represent strong chelation.
-
Blank (Reagent Blank): Add 2 µL of DMSO to at least 4 wells. These wells will receive buffer instead of the iron solution.
-
2. Reagent Addition & Incubation:
-
Add 148 µL of HEPES Buffer to all wells.
-
Add 25 µL of the 200 µM working Ferrous Sulfate solution to all wells except the Blank wells. To the Blank wells, add 25 µL of HEPES Buffer instead.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 10 minutes to allow test compounds to chelate the iron.[5]
3. Reaction Initiation & Measurement:
-
Initiate the colorimetric reaction by adding 25 µL of the 5 mM Ferrozine reagent to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate at room temperature for 10 minutes, protected from light, to allow for full color development.[1][10]
-
Read the absorbance at 562 nm using a microplate reader.[5][7]
Data Analysis & Interpretation
-
Blank Correction: Calculate the average absorbance of the Blank wells. Subtract this value from all other wells.
-
Corrected Abs = Abs_well - Avg_Abs_blank
-
-
Calculation of Percent Chelation: Use the corrected absorbance values for the calculation. The negative control (DMSO) represents the maximum absorbance (A_control).
-
% Chelation = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the average corrected absorbance of the negative control wells, and A_sample is the corrected absorbance of a test compound well.[5]
-
-
Hit Identification: A "hit" is a compound that exhibits a percent chelation above a pre-defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Assay Validation & Quality Control (E-E-A-T)
For any HTS assay, it is crucial to determine its robustness and reliability. The Z'-factor (Z-prime) is the industry-standard metric for this purpose.[4][11]
Why it's a Self-Validating System: The Z'-factor incorporates both the means and standard deviations of the positive and negative controls, providing a statistical measure of the separation between the two control populations. This validates the assay's ability to reliably distinguish hits from non-hits.[12][13]
Z'-Factor Calculation:
-
Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / | Mean_neg - Mean_pos | ]
-
SD_pos and SD_neg are the standard deviations of the positive (EDTA) and negative (DMSO) controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
-
Interpretation of Z'-Factor: [11][13]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal or "doable" assay. May require optimization.[14]
-
Z' < 0: The assay is not suitable for screening.
It is best practice to calculate the Z'-factor for every plate to monitor assay performance over the course of the screen.[12]
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause(s) | Solution(s) |
| High variability in replicates / Low Z'-factor | - Inaccurate pipetting.- Reagent instability (especially FeSO₄).- Temperature fluctuations. | - Calibrate pipettes regularly.- Always prepare FeSO₄ fresh.- Ensure uniform temperature across the plate during incubations. |
| Colored or Turbid Compounds | - Intrinsic color of the test compound absorbs at 562 nm.- Compound precipitation. | - Run a parallel plate without Ferrozine to measure compound-specific absorbance and subtract it.- Lower compound concentration or check its solubility in the assay buffer. |
| Low Absorbance in Negative Controls | - Ferrozine reagent degradation.- Fe²⁺ stock oxidized to Fe³⁺. | - Check Ferrozine expiry and storage. Prepare fresh if needed.[15]- Prepare FeSO₄ stock fresh daily in slightly acidified water. |
| Interference from Other Ions | - High concentrations of other metal ions (e.g., Cu²⁺, Co²⁺, Ni²⁺) can interfere.[15][16] | - While Ferrozine is highly specific, be aware of this possibility if screening metal-containing compounds.[15] Use high-purity water and reagents to minimize contamination. |
Conclusion
The Ferrozine-based assay described herein provides a validated, robust, and scalable method for the high-throughput screening of iron chelators. By incorporating proper controls, understanding the underlying chemistry, and consistently monitoring performance with the Z'-factor, researchers can confidently identify and advance promising hit compounds in the drug discovery pipeline. This protocol emphasizes scientific integrity through its self-validating design, ensuring that the generated data is both accurate and reliable.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Source: GraphPad, BMG LABTECH) [Link]
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Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit Protocol. (Source: Zen-Bio) [Link]
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Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. (Source: BIT 479/579 Course Material) [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [Link]
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Stookey, L. L. (1970). Ferrozine—A New Spectrophotometric Reagent for Iron. Analytical Chemistry, 42(7), 779-781. (Source: ACS Publications) [Link]
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Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. (Source: Atlas Medical) [Link]
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Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method) Product Information. (Source: Kamiya Biomedical Company) [Link]
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Linear Chemicals. (n.d.). IRON FERROZINE. (Source: Linear Chemicals) [Link]
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Anastacio, A. S., et al. (2008). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Geochimica et Cosmochimica Acta, 72(12), A18. (Source: ResearchGate, from a reference within the article) [Link]
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University of Oldenburg. (2020). Iron Determination (Ferrozine Assay). (Source: University of Oldenburg, Labor) [Link]
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Pahl, A. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (Source: BellBrook Labs) [Link]
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Semantic Scholar. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. (Source: Semantic Scholar) [Link]
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Unnamed Manufacturer. (n.d.). Iron Assay Kit. (Source: Unnamed Manufacturer's Kit Insert) [Link]
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ASTM International. (n.d.). Standard Test Method for Iron in Trace Quantities Using the FerroZine Method. (Source: ASTM International) [Link]
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Fonseca, L. (2015). Response to "Does any have the detail methods of Iron Chelation by Ferrozine method?". (Source: ResearchGate) [Link]
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ResearchGate. (n.d.). Iron Determination by Ferrozine Method. (Source: ResearchGate) [Link]
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de Souza, R. R., et al. (2017). High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application. Food Chemistry, 214, 515-522. (Source: University of Limerick Repository) [Link]
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Hirayama, T., et al. (2019). High-Throughput Screening for the Discovery of Iron Homeostasis Modulators Using an Extremely Sensitive Fluorescent Probe. Angewandte Chemie International Edition, 58(34), 11649-11653. (Source: ResearchGate) [Link]
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Application Notes & Protocols: Utilizing Ascorbic Acid as a Reducing Agent in the Ferrozine Assay for Accurate Iron Quantification
I. Introduction: The Critical Role of Iron Reduction in Ferrozine-Based Assays
The Ferrozine assay is a robust and widely adopted spectrophotometric method for the quantification of iron in a diverse range of biological and environmental samples.[1] Its prominence stems from the high specificity and sensitivity of Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) towards ferrous iron (Fe²⁺).[2] The core principle of the assay lies in the formation of a stable, water-soluble magenta-colored complex between three molecules of Ferrozine and one ferrous ion.[2] This complex exhibits a strong absorbance maximum at approximately 562 nm, allowing for the precise colorimetric determination of iron concentration.[3][4]
However, a crucial prerequisite for the successful application of the Ferrozine assay is the oxidation state of the iron being measured. Ferrozine exclusively chelates with the ferrous (Fe²⁺) form of iron. In many biological and environmental systems, iron exists predominantly in its ferric (Fe³⁺) state. Therefore, a critical step in the assay protocol is the quantitative reduction of all ferric iron to ferrous iron. The choice of the reducing agent is paramount to the accuracy and reliability of the assay. Ascorbic acid (Vitamin C) has emerged as a highly effective, safe, and cost-effective reducing agent for this purpose.[5][6] Its ability to efficiently reduce Fe³⁺ to Fe²⁺ without interfering with the subsequent chelation by Ferrozine makes it an ideal choice for this application.[5][6]
This comprehensive guide provides an in-depth exploration of the use of ascorbic acid as a reducing agent in the Ferrozine assay. It delineates the underlying chemical principles, provides detailed, validated protocols for various sample types, and offers expert insights into potential challenges and troubleshooting strategies.
II. The Mechanism: Ascorbic Acid's Role in Facilitating Ferrozine Chelation
The Ferrozine assay's accuracy is fundamentally dependent on the complete conversion of ferric iron to its ferrous form. Ascorbic acid serves as a potent reducing agent, donating electrons to reduce Fe³⁺ to Fe²⁺. This reaction is thermodynamically favorable, ensuring a swift and complete conversion under appropriate pH conditions.[6]
The overall process can be visualized as a two-step reaction:
-
Reduction of Ferric Iron: Ascorbic acid reduces ferric ions to ferrous ions. In this process, ascorbic acid itself is oxidized to dehydroascorbic acid.
-
Chelation by Ferrozine: The newly formed ferrous ions are then immediately chelated by Ferrozine to form the colored complex that is measured spectrophotometrically.
The acidic conditions, typically in the pH range of 4-5, not only facilitate the release of iron from binding proteins like transferrin but also provide an optimal environment for the reducing activity of ascorbic acid.[5][7]
Figure 2: Standard workflow for the Ferrozine assay.
IV. Considerations for Scientific Integrity and Trustworthiness
To ensure the self-validating nature of the protocol and the trustworthiness of the results, the following points must be addressed:
-
Purity of Reagents: The use of high-purity water and analytical grade reagents is crucial to minimize background iron contamination.
-
Glassware Preparation: All glassware should be acid-washed (e.g., soaked in 1M HCl) and thoroughly rinsed with deionized water to remove any trace iron. [8]* Blanks and Controls: A reagent blank (containing all reagents except the sample) should be included in every assay to correct for background absorbance. A positive control with a known iron concentration should also be run to validate the assay performance.
-
Linear Range: It is essential to ensure that the absorbance values of the samples fall within the linear range of the standard curve. Samples with high iron concentrations may need to be diluted. [5]* Interferences: While Ferrozine is highly specific for iron, high concentrations of other metal ions such as copper and cobalt can potentially interfere with the assay. [2][9]If the presence of interfering ions is suspected, appropriate masking agents may be necessary.
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent absorbance readings | - Impure or degraded Ferrozine reagent.- Insufficient incubation time.- Incorrect pH. | - Use high-purity Ferrozine and check the expiration date.<[10]br>- Ensure adherence to recommended incubation times.<[10]br>- Verify the pH of the buffer. |
| High background absorbance | - Iron contamination in reagents or glassware. | - Use high-purity water and acid-wash all glassware. [8] |
| Precipitation in wells | - Incorrect reagent preparation.- High concentrations of proteins or lipids in the sample. | - Ensure all reagents are fully dissolved.<[10]br>- Deproteinize or delipidate samples by ultrafiltration or centrifugation. [3] |
| Non-linear standard curve | - Errors in standard dilution.- Exceeding the linear range of the assay. | - Carefully prepare fresh standards.- Dilute standards and samples to fall within the linear range. |
VI. Conclusion
The use of ascorbic acid as a reducing agent in the Ferrozine assay provides a reliable, sensitive, and cost-effective method for the quantification of total iron in a variety of samples. By understanding the underlying chemical principles and adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the generation of accurate and reproducible data. The robustness of this method makes it an invaluable tool for professionals in research, diagnostics, and drug development.
VII. References
-
Interference of ferric ions with ferrous iron quantification using the ferrozine assay. PubMed. Available at: [Link]
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Troubleshooting Common Issues in Ferrozine Iron Determination. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Iron Assay (Ferrozine Chromogenic Method). Kamiya Biomedical Company. Available at: [Link]
-
Ferrozine-iron (II) chelation assay. Bio-protocol. Available at: [Link]
-
Iron FerroZine, Colorimetric Quantitative determination of iron. Atlas Medical. Available at: [Link]
-
Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar. Available at: [Link]
-
IRON FERROZINE. Linear Chemicals. Available at: [Link]
-
Iron Determination (Ferrozine Assay). Labor. Available at: [Link]
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Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. ResearchGate. Available at: [Link]
-
An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. National Institutes of Health. Available at: [Link]
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Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. Available at: [Link]
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Study of Ascorbic Acid as Iron(III) Reducing Agent for Spectrophotometric Iron Speciation. Core.ac.uk. Available at: [Link]
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Copper interference in the determination of iron in serum using ferrozine. PubMed. Available at: [Link]
-
Ferrozine-A New Spectrophotometric Reagent for Iron. ACS Publications. Available at: [Link]
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Iron Assay Kit. Dojindo Molecular Technologies. Available at: [Link]
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A novel antioxidant assay of ferric reducing capacity measurement using ferrozine as the colour forming complexation reagent. Royal Society of Chemistry. Available at: [Link]
-
IRON (Ferrozine Method). ARCHEM. Available at: [Link]
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Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. PubMed. Available at: [Link]
-
IRON FERROZINE. Global Diagnostics. Available at: [Link]
-
Standard Test Method for - Iron in Trace Quantities Using the FerroZine Method1. ASTM International. Available at: [Link]
-
A novel antioxidant assay of ferric reducing capacity measurement using ferrozine as the colour forming complexation reagent. ResearchGate. Available at: [Link]
-
Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PubMed Central. Available at: [Link]
-
Solid-Phase Extraction Spectrophotometric Determination of Total Antioxidant Capacity in Antioxidant-poor Samples by Using the Ferric-Ferrozine Method. PubMed. Available at: [Link]
-
A novel antioxidant assay of ferric reducing capacity measurement using ferrozine as the colour forming complexation reagent. ResearchGate. Available at: [Link]
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Measuring the Labile Iron Pool in Cells with Ferrozine: An Application Note and Protocol
Authored by a Senior Application Scientist
Introduction: The Significance of the Labile Iron Pool
Cellular iron is fundamental to a vast array of biological processes, from oxygen transport and energy metabolism to DNA synthesis and repair. However, its reactivity also poses a significant threat, as ferrous iron (Fe²⁺) can catalyze the formation of highly damaging reactive oxygen species (ROS) via the Fenton reaction. To mitigate this toxicity, cells meticulously regulate iron, storing the majority in a safe, bio-inert form within the protein ferritin.
A small, yet critically important, fraction of cellular iron exists in a transient, chelatable, and redox-active state known as the Labile Iron Pool (LIP) .[1][2] This pool, typically in the low micromolar range, is considered the crossroads of cellular iron metabolism, serving as the dynamic intracellular source of iron for the synthesis of iron-containing proteins and enzymes.[1][2] The LIP is a sensitive barometer of a cell's iron status and is tightly regulated. Dysregulation of the LIP is implicated in numerous pathological conditions, including neurodegenerative diseases, cancer, and ischemia-reperfusion injury, making its accurate quantification a crucial aspect of research and drug development.
While fluorescent probes are widely used for in-situ LIP measurement, colorimetric methods using iron chelators like Ferrozine offer a robust, accessible, and quantitative alternative for cell populations.[3][4] This application note provides a detailed protocol for measuring the labile iron pool in cultured cells using a Ferrozine-based spectrophotometric assay, emphasizing the principles that ensure specificity for this dynamic iron fraction.
Assay Principle: Differentiating Labile from Total Iron
The Ferrozine assay is based on the highly specific reaction between Ferrozine and ferrous iron (Fe²⁺), which forms a stable, magenta-colored complex with a strong absorbance maximum at approximately 562 nm.[5][6] The intensity of the color is directly proportional to the concentration of Fe²⁺ in the sample.
The key to specifically measuring the LIP, as opposed to the total cellular iron, lies in the sample preparation.
-
Labile Iron Pool (LIP) Measurement: To measure the LIP, cells are subjected to a gentle lysis under non-denaturing conditions. This releases the cytosolic contents while aiming to keep iron bound in stable protein complexes (like ferritin and heme) intact. A mild reducing agent, such as a low concentration of ascorbic acid, is used to ensure that the labile iron is in the ferrous (Fe²⁺) state, allowing it to react with Ferrozine.[7]
-
Total Iron Measurement: For comparison, and to understand the proportion of labile iron, total cellular iron is measured after a harsh acidic digestion . This process uses strong acids and oxidizing agents to release iron from all cellular components, including ferritin and heme proteins.[3][8] A strong reducing agent is then used to convert all released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) for detection with Ferrozine.
By comparing the iron content measured after gentle lysis (LIP) with that measured after harsh digestion (total iron), a researcher can gain valuable insights into the cellular iron dynamics.[4][7]
Diagram of the Ferrozine Reaction
Caption: Step-by-step workflow for measuring the cellular labile iron pool.
PART 4: Protocol for Total Iron Measurement (for comparison)
-
Lysis: Resuspend the cell pellet in 100 µL of 50 mM NaOH and incubate at room temperature for 2 hours with agitation. [3]2. Acid Digestion: Add 100 µL of the Digestion Reagent (Harsh) to the lysate.
-
Incubation: Incubate at 60°C for 2 hours to release all protein-bound iron. [3][8]4. Sample Collection: Allow the sample to cool to room temperature.
-
Colorimetric Reaction:
-
In a 96-well plate, add 50 µL of the digested sample.
-
Add 150 µL of the freshly prepared Iron Detection Reagent .
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 562 nm.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values of the iron standards against their known concentrations (in µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99).
-
Calculate Iron Concentration: Use the equation from the standard curve to calculate the iron concentration in your samples from their background-subtracted absorbance values.
-
Normalize to Protein Content: For the LIP measurement, normalize the calculated iron concentration to the protein concentration of the lysate. The final result is typically expressed as nmol of iron per mg of protein.
Example Calculation:
-
Absorbance of sample = 0.5
-
Standard curve equation: y = 0.01x + 0.05 (where y is absorbance, x is iron conc. in µM)
-
Iron concentration (µM) = (0.5 - 0.05) / 0.01 = 45 µM
-
Volume of lysate in well = 50 µL
-
Total iron in well (nmol) = 45 µmol/L * 50 x 10⁻⁶ L = 0.00225 nmol
-
Protein concentration of lysate = 2 mg/mL
-
Volume of lysate used for protein assay = 10 µL (containing 0.02 mg protein)
-
If 50 µL of lysate was used for the iron assay, this contains 0.1 mg of protein.
-
Normalized LIP = 0.00225 nmol / 0.1 mg = 0.0225 nmol/mg protein
Troubleshooting and Scientific Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance | Iron contamination in buffers, water, or labware. | Use high-purity, iron-free water and reagents. Acid-wash all non-disposable labware. [9] |
| Low signal / Low sensitivity | Insufficient cell number; Inefficient cell lysis; Incorrect pH for the Ferrozine reaction. | Increase the number of cells harvested. Optimize the lysis procedure. Ensure the final pH of the reaction mixture is within the optimal range for Ferrozine-iron complex formation (typically pH 4-8). [9] |
| Poor reproducibility | Inconsistent cell numbers between samples; Pipetting errors; Variable incubation times. | Normalize iron content to total protein to account for cell number variations. [7]Use calibrated pipettes and be consistent with all incubation steps. |
| Interference from other metals | While Ferrozine is highly specific for Fe²⁺, extremely high concentrations of other divalent cations could potentially interfere. | This is generally not a significant issue with cellular lysates. [3]If suspected, consider using a masking agent, though this is rarely necessary. |
Conclusion
The Ferrozine-based colorimetric assay, when coupled with appropriate sample preparation, provides a reliable and quantitative method for measuring the labile iron pool in cultured cells. By carefully differentiating between gentle lysis for LIP analysis and harsh digestion for total iron, researchers can gain a deeper understanding of the dynamic and critical role of labile iron in cellular health and disease. This accessible technique is a valuable tool for scientists in basic research and for professionals in drug development investigating compounds that modulate iron metabolism.
References
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Riemer, J., Hoepken, H. H., Czerwinska, H., Robinson, S. R., & Dringen, R. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375. Available at: [Link]
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Kakhlon, O., & Cabantchik, Z. I. (2002). The labile iron pool: characterization, measurement, and participation in cellular processes. Free Radical Biology and Medicine, 33(8), 1037-1046. Available at: [Link]
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Glickstein, H., El, R. B., Shvartsman, M., & Cabantchik, Z. I. (2005). Intracellular labile iron pools as direct targets of iron chelators: a fluorescence study of chelator action in living cells. Blood, 106(9), 3242-3250. Available at: [Link]
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Zen-Bio, Inc. Ferrous Iron Chelating (FIC) Assay Kit Technical Manual. Available at: [Link]
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Cabantchik, Z. I. (2014). Labile iron in cells and body fluids: physiology, pathology, and pharmacology. Frontiers in Pharmacology, 5, 45. Available at: [Link]
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Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method) Kit Insert. Available at: [Link]
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Abbasi, U., Abbina, S., Gill, A., Bhagat, V., & Kizhakkedathu, J. N. (2021). A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens. Scientific Reports, 11(1), 6092. Available at: [Link]
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Abbasi, U., Abbina, S., Gill, A., Bhagat, V., & Kizhakkedathu, J. N. (2021). A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens. PubMed Central. Available at: [Link]
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Krishnamurthy, P., & Wessling-Resnick, M. (2005). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. Biochemical Journal, 386(Pt 2), e3–e4. Available at: [Link]
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Cabantchik, Z. I. (2014). Labile iron in cells and body fluids: physiology, pathology, and pharmacology. PMC. Available at: [Link]
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Riemer, J., et al. (2004). Colorimetric ferrozine-assay for the quantitation of iron in cultured cells. ResearchGate. Available at: [Link]
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Zager, R. A., Johnson, A. C., & Hanson, S. Y. (2002). Labile iron in parenteral iron formulations: a quantitative and comparative study. Nephrology Dialysis Transplantation, 17(8), 1426-1432. Available at: [Link]
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Amer, J., Zelig, O., Fibach, E., & Rachmilewitz, E. A. (2003). Fluorescence measurements of the labile iron pool of sickle erythrocytes. Blood, 102(2), 734-739. Available at: [Link]
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BioAssay Systems. (n.d.). Iron Assay Kit. Available at: [Link]
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Chepelev, N. L., & Willmore, W. G. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. Journal of Nanobiotechnology, 15(1), 57. Available at: [Link]
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Aron, A. T., Loe, N., & Chang, C. J. (2016). Molecular Imaging of Labile Iron(II) Pools in Living Cells with a Turn-On Fluorescent Probe. Accounts of Chemical Research, 49(10), 2272-2280. Available at: [Link]
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Semantic Scholar. (n.d.). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Available at: [Link]
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Amer, J., Zelig, O., Fibach, E., & Rachmilewitz, E. A. (2003). Fluorescence measurements of the labile iron pool of sickle erythrocytes. ResearchGate. Available at: [Link]
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ResearchGate. (2014). What is the best technique to measure labile iron pool in cell lines?. Available at: [Link]
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Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. Available at: [Link]
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Petrat, F., de Groot, H., & Rauen, U. (2001). Determination of the Chelatable Iron Pool of Single Intact Cells by Laser Scanning Microscopy. Hepatology, 33(5), 1199-1207. Available at: [Link]
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Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. ResearchGate. Available at: [Link]
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Spangler, B., et al. (2016). A reactivity-based probe of the intracellular labile ferrous iron pool. ResearchGate. Available at: [Link]
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Williams, H. L., Johnson, D. J., & Haut, M. J. (1982). Ferrozine iron and total iron-binding capacity method adapted to the ABA-100 Bichromatic Analyzer. Clinical Chemistry, 28(10), 2061-2063. Available at: [Link]
-
Atlas Medical. (n.d.). Iron FerroZine Colorimetric. Available at: [Link]
-
Ring, H. L., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. Available at: [Link]
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Rauen, U., Petrat, F., Li, T., & de Groot, H. (2007). Determination of the Labile Iron Pool of Human Lymphocytes using the Fluorescent Probe, CP655. PMC. Available at: [Link]
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Linear Chemicals. (n.d.). IRON FERROZINE. Available at: [Link]
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Epsztejn, S., Kakhlon, O., Glickstein, H., Breuer, W., & Cabantchik, Z. I. (1997). Fluorescence analysis of the labile iron pool of mammalian cells. Analytical Biochemistry, 248(1), 31-40. Available at: [Link]
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Spangler, B., et al. (2019). Measuring Dynamic Changes in the Labile Iron Pool in Vivo with a Reactivity-Based Probe for Positron Emission Tomography. ACS Central Science, 5(4), 727-736. Available at: [Link]
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Spangler, B., et al. (2016). A reactivity-based probe of the intracellular labile ferrous iron pool. Nature Chemical Biology, 12(9), 680-685. Available at: [Link]
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Prus, E., & Fibach, E. (2010). Flow cytometry measurement of the labile iron pool in human hematopoietic cells. Cytometry Part A, 77(8), 768-775. Available at: [Link]
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Ghosh, M. C., & Rouault, T. A. (2022). Iron-tracking strategies: Chaperones capture iron in the cytosolic labile iron pool. Frontiers in Molecular Biosciences, 9, 1030099. Available at: [Link]
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Application Note: High-Resolution In Situ Analysis of Dissolved Iron in Coastal Waters with Ferrozine
Abstract
This application note provides a comprehensive guide for the in situ analysis of dissolved iron (Fe) in coastal waters using the Ferrozine colorimetric method. Iron is a critical micronutrient that often limits primary productivity in marine ecosystems, making its accurate quantification essential for biogeochemical research.[1][2] Due to the transient nature of its most soluble form, ferrous iron (Fe(II)), in oxic seawater, in situ measurements are paramount to avoid sampling artifacts and to capture the high spatial and temporal variability of iron concentrations.[1][2][3][4] This document details the underlying chemical principles, provides step-by-step protocols for reagent preparation and instrument operation, discusses potential interferences, and offers guidance on data quality control, tailored for researchers, scientists, and environmental monitoring professionals.
Introduction: The Significance of In Situ Iron Monitoring
Iron is a redox-sensitive element existing in natural waters as both Fe(II) and ferric iron (Fe(III)).[1][2] While Fe(II) is more soluble, it is rapidly oxidized in oxygenated seawater, making its measurement challenging with traditional discrete sampling methods.[1][2][4] In situ analyzers provide high-frequency data, revealing dynamic changes in iron cycling driven by biological activity, riverine inputs, and photochemical processes. The Ferrozine method offers a robust, sensitive, and field-deployable spectrophotometric technique for quantifying dissolved iron.[1][5]
Principle of the Ferrozine Method
The Ferrozine assay is a widely adopted colorimetric method for the determination of dissolved iron.[6] The core of the method lies in the reaction of ferrous iron (Fe(II)) with Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) in a buffered solution (pH 4-9) to form a stable, water-soluble magenta complex.[7] This complex has a maximum absorbance at 562 nm, which can be quantified using a spectrophotometer according to the Beer-Lambert Law.
To determine the total dissolved iron concentration (Fe(II) + Fe(III)), a reducing agent, typically ascorbic acid, is added to the sample to quantitatively convert Fe(III) to Fe(II) prior to the addition of Ferrozine.[1][2][4][5][8] By measuring the absorbance with and without the reducing agent, both the Fe(II) and total dissolved iron concentrations can be determined, with Fe(III) calculated by difference.
Caption: Chemical reaction of Ferrous Iron (Fe(II)) with Ferrozine.
In Situ Analysis: System Overview and Workflow
Modern in situ iron analyzers are typically based on "lab-on-chip" or microfluidic technology.[1][2][4][9][10] These systems automate the entire analytical process, from sample acquisition and filtration to reagent mixing, color development, and spectrophotometric detection.[10]
Caption: General workflow for in situ dissolved iron analysis.
Detailed Protocols
Reagent Preparation
Caution: All glassware should be acid-washed (e.g., with 1M HCl) and rinsed thoroughly with deionized water to prevent iron contamination.[11]
Table 1: Reagent Composition and Preparation
| Reagent | Components | Preparation Instructions | Storage |
| Ferrozine Reagent | - 0.5 g Ferrozine- 250 g Ammonium Acetate- 500 mL Deionized Water | Dissolve ammonium acetate and Ferrozine in deionized water in a 500 mL volumetric flask. | Store in a dark bottle in the refrigerator for up to several months. |
| Reducing Agent | - 1 g Ascorbic Acid- 10 mL Deionized Water | Prepare fresh daily by dissolving ascorbic acid in deionized water. | Use within a week if stored in the refrigerator. |
| Buffer Solution | - Acetate Buffer (pH 4.9) | Prepare a 100 mmol/L acetate buffer and adjust the pH to 4.9.[8] | Store at room temperature. |
| Iron Standard (1000 mg/L) | - Commercially available or prepared from Ferrous Ammonium Sulfate | To prepare from salt, dissolve 0.7022 g of Fe(NH₄)₂(SO₄)₂·6H₂O in acidified deionized water (e.g., with 5 mL of 6M HCl per 250 mL water) and dilute to 1000 mL.[12] | Store in a tightly sealed bottle. |
In Situ Analyzer Calibration
Calibration is crucial for accurate quantification. Most in situ analyzers have protocols for onboard calibration using standard solutions.
Protocol: Two-Point Calibration
-
Prepare Working Standards: From the 1000 mg/L stock solution, prepare at least two working standards with concentrations that bracket the expected range of iron concentrations in the coastal water. For example, a 50 nM Fe(II) standard and a 100 nM Fe(III) standard.[1]
-
Analyzer Priming: Prime the analyzer's fluidic system with deionized water to establish a baseline.
-
Standard Analysis: Introduce the prepared working standards into the analyzer's calibration ports.
-
Calibration Curve: The analyzer's software will generate a calibration curve by plotting the absorbance values against the known concentrations of the standards. This curve is then used to calculate the iron concentration in the unknown samples.
-
Verification: After calibration, run a standard with a known concentration as a sample to verify the accuracy of the calibration.
Field Deployment and Operation
-
Pre-Deployment Check: Ensure all reagents are fresh and sufficient for the planned deployment duration. Check for leaks in the fluidic system and ensure the battery is fully charged.
-
Deployment: Deploy the analyzer at the desired depth and location. For coastal waters, consider the tidal cycle and potential for stratification.
-
Data Acquisition: Program the analyzer to measure at a frequency that captures the expected temporal variability. Many systems can measure as frequently as every 5 minutes.[9][10]
-
Post-Deployment: Upon retrieval, rinse the analyzer with deionized water. Download the data and perform a post-deployment calibration check to assess for any drift in the instrument's response.
Data Interpretation and Quality Control
Potential Interferences
Several factors can interfere with the Ferrozine method in coastal waters:
-
Dissolved Organic Matter (DOM): DOM can form complexes with iron, hindering the color development of the Ferrozine chelate and leading to an underestimation of the iron concentration.[13][14] Some studies suggest that an in-line acidification or UV irradiation step may be necessary to break down these organic complexes and ensure complete recovery of dissolved iron.[4][13][14]
-
Other Metal Ions: While Ferrozine is highly selective for Fe(II), high concentrations of other metal ions such as Cu(I), Co(II), and Ni(II) can potentially interfere.[15] However, in typical coastal water concentrations, these interferences are generally negligible.
-
Ferric Ions (Fe(III)): In the absence of a reducing agent, high concentrations of Fe(III) have been shown to cause a slight, time-dependent increase in absorbance, potentially leading to an overestimation of Fe(II).[6][16] This interference is minimized by prompt analysis after reagent mixing.
Quality Assurance/Quality Control (QA/QC)
-
Regular Blanks: Run deionized water blanks periodically to check for contamination in the system.
-
Onboard Standards: Utilize the analyzer's capability to run onboard calibration standards at regular intervals during deployment to monitor for instrument drift.[9][10]
-
Cross-Validation: When possible, collect discrete water samples alongside the in situ measurements. Analyze these samples in the laboratory using a validated method, such as inductively coupled plasma mass spectrometry (ICP-MS), to cross-validate the in situ data.[1][2]
Conclusion
The in situ analysis of dissolved iron using the Ferrozine method provides a powerful tool for understanding the dynamic biogeochemistry of coastal ecosystems. By following the detailed protocols and being mindful of potential interferences, researchers can obtain high-quality, high-resolution data that will significantly advance our knowledge of marine iron cycling. The continued development of robust, autonomous "lab-on-chip" analyzers will further enhance our ability to monitor this critical micronutrient in a changing ocean.[9][10]
References
- Kononets, M. Y., Pakhomova, S. V., Rozanov, A. G., & Proskurnin, M. A. (2002). Determination of soluble iron species in seawater using ferrozine. Journal of Analytical Chemistry, 57(7), 586-589.
-
Jin, B., Chen, Z., & Zhu, S. (2012). Development of an In Situ Analyzer for Iron in Deep Sea Environment. Advanced Materials Research, 548, 333-336. [Link]
-
ClearWater Sensors. Dissolved Iron Analyser. [Link]
-
Hach Company. (2009). Iron, FerroZine Method 8147, 02-2009, 9th Ed. [Link]
-
Geißler, F., Achterberg, E. P., Beaton, A. D., Hopwood, M. J., Clarke, J. S., & Mowlem, M. C. (2017). Evaluation of a Ferrozine Based Autonomous in Situ Lab-on-Chip Analyzer for Dissolved Iron Species in Coastal Waters. Frontiers in Marine Science, 4, 322. [Link]
-
Hopwood, M. J., et al. (2017). A Comparison between Four Analytical Methods for the Measurement of Fe(II) at Nanomolar Concentrations in Coastal Seawater. Frontiers in Marine Science, 4, 144. [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. [Link]
-
Kononets, M. Y., Pakhomova, S. V., Rozanov, A. G., & Proskurnin, M. A. (2002). Determination of Soluble Iron Species in Seawater Using Ferrozine. ResearchGate. [Link]
-
Linear Chemicals. (n.d.). IRON FERROZINE. [Link]
-
ClearWater Sensors. (n.d.). ClearWater Dissolved Iron Sensor. [Link]
-
Geißler, F., Achterberg, E. P., Beaton, A. D., Hopwood, M. J., Clarke, J. S., & Mowlem, M. C. (2017). Evaluation of a Ferrozine Based Autonomous in Situ Lab-on-Chip Analyzer for Dissolved Iron Species in Coastal Waters. ResearchGate. [Link]
-
Labor. (2020). Iron Determination (Ferrozine Assay). [Link]
-
Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367. [Link]
-
Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). [Link]
-
Geißler, F., Achterberg, E. P., Beaton, A. D., Hopwood, M. J., Clarke, J. S., & Mowlem, M. C. (2017). Evaluation of a ferrozine based autonomous in situ lab-on-chip analyzer for dissolved iron species in coastal waters. NERC Open Research Archive. [Link]
-
Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. ResearchGate. [Link]
-
Archem Diagnostics. (n.d.). IRON (Ferrozine Method). [Link]
-
Huang, W. J., Lee, C. F., & Chen, C. T. A. (2015). Real-Time Redox Speciation of Iron in Estuarine and Coastal Surface Waters. ResearchGate. [Link]
-
Anastácio, A. S., et al. (2008). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. ResearchGate. [Link]
-
Viollier, E., et al. (2000). The ferrozine method revisited: Fe(II)/Fe(III) determination in natural waters. ResearchGate. [Link]
-
Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]
-
Bosch, A. C., et al. (1997). Spectrophotometric determination of iron with ferrozine by flow-injection analysis. Talanta, 44(10), 1793-1801. [Link]
-
ASTM International. (2018). Standard Test Method for Iron in Trace Quantities Using the FerroZine Method. E1615-18. [Link]
-
Hach. (n.d.). FerroZine® Iron Reagent Solution Pillows. [Link]
-
Multi Instruments Analytical. (n.d.). Iron in water. [Link]
-
University of Missouri-St. Louis. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF IRON. [Link]
-
Hedayati, M., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar. [Link]
Sources
- 1. Frontiers | Evaluation of a Ferrozine Based Autonomous in Situ Lab-on-Chip Analyzer for Dissolved Iron Species in Coastal Waters [frontiersin.org]
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- 3. Frontiers | A Comparison between Four Analytical Methods for the Measurement of Fe(II) at Nanomolar Concentrations in Coastal Seawater [frontiersin.org]
- 4. Evaluation of a ferrozine based autonomous in situ lab-on-chip analyzer for dissolved iron species in coastal waters - NERC Open Research Archive [nora.nerc.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 8. atlas-medical.com [atlas-medical.com]
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- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. asdlib.org [asdlib.org]
- 13. "Determination of soluble iron species in seawater using ferrozine" by M. Yu Kononets, S. V. Pakhomova et al. [repository.lsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent absorbance readings in Ferrozine assay.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Ferrozine Assay. As Senior Application Scientists, we understand that achieving consistent and reliable results is paramount to your research. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose and resolve issues with confidence.
Troubleshooting Guide: Inconsistent Absorbance Readings
Inconsistent absorbance readings are a common challenge in the Ferrozine assay. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question 1: Why are my blank readings high or inconsistent?
High or variable blank readings can significantly impact the accuracy of your results by masking the true signal from your samples.
Potential Causes and Solutions:
-
Iron Contamination: The most frequent cause of high blank readings is iron contamination.
-
Source: Glassware, pipette tips, and even the reagents themselves can be sources of iron contamination. Dust particles from the air can also introduce iron.
-
Solution:
-
Acid Wash All Glassware: All glassware should be soaked in 1M HCl or 1M HNO3, followed by thorough rinsing with deionized water[1][2].
-
Use High-Purity Reagents: Ensure all reagents, especially water and buffers, are of high purity and iron-free.
-
Proper Handling: Use disposable, sterile plasticware whenever possible.[3][4] Work in a clean environment to minimize dust exposure.
-
-
-
Reagent Instability: The Ferrozine reagent and the reducing agent (commonly ascorbic acid) can degrade over time.
-
Source: Improper storage (e.g., exposure to light or elevated temperatures) can lead to reagent degradation.[3][5] Degraded ascorbic acid may appear yellow.[6]
-
Solution:
-
Freshly Prepare Reagents: Prepare working solutions fresh daily. Ascorbic acid solutions are particularly prone to oxidation and should be made immediately before use.[6]
-
Proper Storage: Store stock solutions of Ferrozine and other reagents according to the manufacturer's instructions, typically at 2-8°C and protected from light.[1][2][3]
-
Check for Deterioration: Discard any reagents that show signs of precipitation or discoloration.[3] A high blank absorbance (e.g., > 0.050) can be an indicator of reagent deterioration.[2][3]
-
-
Question 2: What could cause a non-linear standard curve?
A non-linear standard curve suggests a systematic error in your assay setup, which will lead to inaccurate quantification of your samples.
Potential Causes and Solutions:
-
Inaccurate Standard Preparation: Errors in the dilution of your iron standard are a primary cause of non-linearity.
-
Source: Pipetting errors, incorrect calculations, or degradation of the stock standard solution.
-
Solution:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of volumes.
-
Careful Dilution Series: Prepare your standard curve meticulously, ensuring each dilution is mixed thoroughly before preparing the next.
-
Stable Stock Solution: Use a certified iron standard and store it properly.
-
-
-
Incomplete Reaction: The reaction between ferrous iron and Ferrozine may not have gone to completion.
-
Source: Insufficient incubation time, suboptimal pH, or an inadequate amount of reducing agent. The formation of the Fe²⁺-(Ferrozine)₃ complex can take up to 20 minutes to complete, especially at near-stoichiometric ratios of iron to Ferrozine.[7]
-
Solution:
-
Optimize Incubation Time: Ensure you are allowing sufficient time for both the reduction of Fe³⁺ to Fe²⁺ and the complexation of Fe²⁺ with Ferrozine. While some protocols suggest 5-10 minutes, extending the incubation time can improve sensitivity and ensure completion.[2][8]
-
Verify pH: The optimal pH for the formation of the Ferrozine-iron complex is between 4 and 9.[9] Ensure your buffer system is maintaining the correct pH.
-
Sufficient Reducing Agent: Use a sufficient concentration of a reducing agent like ascorbic acid to ensure all ferric iron is converted to the ferrous state.[8]
-
-
-
Spectrophotometer Issues: Problems with the spectrophotometer can also lead to non-linear readings.
-
Source: Incorrect wavelength setting, cuvette mismatch, or instrument drift.
-
Solution:
-
Correct Wavelength: The absorbance maximum for the Ferrozine-iron complex is 562 nm.[6][10]
-
Use Matched Cuvettes: If using multiple cuvettes, ensure they are optically matched to avoid variations in absorbance.
-
Warm-up Instrument: Allow the spectrophotometer to warm up for the manufacturer-recommended time to ensure a stable light source.
-
-
Question 3: My sample absorbance readings are fluctuating or not reproducible. What should I check?
Fluctuating readings point to random errors in your experimental technique or assay conditions.
Potential Causes and Solutions:
-
Temperature Fluctuations: The rate of the chemical reactions in the assay can be sensitive to temperature changes.[1]
-
Source: Inconsistent ambient room temperature or removing plates/cuvettes from an incubator for varying lengths of time before reading.
-
Solution:
-
Maintain Constant Temperature: Perform the assay at a constant and controlled temperature. If using a plate reader, allow the plate to equilibrate to the reader's internal temperature before measuring absorbance.
-
-
-
Pipetting Inaccuracy: Small variations in the volumes of samples or reagents can lead to significant differences in the final absorbance.[1]
-
Source: Poor pipetting technique, uncalibrated pipettes, or introduction of air bubbles.
-
Solution:
-
Proper Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and precise liquid handling. Avoid introducing bubbles into the wells or cuvettes.
-
-
-
Photosensitivity: The Ferrozine-Fe²⁺ complex can be sensitive to light, which may lead to variability if samples are exposed to light for different durations.[11][12]
-
Source: Exposure of samples to ambient light for extended and inconsistent periods before reading.
-
Solution:
-
Protect from Light: Keep samples and standards protected from direct light, especially after the addition of the Ferrozine reagent.
-
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting inconsistent Ferrozine assay absorbance readings.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the Ferrozine assay?
The Ferrozine assay is a colorimetric method for quantifying iron.[13] The principle involves a two-step process:
-
Reduction: All ferric iron (Fe³⁺) in the sample is reduced to ferrous iron (Fe²⁺) by a reducing agent, typically ascorbic acid.[2][8]
-
Complexation: Ferrozine, a highly specific chelating agent, reacts with the ferrous iron to form a stable, water-soluble magenta-colored complex. This complex has a strong absorbance at a wavelength of 562 nm, and the intensity of the color is directly proportional to the iron concentration.[14]
Mechanism of Ferrozine-Iron Complex Formation
Caption: The reaction mechanism of the Ferrozine assay for iron quantification.
Q2: What are the common interfering substances in the Ferrozine assay?
While Ferrozine is highly specific for ferrous iron, other substances can interfere with the assay.[5]
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| Copper (Cu²⁺) | Forms a colored complex with Ferrozine, leading to falsely elevated iron readings.[15] | Add a copper-specific chelator like neocuproine to the reagent mixture.[6][16] |
| Cobalt (Co²⁺) | Can also form a colored complex with Ferrozine.[9] | Typically, not present in high enough concentrations in biological samples to cause significant interference. |
| Strong Chelating Agents (e.g., EDTA) | Compete with Ferrozine for binding to iron, leading to lower absorbance readings. | Avoid using anticoagulants like EDTA for plasma sample collection; heparinized plasma is acceptable.[1][4] |
| High concentrations of proteins or lipids | Can cause turbidity in the sample, leading to light scattering and inaccurate absorbance readings.[1] | Deproteinize or delipidate samples through methods like ultrafiltration or centrifugation.[1] |
| Hemoglobin | Released from hemolyzed red blood cells, it contains iron and will lead to falsely high results.[2][3] | Use non-hemolyzed serum or plasma samples. Visually inspect samples for any pink or red coloration.[2] |
Q3: What is the optimal pH for the Ferrozine assay?
The formation of the stable magenta Fe(Ferrozine)₃²⁺ complex occurs optimally in a pH range of 4 to 9.[9] Most protocols recommend a weakly acidic buffer, such as an acetate buffer at pH 4.5-5.5, to ensure the dissociation of iron from transport proteins like transferrin and to facilitate the reduction of Fe³⁺ to Fe²⁺.[2][8][14]
Q4: How long are the prepared reagents and the final colored complex stable?
-
Working Reagents: It is best practice to prepare the working reagent (a mixture of buffer, reducing agent, and Ferrozine) fresh daily. The reducing agent, ascorbic acid, is particularly susceptible to oxidation.[6] Some commercial kits suggest that a combined working reagent can be stable for several weeks to months at 2-8°C.[2][3] Always refer to the manufacturer's instructions.
-
Colored Complex: Once formed, the Ferrozine-iron complex is very stable. Its color is reported to be stable for at least 30 minutes, and some sources indicate stability for much longer.[2][16] However, for best consistency, it is advisable to read the absorbance within a defined and consistent time window after color development.
Q5: Can I use this assay for solid samples or cultured cells?
Yes, but it requires a sample preparation step to release the iron.
-
Solid Samples (e.g., tissues, soils): These samples require an acid digestion step to extract the iron into a solution.[6][12] It's important to note that for silicate-containing samples, simple HCl extraction may not be sufficient to release all structural iron, potentially leading to an underestimation of the total iron content.[11][12]
-
Cultured Cells: Cells need to be lysed to release intracellular iron. This can be achieved using alkaline lysis (e.g., NaOH) followed by acidification.[17][18] Some protocols also include an oxidation step with agents like potassium permanganate to ensure all iron is accessible for the assay.[17][18]
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. Retrieved from [Link]
-
Im, J., Yang, K., & Lee, S. M. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367. [Link]
-
Thompsen, J. C., & Mottola, H. A. (1984). Kinetics of the complexation of iron(II) with ferrozine. Analytical Chemistry, 56(4), 755-757. [Link]
-
Jeitner, T. M. (2014). Optimized ferrozine-based assay for dissolved iron. Analytical Biochemistry, 454, 36-37. [Link]
-
Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). [Link]
-
Linear Chemicals. (n.d.). IRON FERROZINE. [Link]
-
Fisher, K. E., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Journal of Visualized Experiments, (137), e57930. [Link]
-
Thompsen, J. C., & Mottola, H. A. (1984). Kinetics of the complexation of iron(II) with ferrozine. OSTI.GOV. [Link]
-
Gautier, R., et al. (2021). Complexation of ferrous ions by ferrozine, 2,2′-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems. Journal of Inorganic Biochemistry, 223, 111537. [Link]
-
Carter, P. (1977). Copper interference in the determination of iron in serum using ferrozine. Clinical Biochemistry, 10(3), 122-123. [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. [Link]
-
Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]
-
Anastácio, A. S., et al. (2008). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Geochimica et Cosmochimica Acta, 72(20), 5001-5008. [Link]
-
Archem Diagnostics. (n.d.). IRON (Ferrozine Method). [Link]
-
Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375. [Link]
-
Stucki, J. W., et al. (2008). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Geochimica et Cosmochimica Acta, 72(20), 5001-5008. [Link]
-
Medichem. (n.d.). Iron (Ferrozine) Colorimetric test. [Link]
-
Jeitner, T. M. (2014). Optimized Ferrozine-based assay for dissolved iron. ResearchGate. [Link]
-
Singh, N., et al. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. Analyst, 142(16), 2944-2951. [Link]
-
Boyer, R. F., & Graf, E. (1993). Reductive release of ferritin iron: a kinetic assay. Free Radical Biology and Medicine, 15(4), 437-441. [Link]
Sources
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. atlas-medical.com [atlas-medical.com]
- 3. linear.es [linear.es]
- 4. medichem-me.com [medichem-me.com]
- 5. nbinno.com [nbinno.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 10. Kinetics of the complexation of iron(II) with ferrozine | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archem.com.tr [archem.com.tr]
- 15. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent precipitation in serum samples during Ferrozine assay.
Welcome to the technical support center for the Ferrozine assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing precipitation in serum samples during iron quantification. Our goal is to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding precipitation in the Ferrozine assay with serum samples.
Q1: Why is my serum sample turning cloudy or forming a precipitate during the Ferrozine assay?
A1: Precipitation in serum samples during the Ferrozine assay is most commonly due to the high concentration of proteins, such as albumin and globulins. The acidic conditions required for the assay can cause these proteins to denature and aggregate, leading to turbidity or a visible precipitate[1]. Lipids in the sample can also contribute to this issue[2][3].
Q2: Can I still get an accurate reading if there is a slight cloudiness in my sample?
A2: It is highly discouraged to proceed with spectrophotometric readings if there is any turbidity in your sample. The suspended particles will scatter light, leading to an artificially high absorbance reading and an overestimation of the iron concentration[4].
Q3: Is there a quick fix to get rid of the precipitate?
A3: A common and effective solution is to deproteinize the serum sample before adding the Ferrozine reagent. This can be achieved by adding trichloroacetic acid (TCA) to precipitate the proteins, followed by centrifugation to pellet them. The clear supernatant, which contains the iron, can then be used for the assay[1].
Q4: Will deproteinization affect the iron in my sample?
A4: When performed correctly, deproteinization with TCA should not result in the loss of iron. In fact, the acidic environment created by TCA helps to release iron from its binding protein, transferrin, making it available for the assay[1].
In-Depth Troubleshooting Guide
This section provides a more detailed, step-by-step approach to identifying and resolving issues with precipitation in your Ferrozine assay.
Issue 1: Sample Becomes Turbid Immediately After Adding the Acidic Buffer
Root Cause Analysis:
This is a classic sign of protein precipitation. The acidic buffer lowers the pH of the serum sample, bringing many of the proteins to their isoelectric point, where their net charge is zero. This minimizes the electrostatic repulsion between protein molecules, causing them to aggregate and precipitate out of the solution.
Solutions:
-
Implement a Protein Precipitation Step: The most robust solution is to remove the proteins from the sample before the assay. Trichloroacetic acid (TCA) precipitation is a widely used and effective method[5][6].
-
Protocol for TCA Precipitation:
-
To 1 volume of serum, add 1 volume of 10% (w/v) Trichloroacetic Acid (TCA).
-
Vortex the mixture thoroughly for 30 seconds to ensure complete mixing and protein denaturation.
-
Incubate the sample on ice or at 4°C for 10-20 minutes to allow for full precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant, which contains the iron, for use in the Ferrozine assay.
-
-
-
Consider Enzymatic Proteolysis: For certain challenging samples, enzymatic digestion of proteins can be an alternative to chemical precipitation. A mixture of trypsin and chymotrypsin has been shown to be effective in eliminating turbidity[4].
Issue 2: Precipitate Forms After the Addition of the Ferrozine Reagent
Root Cause Analysis:
If the sample was clear after acidification but turned cloudy after adding the Ferrozine reagent, the issue might be related to the reagent itself or its interaction with a component in your specific sample matrix.
Solutions:
-
Check Reagent Quality and pH: Ensure your Ferrozine reagent is properly prepared and that the final pH of the reaction mixture is within the optimal range for the assay (typically between 4 and 9)[7]. An incorrect pH can affect the solubility of the Ferrozine-iron complex.
-
Sample Matrix Effects: Some serum samples, particularly from subjects with certain medical conditions, may contain high levels of lipids or other substances that can precipitate under the assay conditions[1]. In such cases, a deproteinization step as described above is also recommended, as it can help remove these interfering substances.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting precipitation issues in the Ferrozine assay.
Caption: Troubleshooting workflow for precipitation in Ferrozine assays.
Experimental Protocol: Ferrozine Assay with Serum Deproteinization
This protocol provides a detailed methodology for the quantification of iron in serum samples, incorporating a trichloroacetic acid (TCA) deproteinization step to prevent precipitation.
Materials:
-
Serum samples
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Iron standards (0-10 µg/mL)
-
Ascorbic acid solution (e.g., 10% w/v in deionized water, freshly prepared)
-
Ferrozine solution (e.g., 1 mg/mL in deionized water)
-
Acetate buffer (e.g., 0.1 M, pH 4.5)
-
Microcentrifuge tubes
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Label microcentrifuge tubes for each serum sample, standard, and a blank.
-
Pipette 200 µL of each serum sample, iron standard, and deionized water (for the blank) into the corresponding tubes.
-
-
Deproteinization:
-
Add 200 µL of 10% TCA to each tube.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Iron Reduction:
-
Carefully transfer 200 µL of the clear supernatant to new, labeled tubes.
-
Add 50 µL of freshly prepared ascorbic acid solution to each tube to reduce Fe³⁺ to Fe²⁺.
-
Mix and incubate at room temperature for 10 minutes.
-
-
Color Development:
-
Add 50 µL of Ferrozine solution to each tube.
-
Mix well and incubate at room temperature for 10 minutes to allow for the formation of the magenta-colored Ferrozine-iron complex.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and samples at 562 nm against the blank.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their known iron concentrations.
-
Determine the iron concentration in the serum samples from the standard curve, remembering to account for the initial dilution of the sample.
-
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Wavelength | 562 nm | This is the peak absorbance for the Ferrozine-Fe²⁺ complex[1][8]. |
| Final pH | 4.0 - 9.0 | Ensures optimal color development and stability of the complex[7]. |
| Reducing Agent | Ascorbic Acid | Effectively reduces Fe³⁺ to Fe²⁺ for detection by Ferrozine[3][9]. |
| Deproteinizing Agent | Trichloroacetic Acid (TCA) | Efficiently precipitates proteins, preventing interference and turbidity[1][5]. |
References
- 1. Modified method for analysis of serum iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. atlas-medical.com [atlas-medical.com]
- 4. scielo.br [scielo.br]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kelid1.ir [kelid1.ir]
- 8. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 9. Indirect spectrophotometric determination of ascorbic acid with ferrozine by flow-injection analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Metal Ion Interference in the Ferrozine Iron Assay
Welcome to the technical support center for the Ferrozine iron assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on a common challenge: the interference of other metal ions. As a Senior Application Scientist, my goal is to equip you with the expertise and validated protocols necessary to ensure the accuracy and reliability of your iron quantification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Ferrozine iron assay?
The Ferrozine assay is a highly sensitive colorimetric method used for the quantification of iron in various biological and environmental samples. The core principle lies in the reaction between ferrous iron (Fe²⁺) and the chromogenic agent, Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine). This reaction forms a stable, water-soluble magenta-colored complex.[1] The intensity of this color, measured spectrophotometrically at approximately 562 nm, is directly proportional to the concentration of ferrous iron in the sample.[1]
To measure the total iron content (both Fe²⁺ and Fe³⁺), a reducing agent, such as ascorbic acid or hydroxylamine, is added to the sample. This step quantitatively converts all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which can then react with Ferrozine.[2][3] The difference between the total iron measurement (with reducing agent) and the ferrous iron measurement (without reducing agent) allows for the determination of the ferric iron concentration.
Q2: I'm getting unexpectedly high iron readings. Could other metal ions be interfering with my assay?
Yes, interference from other metal ions is a well-documented issue in the Ferrozine assay and can lead to erroneously high results.[4][5] While Ferrozine is highly specific for ferrous iron, certain other metal ions can also form colored complexes with Ferrozine, although typically with lower molar absorptivity.[6] The extent of interference is dependent on the concentration of the interfering ion and the specific assay conditions.
The most common interfering metal ions include:
-
Copper (Cu²⁺/Cu⁺): Cuprous ions (Cu⁺) in particular can form a colored complex with Ferrozine.[5][6]
-
Cobalt (Co²⁺): Cobalt is known to form a colored species with Ferrozine.[5][6]
-
Nickel (Ni²⁺): Nickel can also contribute to absorbance at 562 nm.[5]
-
Chromium (Cr³⁺): Trivalent chromium has been reported as an interfering ion.[5]
-
Mercury (Hg²⁺): Mercury can interfere with the assay.[5]
It is crucial to consider the composition of your sample matrix and the potential presence of these interfering ions.
Q3: How can I determine if my sample contains interfering metal ions?
Validating your assay with a spike and recovery experiment is a robust method to assess for matrix-related interferences. This involves adding a known amount of iron standard (the "spike") to your sample and a control (e.g., deionized water). The recovery of the spiked iron is then calculated.
Interpreting the Results:
-
Recovery close to 100%: This indicates that your sample matrix does not significantly interfere with the assay.
-
Recovery significantly greater than 100%: This suggests the presence of interfering substances that are enhancing the colorimetric signal, such as other metal ions that react with Ferrozine.
-
Recovery significantly less than 100%: This may indicate the presence of chelating agents (like EDTA) in your sample that are sequestering the iron and preventing it from reacting with Ferrozine.[7][8]
Troubleshooting Guide: Mitigating Metal Ion Interference
Issue: Suspected Metal Ion Interference Leading to Inaccurate Results
This section provides a systematic approach to identifying and mitigating the impact of interfering metal ions on your Ferrozine assay.
Step 1: Understand the Chemistry of Interference
The interference primarily arises from the ability of other transition metals to form coordination complexes with Ferrozine, similar to ferrous iron. The chemical structure of Ferrozine contains a ferroin group (-N=C-C=N-) that acts as a bidentate ligand, chelating metal ions.[6] While the Fe(Ferrozine)₃²⁺ complex has a very high molar absorptivity (around 27,900 L mol⁻¹ cm⁻¹ at 562 nm), the complexes formed with other metals can also exhibit absorbance at or near this wavelength, leading to a positive interference.[6]
Diagram: Ferrozine Assay Principle and Interference Pathway
Caption: Ferrozine reaction with Fe²⁺ and interfering metal ions.
Step 2: Quantify the Potential Impact of Interfering Ions
The following table summarizes the concentration at which various metal ions have been reported to interfere with the Ferrozine assay. Note that these values can be influenced by the specific assay conditions (e.g., pH, reagent concentrations).
| Interfering Ion | Reported Interfering Concentration (ppm or mg/L) | Reference |
| Cobalt (Co²⁺) | 2 - 50 | [5] |
| Copper (Cu⁺/Cu²⁺) | 2 - 50 | [5] |
| Nickel (Ni²⁺) | 2 - 50 | [5] |
| Chromium (Cr³⁺) | 2 - 50 | [5] |
| Mercury (Hg²⁺) | 2 - 50 | [5] |
| Manganese (Mn²⁺) | > 500 | [5] |
Step 3: Implement Mitigation Strategies
If metal ion interference is suspected or confirmed, several strategies can be employed to minimize its impact.
A. Use of Masking Agents
Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting with Ferrozine. The choice of masking agent depends on the specific interfering ion.
-
Thiourea: Can be effective in masking copper interference.
-
Citrate or Tartrate: Can chelate various metal ions.
Important Consideration: It is crucial to validate that the chosen masking agent does not also interfere with the Fe²⁺-Ferrozine reaction. This can be tested by running an iron standard curve with and without the masking agent.
B. pH Adjustment
The formation of the Fe²⁺-Ferrozine complex is optimal in a pH range of 4 to 9.[6] Some interfering metal-Ferrozine complexes may have different optimal pH ranges for their formation. Carefully controlling the pH of your reaction mixture can help to minimize the formation of interfering complexes while maximizing the formation of the Fe²⁺-Ferrozine complex.
C. Standard Additions Method
For complex sample matrices where the identity and concentration of interfering ions are unknown, the method of standard additions is a powerful technique. This method involves adding increasing amounts of a known iron standard to several aliquots of the sample. The absorbance of each is measured and plotted against the concentration of the added standard. The absolute concentration of iron in the original sample is determined by extrapolating the linear regression line to the x-axis. This method inherently corrects for matrix effects, including interferences from other metal ions.
Experimental Protocols
Protocol 1: Spike and Recovery for Interference Detection
Objective: To determine if the sample matrix interferes with the Ferrozine assay.
Materials:
-
Your sample
-
Iron standard of known concentration
-
Deionized water (or appropriate blank matrix)
-
Ferrozine assay reagents (reducing agent, Ferrozine solution, buffer)
-
Spectrophotometer
Procedure:
-
Prepare three sets of tubes:
-
Sample: Your sample.
-
Spiked Sample: Your sample with a known concentration of iron standard added. The spike amount should be chosen to fall within the linear range of your standard curve.
-
Control Spike: Deionized water (or your blank matrix) with the same amount of iron standard added as in the Spiked Sample.
-
-
Add the Ferrozine assay reagents to all tubes according to your standard protocol.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance of all samples at 562 nm.
-
Calculate the concentration of iron in each sample using your standard curve.
-
Calculate the percent recovery using the following formula:
% Recovery = [(Concentration in Spiked Sample - Concentration in Sample) / Concentration in Control Spike] * 100
Diagram: Spike and Recovery Workflow
Caption: Workflow for a spike and recovery experiment.
Protocol 2: Method of Standard Additions
Objective: To accurately quantify iron in a complex sample matrix with unknown interferences.
Materials:
-
Your sample
-
Iron standard of known concentration
-
Ferrozine assay reagents
-
Spectrophotometer
-
Volumetric flasks
Procedure:
-
Prepare a series of volumetric flasks.
-
To each flask, add an equal volume of your sample.
-
To each flask (except the first one), add a different, known volume of the iron standard, creating a series of increasing standard concentrations.
-
Bring all flasks to the same final volume with deionized water.
-
Transfer an aliquot from each flask to a separate reaction tube.
-
Add the Ferrozine assay reagents to each tube.
-
Incubate and measure the absorbance at 562 nm.
-
Plot the measured absorbance (y-axis) against the concentration of the added iron standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line is the concentration of iron in your original sample.
Final Recommendations
For robust and reliable iron quantification using the Ferrozine assay, it is imperative to be aware of and address the potential for metal ion interference. Proactive validation of your assay with spike and recovery experiments is a critical first step. For complex matrices, the method of standard additions provides a reliable means of obtaining accurate results. By understanding the underlying chemistry and implementing these troubleshooting strategies, you can have confidence in the integrity of your data.
References
- Troubleshooting Common Issues in Ferrozine Iron Determination. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Iron Assay (Ferrozine Chromogenic Method). (2014). Kamiya Biomedical Company.
-
Ring, H., Gao, Z., Klein, N. D., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. Retrieved from [Link]
-
Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367. Retrieved from [Link]
-
Anastácio, A. S., et al. (2008). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Geochimica et Cosmochimica Acta, 72(24), 5873-5883. Retrieved from [Link]
-
Riemer, J., Hoepken, H. H., Czerwinska, H., Robinson, S. R., & Dringen, R. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375. Retrieved from [Link]
- Iron FerroZine, Colorimetric Quantitative determination of iron. (n.d.). Atlas Medical.
-
Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. Retrieved from [Link]
-
Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. ResearchGate. Retrieved from [Link]
-
Viollier, E., et al. (2000). The ferrozine method revisited: Fe(II)/Fe(III) determination in natural waters. Analytica Chimica Acta, 413(1-2), 223-230. Retrieved from [Link]
- FerroZine® Method. (n.d.). Hach.
- Iron Determination (Ferrozine Assay). (2020). Labor.
- Iron (Ferrozine). (n.d.). Medichem Middle East.
- IRON FERROZINE. (n.d.). Linear Chemicals.
- Iron Assay Kit. (n.d.). Japan Institute for the Control of Aging.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. atlas-medical.com [atlas-medical.com]
- 3. medichem-me.com [medichem-me.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. jaica.com [jaica.com]
Technical Support Center: The Ferrozine-Iron Assay
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the Ferrozine-iron assay, providing foundational knowledge for successful experimentation.
Q1: What is the fundamental principle of the Ferrozine assay for iron determination?
The Ferrozine assay is a highly sensitive colorimetric method used to quantify iron. The assay relies on the reaction of ferrous iron (Fe²⁺) with Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine), a water-soluble reagent.[1] Three molecules of Ferrozine chelate a single Fe²⁺ ion, forming a stable, water-soluble magenta-colored complex.[2] This complex exhibits a strong absorbance at a maximum wavelength of 562 nm.[3][4] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of iron in the sample.[5]
Q2: Why is a reducing agent, such as ascorbic acid or hydroxylamine hydrochloride, necessary for total iron determination?
In many biological and environmental samples, iron exists in both the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. Ferrozine only reacts with Fe²⁺ to form the colored complex. Therefore, to measure the total iron concentration, a reducing agent must be added to the sample to convert all Fe³⁺ to Fe²⁺ prior to the addition of Ferrozine.[6] Both ascorbic acid and hydroxylamine hydrochloride are commonly used for this purpose.[6][7] The choice between them may depend on the specific protocol and sample matrix, with ascorbic acid being a less toxic alternative to hydroxylamine.[8]
Q3: What is the optimal pH for Ferrozine-iron complex formation, and why is it so critical?
The optimal pH range for the formation of the Ferrozine-iron complex is between 4 and 9.[2][9] Maintaining the pH within this range is crucial for the accuracy and reliability of the assay. The pH of the reaction mixture is typically controlled using a buffer solution, such as an ammonium acetate buffer.[10][11]
The criticality of this pH range is due to two main factors:
-
At a pH below 4: The Ferrozine molecule can become protonated. This protonation interferes with its ability to effectively chelate the ferrous iron, leading to incomplete complex formation and an underestimation of the iron concentration.[4] This results in a decrease in both the linearity and the magnitude of color development.[12]
-
At a pH above 8.5-9: Ferrous iron (Fe²⁺) becomes increasingly unstable and will precipitate out of solution as ferrous hydroxide (Fe(OH)₂). This precipitation makes the iron unavailable to react with Ferrozine, again leading to inaccurate and lower absorbance readings.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the Ferrozine-iron assay, with a focus on pH-related issues.
| Problem | Potential Cause (pH-Related) | Recommended Solution |
| Low or no color development | The final pH of the reaction mixture is below 4. | Ensure that the buffer solution is correctly prepared and has the appropriate pH. Verify the final pH of a sample mixture to confirm it is within the 4-9 range. If the sample itself is highly acidic, its pH may need to be adjusted before adding it to the assay. |
| Inconsistent or variable absorbance readings | Fluctuations in the pH of the reaction mixture between samples. | Use a consistent and well-buffered assay solution for all samples and standards. Ensure thorough mixing of all components. |
| Precipitate formation in the sample wells | The final pH of the reaction mixture is above 9, causing the precipitation of iron hydroxides. | Check the pH of your buffer and sample. If your sample is alkaline, you may need to neutralize it before the assay. |
| Non-linear standard curve | The pH of the standards is outside the optimal range, particularly at the higher or lower concentrations. | Prepare all standards in the same matrix and buffer as the samples to ensure a consistent pH across the entire calibration range. |
Section 3: Experimental Protocol and Workflow
This section provides a detailed, step-by-step methodology for a standard Ferrozine assay for the determination of total iron.
Experimental Workflow Diagram
Caption: A schematic of the Ferrozine assay workflow.
Step-by-Step Methodology
-
Reagent Preparation:
-
Reducing Solution (10% w/v Ascorbic Acid): Dissolve 1 g of ascorbic acid in 10 mL of deionized water. Prepare this solution fresh daily.
-
Ferrozine Reagent (0.1% w/v in 50% w/v Ammonium Acetate): Dissolve 250 g of ammonium acetate in 500 mL of deionized water. To this, add 0.5 g of Ferrozine and mix until fully dissolved. Store this solution in a dark bottle at 4°C.[2] The pH of this solution should be within the optimal range for the assay.
-
Iron Standard Stock Solution (1000 mg/L): Commercially available certified iron standards are recommended.
-
Working Iron Standards: Prepare a series of working standards by diluting the stock solution with deionized water to cover the expected concentration range of your samples.
-
-
Sample Preparation:
-
Collect samples in acid-washed glassware or plastic containers to avoid iron contamination.
-
If necessary, digest solid samples to solubilize the iron.
-
For water samples, acidification to pH 2 with HCl, HNO₃, or H₂SO₄ immediately after collection can prevent the oxidation and precipitation of Fe(II).[2]
-
-
Assay Procedure (96-well plate format):
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well microplate.
-
Add 50 µL of the Reducing Solution to each well. Mix gently and incubate for 10 minutes at room temperature to allow for the complete reduction of Fe³⁺ to Fe²⁺.
-
Add 100 µL of the Ferrozine Reagent to each well. The final pH of the mixture should be between 4 and 9.
-
Incubate the plate for 15 minutes at room temperature to allow for full color development.
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a reagent blank (containing all reagents except the iron standard or sample) from all readings.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the iron concentration of the samples by interpolating their absorbance values on the standard curve.
-
Section 4: Data Presentation
The following table summarizes the expected outcomes of the Ferrozine assay under different pH conditions.
| pH of Final Reaction Mixture | Expected Observation | Chemical Rationale |
| < 4 | Reduced or no magenta color formation; non-linear standard curve. | Protonation of the Ferrozine ligand hinders its ability to chelate Fe²⁺.[4] |
| 4 - 9 | Intense and stable magenta color formation; linear standard curve. | Optimal pH for the complete and stable formation of the Fe(Ferrozine)₃²⁺ complex.[2][9] |
| > 9 | Formation of a precipitate; low absorbance readings. | Precipitation of ferrous hydroxide (Fe(OH)₂), making iron unavailable for reaction with Ferrozine. |
Section 5: References
-
Iron Determination (Ferrozine Assay) - Labor. (2020-02-08). Available at: [Link]
-
Optimized ferrozine-based assay for dissolved iron. (2014-03-12). ResearchGate. Available at: [Link]
-
Iron Determination - A Review of Analytical Methods. Asian Journal of Research in Chemistry. Available at: [Link]
-
Study of pH Influence on Selective Precipitation of Heavy Metals from Acid Mine Drainage. Available at: [Link]
-
(a) Absorbance spectra of ferrozine (100 μM) in pH 5.6 MES buffer (0.1... - ResearchGate. Available at: [Link]
-
Analytical Methods - RSC Publishing. Available at: [Link]
-
IRON FERROZINE - Linear Chemicals. Available at: [Link]
-
Optimized Ferrozine-based assay for dissolved iron. - ResearchGate. Available at: [Link]
-
Iron, FerroZine Method 8147, 02-2009, 9th Ed | PDF - Scribd. Available at: [Link]
-
Ferrozine - Water Quality Monitoring. Available at: [Link]
-
Standard Test Method for - Iron in Trace Quantities Using the FerroZine Method1. Available at: [Link]
-
A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio - J-Stage. Available at: [Link]
-
Study of Ascorbic Acid as Iron(III) Reducing Agent for Spectrophotometric Iron Speciation. Available at: [Link]
-
Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles - Semantic Scholar. Available at: [Link]
-
At what pH Fe (II) and Fe (III) will precipitate? - ResearchGate. Available at: [Link]
-
IRON FERROZINE - Linear Chemicals. Available at: [Link]
-
Antioxidant activity of Ferrozine–iron–amino acid complexes - PMC - NIH. Available at: [Link]
-
Antioxidant activity of Ferrozine-iron-amino acid complexes - ResearchGate. Available at: [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. Available at: [Link]
-
Troubleshooting Common Issues in Ferrozine Iron Determination. Available at: [Link]
-
An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - NIH. Available at: [Link]
-
Study of Ascorbic Acid as Iron(III) Reducing Agent for Spectrophotometric Iron Speciation | Request PDF - ResearchGate. Available at: [Link]
-
Dissolved Fe(II/III) colorimetric assay using a plate reader 96-well plate) | Protocols.io. Available at: [Link]
Sources
- 1. Ferrozine - Water Quality Monitoring [tidjma.tn]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. linear.es [linear.es]
- 6. researchgate.net [researchgate.net]
- 7. standardmethods.org [standardmethods.org]
- 8. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Speciation Controls the Kinetics of Iron Hydroxide Precipitation and Transformation at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Optimizing the Ferrozine Assay
Introduction to the Ferrozine Reaction
The Ferrozine assay is a highly sensitive and widely used colorimetric method for quantifying iron. The underlying principle is the reaction of Ferrozine with ferrous iron (Fe²⁺) to form a stable, water-soluble magenta complex.[1] The intensity of this color, measured spectrophotometrically at approximately 562 nm, is directly proportional to the iron concentration.[2][3]
For the determination of total iron, a reducing agent, such as ascorbic acid, is essential to convert any ferric iron (Fe³⁺) present in the sample to the reactive Fe²⁺ state.[2] The reaction is robust and functions effectively across a broad pH range of 4 to 9.[1][4]
Frequently Asked Questions (FAQs)
Q1: How long should I incubate my samples after adding the Ferrozine reagent?
A1: The optimal incubation time can vary significantly depending on your specific experimental conditions, including sample matrix, temperature, and reagent concentrations. While some protocols suggest short incubation times of 5-10 minutes at room temperature or 37°C[2], complete color development can sometimes take much longer. Studies have shown that absorbance can continue to increase for up to 24 hours.[4][5] Therefore, it is crucial to determine the optimal incubation time for your specific assay conditions.
Q2: Why is my absorbance signal still increasing after the recommended incubation time?
A2: An increasing absorbance signal indicates that the reaction between Ferrozine and ferrous iron has not yet reached completion. The kinetics of the complex formation can be influenced by several factors. For instance, the presence of certain amino acids can initially form a transient "blue complex" that gradually converts to the more stable magenta "purple complex"[6], extending the time required to reach a stable endpoint. Additionally, insufficient reducing agent or slow reduction of Fe³⁺ to Fe²⁺ can also lead to a prolonged color development phase.
Q3: Can temperature affect the incubation time?
A3: Yes, temperature plays a significant role in the reaction kinetics. Increasing the incubation temperature, for example from 20°C to 37°C, can significantly accelerate the formation of the iron-Ferrozine complex and shorten the time required to achieve maximum color development.[5] One study recommended a 135-minute reaction at 37°C to achieve 95% of the maximum color observed at 24 hours.[5]
Q4: Does the concentration of Ferrozine itself impact the reaction time?
A4: Yes, the concentration of the chelator can affect the reaction kinetics. When Ferrozine is used in concentrations close to the stoichiometric ratio with iron, the formation of the {Fe²⁺-(Ferrozine)₃} complex can take up to 20 minutes to complete.[7] Using an excess of Ferrozine reagent generally ensures that the reaction proceeds more rapidly and completely.
Q5: My sample contains ferric iron (Fe³⁺). How does this affect incubation time?
A5: If your sample contains Fe³⁺ and you are measuring total iron, a reducing agent is necessary. The time required for the complete reduction of Fe³⁺ to Fe²⁺ will be a critical part of your overall incubation time. Inadequate incubation can lead to an underestimation of the total iron content. It has also been noted that the presence of Fe³⁺ can interfere with Fe²⁺ measurements, with absorbance increasing linearly with incubation time in the dark.[8]
Troubleshooting Guide: Incubation Time-Related Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Absorbance Readings | Insufficient Incubation Time: The reaction has not reached its endpoint, leading to incomplete color development.[9] | Perform a Time-Course Experiment: Measure absorbance at multiple time points (e.g., 5, 15, 30, 60, 120 minutes, and even 24 hours) to determine when the signal plateaus.[5] |
| Incorrect pH: The reaction is sensitive to pH, and deviations from the optimal range (4-9) can slow down complex formation.[4][10] | Verify the pH of your final reaction mixture. Adjust the buffer concentration or pH as needed. | |
| Absorbance Decreases Over Time | Complex Instability: Although generally stable, the complex may degrade under certain conditions (e.g., exposure to strong light or extreme pH). | Ensure the assay is performed within the recommended pH range and protect samples from direct light, especially during long incubations.[11] |
| Reagent Degradation: The Ferrozine reagent itself may be degraded, especially if not stored correctly.[9] | Store Ferrozine reagent protected from light and at the recommended temperature (typically 2-8°C).[12] Check for signs of deterioration like turbidity or a dark amber color.[4][12] | |
| High Background Signal in Blank | Contaminated Reagents: Reagents (water, buffer, reducing agent) may be contaminated with iron. | Use high-purity, iron-free water and reagents. Consider treating solutions with a chelating resin if contamination is suspected.[4] |
| Reagent Deterioration: Degraded Ferrozine solution can have a higher background absorbance.[4] | Prepare fresh Ferrozine solution. A blank absorbance at 560 nm greater than 0.05 may indicate deterioration.[12][13] |
Experimental Protocol: Optimizing Incubation Time
This protocol provides a systematic approach to determine the optimal incubation time for your specific samples and conditions.
1. Reagent Preparation:
-
Iron Standard Stock Solution (e.g., 1000 µM): Prepare an acidic stock solution of a known iron salt (e.g., Ammonium Iron(II) Sulfate Hexahydrate in dilute HCl or H₂SO₄).
-
Reducing Agent (e.g., 0.5 M Ascorbic Acid): Prepare fresh daily.
-
Buffer Solution (e.g., 2.5 M Ammonium Acetate, pH ~5.5): Ensure the pH is within the optimal range for the Ferrozine reaction.
-
Ferrozine Reagent (e.g., 6.5 mM Ferrozine): Dissolve Ferrozine in the buffer solution. Store protected from light.
2. Assay Setup (96-well plate format):
-
Prepare a series of iron standards (e.g., 0, 10, 25, 50, 100, 200 µM) by diluting the stock solution.
-
Prepare your unknown samples. If necessary, include a digestion step to release protein-bound iron.[14]
-
To each well, add your sample or standard.
-
Add the reducing agent to all wells (except those for Fe²⁺ specific measurement) and mix.
-
Add the Ferrozine reagent to all wells to initiate the color-forming reaction. Mix thoroughly.
3. Kinetic Measurement:
-
Immediately after adding the Ferrozine reagent, place the plate in a plate reader.
-
Set the spectrophotometer to measure absorbance at 562 nm.
-
Take readings at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes for the next 90 minutes, and a final reading after several hours or at 24 hours).
-
Incubate the plate at a constant temperature (e.g., room temperature or 37°C) between readings.
4. Data Analysis:
-
Plot the absorbance for each concentration (including your samples) against time.
-
The optimal incubation time is the point at which the absorbance for all concentrations reaches a stable plateau. This indicates the reaction has gone to completion.
-
Use this determined time for all subsequent experiments under the same conditions.
Visualizing Workflows and Mechanisms
Ferrozine Reaction with Iron
Caption: The Ferrozine assay workflow for total iron determination.
Workflow for Optimizing Incubation Time
Caption: A systematic workflow for determining optimal incubation time.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination.
-
Stadtman, E. R., & Levine, R. L. (2003). Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences, 100(13), 7489-7494. Available at: [Link]
-
Im, J., Yang, K., & Lee, W. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367. Available at: [Link]
-
Goodell, P. J., Jones, E. W., & Powell, C. L. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar. Available at: [Link]
-
Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). Available at: [Link]
-
Thompsen, J. C., & Mottola, H. A. (1984). Kinetics of the complexation of iron(II) with ferrozine. Analytical Chemistry, 56(4), 755-757. Available at: [Link]
-
Thompsen, J. C., & Mottola, H. A. (1984). Kinetics of the complexation of iron(II) with ferrozine. Semantic Scholar. Available at: [Link]
-
Jeitner, T. M. (2014). Optimized ferrozine-based assay for dissolved iron. Analytical Biochemistry, 454, 36-37. Available at: [Link]
-
Quintanar-Guzmán, S., et al. (2021). Complexation of ferrous ions by ferrozine, 2,2′-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems. ResearchGate. Available at: [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. Retrieved from [Link]
-
Linear Chemicals. (n.d.). IRON FERROZINE. Retrieved from [Link]
-
Jones, E. W., et al. (2014). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. ResearchGate. Available at: [Link]
-
Labor, M. (2020). Iron Determination (Ferrozine Assay). Retrieved from [Link]
-
Jeitner, T. M. (2014). Optimized ferrozine-based assay for dissolved iron. ResearchGate. Available at: [Link]
-
Adediran, J., et al. (2019). Determining the Effect of pH on Iron Oxidation Kinetics in Aquatic Environments. Journal of Chemical Education, 96(11), 2563-2568. Available at: [Link]
-
Boyer, R. F., & Grabill, D. R. (1987). Reductive release of ferritin iron: a kinetic assay. Analytical Biochemistry, 163(1), 1-6. Available at: [Link]
-
Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. Available at: [Link]
-
Stadtman, E. R., & Levine, R. L. (2003). Antioxidant activity of Ferrozine–iron–amino acid complexes. PNAS. Available at: [Link]
-
Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375. Available at: [Link]
-
Singh, N., et al. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. Analyst, 142(16), 2974-2981. Available at: [Link]
-
Jeitner, T. M. (2014). Optimized Ferrozine-based assay for dissolved iron. ResearchGate. Available at: [Link]
-
Adediran, J., et al. (2019). Determining the Effect of pH on Iron Oxidation Kinetics in Aquatic Environments. ResearchGate. Available at: [Link]
-
Archem Diagnostics. (n.d.). IRON (Ferrozine Method). Retrieved from [Link]
-
YouTube. (2013). Iron Determination by Ferrozine Assay. Retrieved from [Link]
-
Islam, M. S., & Stephen, W. I. (2014). Determination of Stability Constants of Iron(II) Complexes of as-Triazines Containing Ferroin-Yielding Chromogens. Journal of Scientific Research, 6(3), 469-478. Available at: [Link]
-
ResearchGate. (n.d.). 17 questions with answers in FERROZINE. Retrieved from [Link]
-
Bioresearch. (n.d.). IRON – FERROZINE. Retrieved from [Link]
Sources
- 1. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 2. atlas-medical.com [atlas-medical.com]
- 3. youtube.com [youtube.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Antioxidant activity of Ferrozine–iron–amino acid complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. bioresearch.com.jo [bioresearch.com.jo]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Accurate Ferrous Iron (Fe²⁺) Measurement using Ferrozine in the Presence of Ferric Ions (Fe³⁺)
Welcome to the technical support center for the Ferrozine-based ferrous iron assay. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge in colorimetric iron quantification: the interference of ferric ions (Fe³⁺). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding Fe³⁺ interference in the Ferrozine assay.
Q1: What is the underlying principle of the Ferrozine assay for Fe²⁺ detection?
The Ferrozine assay is a highly sensitive colorimetric method for quantifying ferrous iron (Fe²⁺). The reagent, Ferrozine (3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine), is a water-soluble compound that forms a stable, magenta-colored complex with Fe²⁺ ions in a 3:1 molar ratio. This complex exhibits a strong absorbance at a wavelength of 562 nm. The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of Fe²⁺ in the sample, allowing for precise quantification.[1]
Q2: How do ferric ions (Fe³⁺) interfere with the measurement of ferrous iron (Fe²⁺)?
While Ferrozine is highly specific for Fe²⁺, the presence of Fe³⁺ can lead to inaccurate results through several mechanisms:
-
Slow Reduction of Fe³⁺ by Ferrozine: Although the reaction is much slower than with Fe²⁺, Ferrozine itself can gradually reduce Fe³⁺ to Fe²⁺, which then forms the colored complex. This leads to a time-dependent increase in absorbance and an overestimation of the initial Fe²⁺ concentration.[2][3][4]
-
Photoreduction: In the presence of light, Fe³⁺ complexed with Ferrozine or other sample components can be photoreduced to Fe²⁺, artificially inflating the measured Fe²⁺ levels.[3]
-
Competition for Ferrozine: At very high concentrations, Fe³⁺ can compete with Fe²⁺ for binding to Ferrozine, although this is a less significant interference mechanism due to the much higher affinity of Ferrozine for Fe²⁺.
Q3: What are the tell-tale signs of Fe³⁺ interference in my experimental results?
Key indicators of Fe³⁺ interference include:
-
Drifting Absorbance Readings: A continuous, steady increase in absorbance readings over time after the addition of the Ferrozine reagent is a strong indication of the slow reduction of Fe³⁺.
-
Inconsistent Results: High variability between replicate samples or experiments, especially when incubation times or light exposure conditions are not strictly controlled.
-
Higher-than-Expected Fe²⁺ Concentrations: If the measured Fe²⁺ levels are inconsistent with the known chemistry of your sample or system, Fe³⁺ interference should be considered as a potential cause.
Q4: Can pH affect the interference of Fe³⁺ in the Ferrozine assay?
Yes, pH is a critical factor. The Ferrozine-Fe²⁺ complex formation is optimal in a pH range of 4 to 9.[5] Outside this range, the complex may not form completely, leading to inaccurate readings. Furthermore, the redox potential of the Fe³⁺/Fe²⁺ couple is pH-dependent. While the direct impact of pH on the rate of Fe³⁺ interference by Ferrozine is not extensively documented in the provided search results, maintaining a consistent and optimal pH is crucial for reproducible results and to minimize any potential pH-dependent side reactions. Acidifying the sample immediately upon collection can help prevent the oxidation of Fe²⁺ to Fe³⁺.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to Fe³⁺ interference.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Absorbance values continuously increase over time. | Presence of significant amounts of Fe³⁺ in the sample, which is being slowly reduced by the Ferrozine reagent.[2][3][4] | 1. Minimize Incubation Time: Take absorbance readings as quickly as possible after the addition of the Ferrozine reagent and full color development. Standardize this time across all samples and standards. 2. Implement a Correction Protocol: Use a method that accounts for Fe³⁺ by measuring total iron after reduction and subtracting the Fe³⁺ contribution (see Protocol II). 3. Work in the Dark: To prevent photoreduction of Fe³⁺, conduct the assay in low-light conditions or use amber-colored microplates/tubes.[3] |
| High variability between replicate samples. | 1. Inconsistent incubation times before measurement. 2. Variable exposure to light. 3. Pipetting errors. 4. Contamination of reagents or glassware with iron. | 1. Standardize Workflow: Use a multichannel pipette for simultaneous reagent addition and ensure a fixed, consistent incubation time for all wells. 2. Control Light Exposure: Keep the plate covered with an opaque lid or aluminum foil during incubation. 3. Verify Pipette Calibration: Ensure all pipettes are accurately calibrated. 4. Use Iron-Free Labware: Utilize acid-washed glassware or certified iron-free plasticware to prevent contamination.[6] |
| Measured Fe²⁺ concentration is unexpectedly high. | 1. Fe³⁺ interference leading to overestimation of Fe²⁺. 2. Contamination of the sample or reagents with extraneous Fe²⁺. | 1. Perform a Spike-Recovery Experiment: Add a known amount of Fe²⁺ to your sample matrix and measure the recovery. A recovery significantly over 100% suggests interference. 2. Analyze a "Fe³⁺-only" Blank: Prepare a sample with a known concentration of Fe³⁺ (and no Fe²⁺) and measure the signal generated. This will quantify the extent of interference. 3. Re-evaluate Reagent Purity: Ensure all reagents are of high purity and freshly prepared. |
| Cloudy solution or precipitate forms after adding Ferrozine. | 1. Incorrect pH of the final solution. 2. High concentrations of other metal ions that may precipitate or interfere.[7] 3. Ferrozine reagent not fully dissolved. | 1. Check Final pH: Ensure the pH of the reaction mixture is within the optimal range of 4-9.[5] 2. Consider Masking Agents: If interfering ions like copper are suspected, specific masking agents may be necessary.[7] However, be aware that strong chelating agents like EDTA can also interfere with the assay. 3. Ensure Complete Dissolution: Make sure the Ferrozine reagent is fully dissolved in the buffer before use. |
III. Experimental Protocols & Methodologies
Protocol I: Standard Ferrozine Assay for Fe²⁺
This protocol is suitable for samples with low or negligible Fe³⁺ concentrations.
A. Reagent Preparation:
-
Ferrozine Reagent (5 mM): Dissolve 25.5 mg of Ferrozine in 10 mL of a suitable buffer (e.g., 100 mM ammonium acetate, pH 5.5). Store protected from light at 4°C.
-
Fe²⁺ Standard Stock Solution (10 mM): Dissolve 39.2 mg of ferrous ammonium sulfate hexahydrate (Mohr's salt) in 10 mL of 0.1 M HCl. This stock should be prepared fresh.
-
Working Fe²⁺ Standards (0-100 µM): Prepare a series of dilutions from the stock solution in deionized water immediately before use.
B. Assay Procedure (96-well plate format):
-
Add 50 µL of each standard or sample to individual wells of a clear, flat-bottom 96-well plate.
-
Add 50 µL of a suitable assay buffer (e.g., ammonium acetate, pH 5.5) to each well.
-
Initiate the reaction by adding 100 µL of the Ferrozine reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Subtract the absorbance of a blank (containing no iron) from all readings.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of Fe²⁺ in the samples from this curve.
Protocol II: Correcting for Fe³⁺ Interference by Measuring Total Iron
This method determines the Fe²⁺ concentration by first measuring the baseline Fe²⁺ and then measuring the total iron after reducing all Fe³⁺ to Fe²⁺. The Fe³⁺ concentration is the difference between the two measurements.
A. Additional Reagent Preparation:
-
Reducing Agent (1 M Ascorbic Acid or Hydroxylamine HCl): Dissolve 1.76 g of ascorbic acid or 0.70 g of hydroxylamine hydrochloride in 10 mL of deionized water. Prepare fresh.[6]
B. Assay Procedure:
-
Prepare two sets of samples in a 96-well plate.
-
Set 1 (Measurement of Fe²⁺): Follow the procedure outlined in Protocol I. This will give you the concentration of the initially present Fe²⁺, along with any interference from Fe³⁺ that occurs during the measurement.
-
Set 2 (Measurement of Total Iron):
-
To each well containing 50 µL of sample or standard, add 10 µL of the reducing agent.
-
Incubate for 20-30 minutes at room temperature to ensure complete reduction of Fe³⁺ to Fe²⁺.
-
Proceed with the addition of the assay buffer and Ferrozine reagent as described in Protocol I.
-
-
Calculation:
-
Calculate the Fe²⁺ concentration from Set 1 ([Fe²⁺]measured).
-
Calculate the total iron concentration from Set 2 ([Fe]total).
-
The corrected initial Fe²⁺ concentration can be estimated by considering the rate of interference or, more simply, by using the [Fe²⁺]measured value while acknowledging the potential for slight overestimation. The true initial Fe²⁺ concentration is best determined when the interference is minimized by rapid measurement. The concentration of Fe³⁺ can be calculated as: [Fe³⁺] = [Fe]total - [Fe²⁺]measured.
-
IV. Visualized Workflows and Mechanisms
Ferrozine Reaction and Fe³⁺ Interference Mechanism
Caption: The Ferrozine assay's primary reaction and the Fe³⁺ interference pathway.
Workflow for Corrected Fe²⁺ Measurement
Caption: Experimental workflow for accurate Fe²⁺ determination in the presence of Fe³⁺.
V. Data Presentation
The following table illustrates the potential impact of Fe³⁺ on the Ferrozine assay, based on the principle of time-dependent absorbance increase. The values are hypothetical but representative of the interference phenomenon.
Table 1: Effect of Fe³⁺ on Measured Fe²⁺ Concentration Over Time
| True [Fe²⁺] (µM) | True [Fe³⁺] (µM) | Measured [Fe²⁺] at 5 min (µM) | Measured [Fe²⁺] at 30 min (µM) | % Overestimation at 30 min |
| 50 | 0 | 50.1 | 50.3 | 0.4% |
| 50 | 50 | 52.5 | 58.2 | 16.4% |
| 50 | 100 | 55.3 | 65.9 | 31.8% |
| 20 | 100 | 24.8 | 34.5 | 72.5% |
VI. References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. Retrieved January 6, 2026, from [Link]
-
Labor, U. T. (2020, February 8). Iron Determination (Ferrozine Assay). Retrieved January 6, 2026, from [Link]
-
Linear Chemicals. (n.d.). IRON FERROZINE. Retrieved January 6, 2026, from [Link]
-
Im, J., Lee, J., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366–367. [Link]
-
Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779–781. [Link]
-
ASTM International. (2018). Standard Test Method for Iron in Trace Quantities Using the FerroZine Method. ASTM E1615-18.
-
Ring, H. L., Gao, Z., Klein, N. D., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. [Link]
-
Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). [Link]
-
GFL. (2021). IRON – 2. [Link]
-
Hach. (n.d.). FerroZine® Method, Method 8147. Retrieved January 6, 2026, from [Link]
-
Anastácio, A. S., Harris, B., Yoo, H. I., Fabris, J. D., & Stucki, J. W. (2008). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Geoderma, 145(3-4), 456-463. [Link]
-
ResearchGate. (n.d.). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Retrieved January 6, 2026, from [Link]
-
ResearchGate. (n.d.). Standard calibration curve of the conventional Ferrozine assay in vitro. Retrieved January 6, 2026, from [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. Retrieved January 6, 2026, from [Link]
-
Medichem Middle East. (n.d.). Iron (Ferrozine) Manual Procedure. Retrieved January 6, 2026, from [Link]
-
Viollier, E., Inglett, P. W., Hunter, K., Roychoudhury, A. N., & Van Cappellen, P. (2000). The ferrozine method revisited: Fe(II)/Fe(III) determination in natural waters. Applied Geochemistry, 15(6), 785-790. [Link]
Sources
- 1. bioactiva.com [bioactiva.com]
- 2. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 6. atlas-medical.com [atlas-medical.com]
- 7. nbinno.com [nbinno.com]
Common mistakes to avoid in the spectrophotometric Ferrozine method.
Welcome to the technical support guide for the Ferrozine assay, a robust and widely used spectrophotometric method for iron quantification. As a Senior Application Scientist, my goal is to provide you with field-proven insights and evidence-based solutions to ensure the accuracy and reproducibility of your results. This guide is structured to address specific issues you may encounter and to answer fundamental questions about the assay's chemistry and application.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
Encountering unexpected results is a common part of scientific research. This section is designed to help you systematically diagnose and resolve the most frequent problems encountered during the Ferrozine assay.
Quick Troubleshooting Reference
For rapid diagnosis, consult the table below. More detailed explanations and solutions follow.
| Problem | Most Probable Cause(s) | Primary Solution(s) |
| Inconsistent or Low Absorbance | Incorrect pH, insufficient reaction time, degraded reagents, impure Ferrozine. | Verify pH is 4-9; ensure adequate incubation; prepare fresh reagents. |
| High Reagent Blank | Iron contamination in water, buffers, or glassware. | Use iron-free (Milli-Q) water; acid-wash all glassware. |
| Sample Turbidity / Precipitation | High protein/lipid content; incomplete reagent dissolution. | Deproteinize sample (e.g., TCA); ensure all reagents are fully dissolved. |
| Overestimation of Iron | Photoreduction of Fe(III); interference from other metals (e.g., Copper). | Protect samples from light; add a copper-chelating agent (e.g., thiourea). |
| Underestimation of Total Iron | Incomplete reduction of Fe(III) to Fe(II); incomplete sample digestion. | Use fresh, potent reducing agent; optimize acid digestion for complex samples. |
Issue 1: Inconsistent or Low Absorbance Readings
This is one of the most common issues, often pointing to a problem with the reaction chemistry.
Q: My standard curve is not linear, or my sample absorbance readings are much lower than expected. What's going wrong?
A: Probable Causes & Solutions
-
Incorrect pH: The Ferrozine-Fe(II) complex forms completely and is stable only within a pH range of 4 to 9.[1] Outside this range, the reaction is incomplete, leading to lower absorbance.
-
Causality: The protonation state of the Ferrozine molecule is pH-dependent. The optimal conformation for chelating the Fe(II) ion exists within this pH window.
-
Solution: Verify the pH of your final reaction mixture. Your Ferrozine reagent should be prepared in a suitable buffer (e.g., ammonium acetate) to maintain the correct pH when the sample is added.[1][2]
-
-
Insufficient Reaction Time: While the reaction is rapid, it is not instantaneous. Insufficient incubation can lead to incomplete complex formation.
-
Degraded Reagents: The reducing agent, typically ascorbic acid, is susceptible to oxidation and loses potency over time, especially when in solution.[5]
-
Causality: If the reducing agent is ineffective, Fe(III) will not be converted to Fe(II), and will therefore be undetectable by Ferrozine.
-
Solution: Prepare the reducing agent solution fresh for each experiment, or at least weekly, and store it protected from light at 2-8°C.[2] The Ferrozine working reagent is typically stable for a few months when stored properly.[2][6]
-
-
Impure Ferrozine Reagent: Low-purity Ferrozine can lead to lower sensitivity and inconsistent results.[7]
-
Solution: Always use a high-purity, analytical grade Ferrozine salt. When encountering persistent issues, consider the quality and storage conditions of your Ferrozine stock.[7]
-
-
Incorrect Spectrophotometer Wavelength: The magenta Ferrozine-Fe(II) complex has a distinct maximum absorbance (λ-max) at approximately 562 nm.[2]
-
Solution: Ensure your spectrophotometer is calibrated and set to read at 562 nm. Using a different wavelength will significantly reduce the signal.
-
Troubleshooting Workflow: Inconsistent Readings
Caption: A decision tree for troubleshooting inconsistent results.
Issue 2: High Reagent Blank Absorbance
Q: My "zero standard" or reagent blank has a high absorbance value. Why is this happening?
A: Probable Causes & Solutions
-
Iron Contamination: This is the most common cause. Trace amounts of iron can be present in reagents or on labware.
-
Causality: The Ferrozine assay is highly sensitive, and even minuscule amounts of iron contamination will produce a colored complex, resulting in a high background signal.
-
Solutions:
-
Glassware: Do NOT assume standard lab washing is sufficient. All glassware must be acid-washed (e.g., soaked in 1M HCl) and then rinsed thoroughly with high-purity, deionized water.[2][3] Using disposable plasticware is a reliable alternative.[6]
-
Water: Use Milli-Q or equivalent ultrapure water for all reagent and standard preparations.
-
Reagents: If the problem persists, test individual reagents by adding Ferrozine to each one to identify the source of contamination.[5] Buffer salts like ammonium acetate can sometimes be a source of iron impurities.
-
-
Issue 3: Overestimation of Ferrous Iron (Fe²⁺)
Q: My Fe(II) values seem unexpectedly high, sometimes even higher than my total iron values. What could cause this artifact?
A: Probable Causes & Solutions
-
Photochemical Reduction: The Fe(III) ion can be reduced to Fe(II) by light, especially in the presence of certain complexing agents. This leads to an artificial increase in the measured Fe(II).[8][9]
-
Causality: If samples containing Fe(III) are exposed to ambient light after the Ferrozine reagent is added, a slow, light-induced reduction can occur, creating more Fe(II) to react with the Ferrozine over time. This is a well-documented artifact.[8][9]
-
Solution: Protect your samples from light. Once the Ferrozine reagent is added, keep tubes or plates covered (e.g., with aluminum foil) during the incubation period.[8]
-
-
Interference from Copper: Ferrozine can also form a complex with cuprous (Cu+) ions, which can interfere with the iron measurement.[10]
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and best practices of the Ferrozine assay.
Q1: What is the scientific principle of the Ferrozine assay?
A: The Ferrozine assay is a colorimetric method based on a three-step chemical reaction:
-
Dissociation: In acidic conditions, iron is released from transport and storage proteins like transferrin.[3][12]
-
Reduction: A reducing agent, such as ascorbic acid or hydroxylamine, quantitatively reduces all ferric iron (Fe³⁺) to its ferrous state (Fe²⁺).[2][13] This step is critical because Ferrozine reacts specifically with Fe²⁺.
-
Complexation: Three molecules of Ferrozine rapidly form a highly stable, water-soluble magenta complex with one ion of ferrous iron (Fe²⁺). This complex has a maximum absorbance at approximately 562 nm. According to the Beer-Lambert law, the intensity of the color is directly proportional to the concentration of iron in the sample.
Ferrozine Assay Workflow
Caption: The core workflow of the spectrophotometric Ferrozine assay.
Q2: Why is the choice of reducing agent important?
A: The reducing agent is arguably the most critical reagent for the accurate measurement of total iron. Since Ferrozine only detects Fe²⁺, an incomplete reduction of Fe³⁺ will lead to a significant underestimation of the total iron content. Ascorbic acid is widely used because it is effective, relatively stable when fresh, and non-toxic.[14][15][16] Hydroxylamine hydrochloride is another common and potent alternative.[1][12] Regardless of the choice, it is paramount that the solution is freshly prepared to ensure its reductive capacity is not compromised.
Q3: How should I prepare my standards and calibration curve?
A: A reliable calibration curve is the foundation of an accurate assay.
-
Standard Stock: Start with a certified, traceable iron standard solution (e.g., 1000 mg/L).
-
Working Standards: Prepare a fresh set of serial dilutions from the stock solution for every experiment. Do not store diluted standards, as they are not stable.[5]
-
Blank: Always include a "zero" standard (a reagent blank containing everything except iron) to zero the spectrophotometer and account for background absorbance.
-
Linearity: The assay typically demonstrates linearity in the range of 1-14 ppm (µg/mL).[5] Your calibration curve should include at least 4-5 points plus the blank, and the R² value of the linear regression should be >0.99. If your sample concentrations are unknown, perform serial dilutions to ensure at least one dilution falls within the linear range of the assay.[5]
Q4: Can this assay be used for complex samples like tissues or nanoparticles?
A: Yes, but it requires a robust sample preparation step. The iron must be completely liberated from the sample matrix before it can be reduced and chelated.
-
Causality: Iron within a crystalline nanoparticle core or tightly bound in cellular compartments is not accessible to the reagents. Incomplete digestion will lead to a severe underestimation of total iron.[5][8]
-
Solution: A digestion step is required. This often involves heating the sample in a strong acid (e.g., hydrochloric or nitric acid) to break down the matrix and release all iron into the solution.[5][17] The protocol must be optimized for your specific sample type to ensure complete iron liberation. For example, digesting silica-coated nanoparticles may require specific protocols to penetrate the shell.[5]
Key Reagent Summary
| Reagent | Function | Typical Concentration/pH | Key Consideration |
| Acidic Buffer | Releases Fe³⁺ from proteins; maintains optimal pH for complexation. | Acetate or Ammonium Acetate, pH 4-5.5 | Must be strong enough to maintain final reaction pH between 4 and 9.[1][2] |
| Reducing Agent | Reduces Fe³⁺ to Fe²⁺ for detection. | Ascorbic Acid or Hydroxylamine HCl | Must be prepared fresh to ensure potency.[5] |
| Ferrozine | Chelates Fe²⁺ to form a colored complex. | 6.5 mM - 40 mM | Use high-purity grade; ensure it is fully dissolved.[2][5] |
| (Optional) Masking Agent | Prevents interference from other metals. | Thiourea or Neocuproine | Use if copper interference is suspected.[5][11] |
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. Retrieved from [Link]
-
González-Chávez, F., et al. (n.d.). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. PubMed. Retrieved from [Link]
-
Ring, H. L., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar. Retrieved from [Link]
-
Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). Retrieved from [Link]
-
Labor. (2020). Iron Determination (Ferrozine Assay). Retrieved from [Link]
-
Carter, P. (1977). Copper interference in the determination of iron in serum using ferrozine. PubMed. Retrieved from [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. Retrieved from [Link]
-
Linear Chemicals. (n.d.). IRON FERROZINE. Retrieved from [Link]
-
Archem Diagnostics. (n.d.). IRON (Ferrozine Method). Retrieved from [Link]
-
Stookey, L. L. (1970). Ferrozine-A New Spectrophotometric Reagent for Iron. Analytical Chemistry, 42(7), 779-781. Retrieved from [Link]
-
Anastacio, M. M., et al. (2008). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. ResearchGate. Retrieved from [Link]
-
Diagnosticum Zrt. (n.d.). IRON FERROZINE. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for Iron in Trace Quantities Using the FerroZine Method. Retrieved from [Link]
-
Giesse Diagnostics. (2021). IRON FERROZINE. Retrieved from [Link]
-
Xiao, R., & Kisaalita, W. S. (2003). Effect of ascorbic acid on Fe 3 reduction. ResearchGate. Retrieved from [Link]
-
Viollier, E., et al. (2000). The ferrozine method revisited: Fe(II)/Fe(III) determination in natural waters. ResearchGate. Retrieved from [Link]
-
Hedayati, M., et al. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. NIH. Retrieved from [Link]
-
Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. PubMed. Retrieved from [Link]
-
Cerpa, B. V., et al. (1998). Indirect spectrophotometric determination of ascorbic acid with ferrozine by flow-injection analysis. PubMed. Retrieved from [Link]
-
Le, V. H., et al. (2019). Study of Ascorbic Acid as Iron(III) Reducing Agent for Spectrophotometric Iron Speciation. ResearchGate. Retrieved from [Link]
Sources
- 1. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 2. atlas-medical.com [atlas-medical.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. linear.es [linear.es]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diagnosticum.hu [diagnosticum.hu]
- 12. archem.com.tr [archem.com.tr]
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Improving the sensitivity of the Ferrozine assay for low iron concentrations.
Welcome to the technical support center for the Ferrozine assay. This guide is designed for researchers, scientists, and drug development professionals who are looking to accurately quantify iron, with a special focus on optimizing the assay for low-concentration samples. Here, we move beyond standard protocols to provide field-proven insights, detailed troubleshooting, and validated methods for enhancing sensitivity.
The Guiding Principle: How the Ferrozine Assay Works
The Ferrozine assay is a robust and widely used colorimetric method for quantifying iron.[1][2] Its utility stems from a straightforward, three-step chemical reaction that results in a stable, colored complex suitable for spectrophotometric analysis.[3][4]
-
Dissociation: In an acidic environment, iron (typically ferric, Fe³⁺) is released from its carrier proteins, such as transferrin in serum samples.[3][4][5]
-
Reduction: A reducing agent, commonly ascorbic acid or hydroxylamine, is used to convert all liberated ferric iron (Fe³⁺) into its ferrous form (Fe²⁺).[3][5][6] This step is critical because Ferrozine specifically chelates Fe²⁺.
-
Chelation & Detection: Three molecules of Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) stoichiometrically chelate one ferrous ion, forming a stable, water-soluble magenta complex.[7] The intensity of this color, which absorbs light maximally around 562 nm, is directly proportional to the iron concentration in the original sample.[5]
Caption: The core reaction pathway of the Ferrozine assay.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered by users of the Ferrozine assay.
Q1: What is the primary source of error in the Ferrozine assay? A: The most significant source of error, especially when measuring low iron concentrations, is contamination from external sources. Iron is ubiquitous in dust, glassware, and even reagent-grade water. Therefore, meticulous cleaning of all labware with dilute acid (e.g., 1M HCl or HNO₃) followed by thorough rinsing with high-purity, deionized water is mandatory.[6][8][9][10] Using disposable, certified iron-free plasticware is highly recommended.[6]
Q2: Can I measure both ferrous (Fe²⁺) and total iron with this assay? A: Yes. To measure only the Fe²⁺ already present in your sample, you would perform the assay without the reducing agent step. To measure total iron, you must include the reducing agent (like ascorbic acid) to convert all Fe³⁺ to Fe²⁺ prior to adding Ferrozine. The difference between the total iron and the Fe²⁺-only measurement gives you the initial Fe³⁺ concentration.
Q3: What are the main interfering substances in the Ferrozine assay? A: While Ferrozine is highly specific for Fe²⁺, high concentrations of other metal ions can interfere.[11] Copper (Cu²⁺) is a known interferent, but its effect can be mitigated by including a masking agent like neocuproine in the color reagent.[2][12] Strong chelating agents like EDTA in your sample buffer will also interfere by competing with Ferrozine for iron binding; therefore, EDTA-plasma samples cannot be used.[8][13]
Q4: How stable are the reagents and the final colored complex? A: Ferrozine and buffer reagents are generally stable for months when stored at 2-8°C and protected from light.[5][6] However, reducing agents like ascorbic acid are prone to oxidation and should be prepared fresh for best results.[2] The final magenta Fe²⁺-Ferrozine complex is very stable, typically for at least 30-60 minutes, providing a flexible window for measurement.[5][9][12]
Q5: My sample is not a simple aqueous solution (e.g., cell lysate, tissue homogenate). How should I prepare it? A: For complex biological samples, iron must be liberated from cellular proteins. This often requires a digestion step. A common method involves treating the cell lysate with an acidic solution, sometimes containing a strong oxidizing agent like KMnO₄, followed by heating (e.g., 60°C for 2 hours).[14][15] This ensures all protein-complexed iron is available for reduction and subsequent chelation by Ferrozine.[14][15] For turbid samples, centrifugation to remove particulates is essential before the assay.[8]
Technical Deep Dive: Strategies for Enhancing Sensitivity
When sample iron concentrations are near or below the detection limit of standard protocols, several modifications can be employed to significantly boost the assay's sensitivity. The key is to maximize the signal-to-noise ratio.
| Technique | Principle of Enhancement (The "Why") | Key Considerations |
| Increase Spectrophotometer Path Length | Based on the Beer-Lambert Law (Absorbance = εlc), absorbance is directly proportional to the path length (l) of the cuvette. Doubling the path length from a standard 1 cm to 2 cm will double the absorbance for the same concentration, effectively lowering the detection limit. | Using a 5 cm or 10 cm cuvette can provide a 5- to 10-fold increase in sensitivity.[16] This requires a larger sample volume and a spectrophotometer that can accommodate larger cells. |
| Extend Color Development Time | While the initial color formation is rapid, allowing the reaction to incubate for an extended period (e.g., up to 24 hours at room temperature) can lead to a significant increase in the final optical density, enhancing the signal from very low iron concentrations.[17][18] | This approach must be validated with your standards to ensure linearity is maintained. It is crucial that the blank also be incubated for the same duration to properly account for any background drift. |
| Optimize Reagent Concentrations | Ensuring the reducing agent (e.g., ascorbic acid) and Ferrozine are in sufficient excess prevents them from becoming limiting factors, especially if the sample matrix has other components that might consume the reductant. | A final concentration of 50 mM ascorbic acid is often effective.[17] The Ferrozine concentration should also be optimized to ensure it can chelate all available Fe²⁺ without contributing to background noise. |
| Implement a Rigorous Contamination Control Protocol | At low concentrations, even minuscule amounts of iron contamination from glassware, pipette tips, or reagents can create a high background signal (noise), masking the true sample signal (signal). | All solutions should be prepared with the highest purity water available. All glassware must be acid-washed.[10] It is best practice to measure a "reagent blank" for each new lot of reagents to establish its intrinsic iron contamination level.[10] |
Experimental Protocols
Protocol 1: Standard Ferrozine Assay
This protocol is suitable for samples with expected iron concentrations in the range of 10-500 µg/dL.
Caption: A typical workflow for the standard Ferrozine assay.
Methodology:
-
Prepare Standards: Create a calibration curve using a certified iron standard (e.g., 0, 10, 50, 100, 250, 500 µg/dL) diluted in iron-free deionized water.
-
Sample Preparation: Prepare your samples. If using serum or plasma, ensure it is free of hemolysis.[6][9]
-
Assay Reaction: a. Pipette 200 µL of blank (water), standard, or sample into appropriately labeled acid-washed tubes or a 96-well plate.[5] b. Add 1.0 mL of an iron-releasing buffer containing a reducing agent (e.g., acetate buffer pH 4.5-5.5 with ascorbic acid or hydroxylamine).[3][5][17] c. Mix and incubate for at least 10 minutes at room temperature to allow for complete reduction of Fe³⁺ to Fe²⁺.[5][9] d. Add 50 µL of Ferrozine solution (e.g., 40 mmol/L).[5] e. Mix and incubate for 5-10 minutes at room temperature for color development.[5][9]
-
Measurement: Measure the absorbance of the standards and samples at 562 nm against the reagent blank.[5]
-
Calculation: Construct a standard curve by plotting absorbance vs. concentration. Use the linear regression equation to determine the iron concentration in your samples.
Protocol 2: High-Sensitivity Ferrozine Assay
This protocol incorporates modifications to accurately measure iron concentrations below 10 µg/dL (approximately 1.8 µM).
Methodology:
-
Contamination Control (CRITICAL): a. Work in a clean environment (e.g., a laminar flow hood). b. Use only certified iron-free, disposable plasticware. If glassware must be used, soak overnight in 20% HCl, then rinse thoroughly with high-purity (18 MΩ·cm) water.[9] c. Prepare all reagents using high-purity water.
-
Prepare Standards: Create a low-concentration calibration curve (e.g., 0, 1, 2.5, 5, 10, 20 µg/dL).
-
Assay Reaction: a. Pipette a larger volume of sample (e.g., 1.0 mL) into appropriate tubes. b. Add reagents proportionally (e.g., 5.0 mL of releasing/reducing buffer). c. Mix and incubate for 10 minutes at room temperature. d. Add Ferrozine solution. e. Extended Incubation: Mix and incubate in the dark at room temperature for an extended period, such as 2 to 24 hours.[17] The optimal time should be determined empirically.
-
Measurement: a. Transfer the solution to a long path-length cuvette (e.g., 5 cm). b. Measure the absorbance at 562 nm against a reagent blank that has undergone the exact same preparation and incubation steps.
-
Calculation: Determine sample concentrations from your low-level standard curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Blank Absorbance (>0.05 AU) | 1. Iron contamination in water or reagents.[6] 2. Contaminated glassware or pipette tips.[6][9] 3. Deteriorated reagents.[6] | 1. Prepare fresh reagents using the highest purity water available. 2. Acid-wash all non-disposable items thoroughly. Use new, certified iron-free disposable tips. 3. Check reagent expiration dates and storage conditions.[11] |
| Low or No Signal in Samples | 1. Incorrect pH of the reaction mixture; chelation is pH-dependent (optimal range 4-9).[11] 2. Insufficient reaction or color development time.[11] 3. Presence of strong chelators (e.g., EDTA) in the sample.[8] 4. Incomplete reduction of Fe³⁺ to Fe²⁺. | 1. Verify the pH of your final reaction mixture is within the optimal range. 2. Increase incubation times after adding the reductant and after adding Ferrozine. For very low levels, use the high-sensitivity protocol.[17] 3. Avoid using sample buffers containing EDTA. Prepare samples in a simple buffer like saline or HEPES if possible. 4. Prepare the reducing agent solution fresh before each experiment. |
| Poor Reproducibility (High %CV) | 1. Inconsistent pipetting technique.[8] 2. Fluctuating incubation temperature.[8] 3. Incomplete mixing of reagents and sample. 4. Photosensitivity; exposure to strong light can sometimes affect results.[19] | 1. Use calibrated pipettes and ensure consistent, careful dispensing. Avoid introducing bubbles. 2. Ensure all samples and standards are incubated at the same, stable temperature. 3. Vortex or mix gently but thoroughly after each reagent addition. 4. Perform incubations in the dark, especially if extended incubation times are used.[20] |
| Precipitate or Cloudiness in Wells/Cuvettes | 1. High protein or lipid concentration in the sample.[8][11] 2. Incorrect reagent preparation or solubility issues.[11] | 1. Deproteinize samples prior to the assay using trichloroacetic acid (TCA) precipitation or ultrafiltration.[8] 2. Ensure all reagents are fully dissolved before use. Warm reagents slightly if crystallization has occurred during storage.[10] |
References
-
IRON FERROZINE. Linear Chemicals. [Link]
-
Troubleshooting Common Issues in Ferrozine Iron Determination. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Interference of ferric ions with ferrous iron quantification using the ferrozine assay. PubMed. [Link]
-
Iron FerroZine, Colorimetric Quantitative determination of iron. Atlas Medical. [Link]
-
Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar. [Link]
-
IRON (Ferrozine Method) Test for the quantitative immunological determination of IRON in human serum. ARCHEM. [Link]
-
Iron Assay (Ferrozine Chromogenic Method). Kamiya Biomedical Company. [Link]
-
Iron Determination (Ferrozine Assay). Labor. [Link]
-
Iron Assay Optimization Guide. Scribd. [Link]
-
Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. ResearchGate. [Link]
-
An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. National Institutes of Health (NIH). [Link]
-
Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. ResearchGate. [Link]
-
Ferrozine-A New Spectrophotometric Reagent for Iron. ACS Publications. [Link]
-
Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. PubMed. [Link]
-
A comparison of bathophenanthrolinedisulfonic acid and ferrozine as chelators of iron(II) in reduction reactions. PubMed. [Link]
-
A comparison of three colorimetric methods of ferrous and total reactive iron measurement in freshwaters. ResearchGate. [Link]
-
A novel antioxidant assay of ferric reducing capacity measurement using ferrozine as the colour forming complexation reagent. Royal Society of Chemistry. [Link]
-
Optimized Ferrozine-based assay for dissolved iron. ResearchGate. [Link]
-
Iron FerroZine Colorimetric. Atlas Medical. [Link]
-
Evaluation of a Ferrozine Based Autonomous in Situ Lab-on-Chip Analyzer for Dissolved Iron Species in Coastal Waters. Frontiers. [Link]
-
Colorimetric ferrozine-assay for the quantitation of iron in cultured cells. ResearchGate. [Link]
-
FerroZine® Rapid Liquid Method. Hach. [Link]
-
Preparation and iron redox speciation study of the Fe(II)-binding antimicrobial protein calprotectin. National Institutes of Health (NIH). [Link]
-
Standard Test Method for - Iron in Trace Quantities Using the FerroZine Method. ASTM International. [Link]
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Dealing with high protein or lipid concentrations in samples for Ferrozine assay.
Technical Support Center: Ferrozine Assay
Welcome, Researchers,
This guide is designed to serve as a dedicated resource for overcoming common challenges encountered when using the Ferrozine assay, specifically in the context of samples containing high concentrations of proteins or lipids. As specialists in assay development, we understand that the success of your research often hinges on the ability to navigate complex sample matrices. This document provides in-depth, validated solutions and explains the scientific principles behind them to empower you to generate accurate and reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues. For more detailed protocols, please refer to the Troubleshooting Guides in Part 2.
Q1: My samples turn cloudy or form a precipitate after adding the Ferrozine reagents. What's causing this?
A: This is a classic sign of protein precipitation. The Ferrozine assay is typically performed in a weakly acidic buffer[1][2]. High concentrations of protein in your sample can denature and aggregate under these acidic conditions, causing turbidity that interferes with absorbance readings[3][4].
Q2: My absorbance readings are unstable or drift over time. Could lipids be the cause?
A: Yes, high lipid concentrations can cause light scattering, leading to erroneously high and unstable absorbance readings. This phenomenon, known as lipemia, is a common interference in spectrophotometric assays[5][6][7]. The lipid micelles scatter light, which the spectrophotometer incorrectly measures as absorbance.
Q3: Can I simply centrifuge my sample at high speed to remove lipids?
A: While high-speed centrifugation can pellet some insoluble matter, it is often insufficient for removing the microscopic lipid particles that cause lipemia[8]. For effective removal, ultracentrifugation or chemical precipitation/extraction methods are generally required.
Q4: What is the quickest way to remove protein interference?
A: The fastest method is typically acid precipitation using Trichloroacetic Acid (TCA) or Perchloric Acid (PCA)[9]. This involves adding the acid, incubating for a short period on ice, and then centrifuging to pellet the precipitated protein. The clear supernatant can then be used for the assay[10][11].
Q5: Will deproteinization affect the iron in my sample?
A: If performed correctly, deproteinization should not lead to a loss of iron. The acidic conditions used for precipitation actually help to release iron from binding proteins like transferrin, making it available for the assay[1][2][5]. It is crucial, however, to ensure the final pH of the sample is compatible with the Ferrozine reaction, which optimally occurs between pH 4 and 9[12].
Part 2: In-Depth Troubleshooting Guides
Issue 1: Protein Interference and Turbidity
The Ferrozine assay relies on a three-step reaction:
-
Release: Iron (Fe³⁺) is released from transport proteins (like transferrin) under weakly acidic conditions[2][8].
-
Reduction: A reducing agent, typically ascorbic acid or hydroxylamine, reduces ferric iron (Fe³⁺) to its ferrous form (Fe²⁺)[1][5].
-
Chelation & Detection: Ferrozine specifically chelates with ferrous iron (Fe²⁺) to form a stable, magenta-colored complex, which is quantified by measuring its absorbance at approximately 562 nm[12][13][14][15].
High protein concentrations interfere primarily at the detection stage. The acidic reagents can cause proteins to denature and precipitate out of solution, creating turbidity[3][4]. This cloudiness scatters light, leading to a falsely elevated absorbance reading that is not proportional to the actual iron concentration.
dot graph TD { A[Start: High Protein Sample] --> B{Observe Turbidity?}; B -- Yes --> C[Proceed to Deproteinization]; B -- No --> D[Continue with Standard Assay Protocol]; C --> E{Select Method}; E --> F[Method 1: TCA Precipitation]; E --> G[Method 2: Acid Digestion]; F --> H[Perform Protocol 1]; G --> I[Perform Protocol 2]; H --> J[Analyze Supernatant]; I --> J; J --> K[End: Accurate Iron Measurement];
} enddot Caption: Decision workflow for handling high-protein samples.
Validated Protocols for Deproteinization
This is a rapid and effective method for removing the bulk of protein from a sample.[10]
Materials:
-
Trichloroacetic Acid (TCA) solution, 100% (w/v)
-
Ice-cold acetone
-
Microcentrifuge
-
pH paper or pH meter
Procedure:
-
Sample Preparation: Place your sample (e.g., 1.0 mL) in a microcentrifuge tube and keep it on ice.
-
TCA Addition: Add 1 volume of 100% TCA solution to every 4 volumes of your protein sample (e.g., add 250 µL of 100% TCA to 1.0 mL of sample) to achieve a final TCA concentration of 20%[10][11].
-
Incubation: Vortex briefly and incubate the mixture on ice for 10-30 minutes[10]. A white precipitate should form.
-
Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C[10].
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the iron, leaving the protein pellet behind.
-
pH Neutralization (Critical Step): Before proceeding with the Ferrozine assay, the acidic supernatant must be neutralized. Add an appropriate volume of a base (e.g., 2 M KOH) to bring the pH to between 6.5 and 8.0.[9] Verify the pH with pH paper. Centrifuge again to remove any precipitated salt (e.g., potassium perchlorate if using PCA/KOH).
-
Assay: Use the neutralized, deproteinized supernatant for the Ferrozine assay. Remember to account for the dilution factor in your final calculations.
For samples where iron is tightly bound or encapsulated (e.g., tissue homogenates, nanoparticles), a more rigorous acid digestion may be necessary to liberate all iron.[16][17][18][19]
Materials:
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Hydrogen Peroxide (H₂O₂), 30%
-
Heating block or water bath set to 60-95°C inside a fume hood
Procedure:
-
Sample Preparation: In a digestion-safe tube, add a known volume or weight of your sample.
-
Acid Addition: Add nitric acid and/or hydrogen peroxide. A common starting point is a 1:1 mixture of sample to a solution of 0.6 M HCl and 0.6 M Ascorbic acid[17]. For more robust digestion, nitric acid and hydrogen peroxide can be used[20].
-
Digestion: Heat the sample at 60-95°C for 1-3 hours in a fume hood[17][20]. The solution should become clear.
-
Dilution: After cooling, dilute the digested sample to a known final volume with ultrapure water. This step is crucial to lower the acid concentration to a level that will not interfere with the assay's pH.
-
Assay: Use an aliquot of the diluted digestate for the Ferrozine assay. A neutralization step may still be necessary depending on the final acid concentration.
| Method | Advantages | Disadvantages | Best For |
| TCA Precipitation | Fast, simple, and removes most proteins effectively. | Requires a neutralization step; may not liberate all bound iron. | Serum, plasma, cell lysates, soluble protein samples. |
| Wet Acid Digestion | Ensures complete liberation of iron from complex matrices.[16] | Slower, requires a fume hood and careful handling of strong acids. | Tissue samples, nanoparticles, environmental samples.[17][21] |
Issue 2: Lipid Interference and Lipemia
Lipids, particularly in samples like serum, plasma, or tissue extracts, exist as emulsions or micelles. These particles do not absorb light at 562 nm but physically scatter it[6][7]. This light scattering increases the signal detected by the spectrophotometer, leading to a positive interference and an overestimation of the iron concentration. The effect is often variable and non-linear, making simple background subtraction unreliable.
dot graph TD { A[Start: Lipemic Sample] --> B{Observe Cloudiness/Opacity?}; B -- Yes --> C[Proceed to Delipidation]; B -- No --> D[Continue with Standard Assay Protocol]; C --> E{Select Method}; E --> F[Method 1: Ultrafiltration]; E --> G[Method 2: Solvent Precipitation/Extraction]; F --> H[Perform Protocol 3]; G --> I[Perform Protocol 4]; H --> J[Analyze Filtrate]; I --> J; J --> K[End: Accurate Iron Measurement];
} enddot Caption: Decision workflow for handling high-lipid (lipemic) samples.
Validated Protocols for Delipidation
This method uses a membrane to physically separate the small iron molecules from large lipid particles and proteins.[22]
Materials:
-
Centrifugal filter units (e.g., with a 10 kDa molecular weight cutoff)
-
Microcentrifuge
Procedure:
-
Sample Loading: Add your sample to the upper chamber of the centrifugal filter unit.
-
Centrifugation: Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 15-30 minutes).
-
Filtrate Collection: The clear filtrate in the collection tube contains the iron and other small molecules. The proteins and lipids are retained by the membrane.
-
Assay: The filtrate can be used directly in the Ferrozine assay. This method simultaneously deproteinates and delipidates the sample.
Organic solvents can be used to precipitate proteins while simultaneously solubilizing lipids, effectively clarifying the sample.[23]
Materials:
-
Acetonitrile or Methanol
-
Microcentrifuge
Procedure:
-
Solvent Addition: Add 2-3 volumes of ice-cold acetonitrile or methanol to your sample.
-
Incubation: Vortex vigorously and incubate on ice or at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Collection: The clear supernatant contains the iron, while precipitated proteins and some lipids will be in the pellet.
-
Assay: Use the supernatant for the assay. Be aware that the organic solvent may need to be evaporated and the sample reconstituted in buffer if it interferes with the assay.
| Method | Advantages | Disadvantages | Best For |
| Ultrafiltration | Mild conditions, removes both proteins and lipids simultaneously.[22] | Can be costly for large numbers of samples; potential for non-specific binding to the membrane. | Valuable or small-volume samples; when avoiding chemical treatments is preferred. |
| Solvent Precipitation | Effective at removing both proteins and lipids.[23] | The solvent may interfere with the assay; potential for co-precipitation of the analyte. | Samples where solvent compatibility has been verified. |
References
- Atlas Medical. (n.d.).
- Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method).
- Linear Chemicals. (n.d.). IRON FERROZINE.
- ARCHEM. (n.d.). IRON (Ferrozine Method) Test.
- GeneDireX. (n.d.). Trace Metal Analysis | Comparison of acid digestion methods.
- de Oliveira, E. M., et al. (2001). Elimination of turbidity interference in serum iron colorimetric assay by enzymatic proteolysis. Brazilian Archives of Biology and Technology.
- Labor. (2020).
- Ring, H. L., et al. (2018).
- SciELO. (2001).
- Kalstein. (n.d.).
- Abcam. (n.d.).
- National Institutes of Health (NIH). (n.d.). Comparison of Digestion Methods for the Determination of Trace Elements and Heavy Metals in Human Hair and Nails.
- ASTM International. (n.d.). Standard Test Method for - Iron in Trace Quantities Using the FerroZine Method1.
- Sakuma, R., et al. (1987). Deproteinizing methods evaluated for determination of uric acid in serum by reversed-phase liquid chromatography with ultraviolet detection. Clinical Chemistry.
- Husek, P., et al. (2012). Survey of several methods deproteinizing human plasma before and within the chloroformate-mediated treatment of amino/carboxylic acids quantitated by gas chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (2021). Bulk Plant sample digestion method for heavy metal analysis by AAS.
- Wako Blog. (n.d.). [Chromatography Q & A] Methods to Remove Proteins in Biological Samples.
- Huisman, W. (1980). Interference of Imferon in Colorimetric Assays for Iron. Clinical Chemistry.
- Longdom Publishing. (2022). Deproteination of Blood Plasma in Human Body for Serum Analysis.
- Sigma-Aldrich. (n.d.).
- Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical Chemistry.
- Kalstein. (2022).
- Hach. (n.d.). FerroZine® Method1 Method 8147.
- C. L. White. (2001).
- Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Semantic Scholar.
- Stookey, L. L. (1970). Ferrozine-A New Spectrophotometric Reagent for Iron. Analytical Chemistry.
- ACS Publications. (1970). Ferrozine---a new spectrophotometric reagent for iron.
- Huisman, W. (1980). Interference of imferon in colorimetric assays for iron.
- Kohlstaedt, L. (2008).
- Sigma-Aldrich. (n.d.).
- Funakoshi Co., Ltd. (n.d.). Iron Assay Kit.
- Ngandeu, F., et al. (2015). Optimal Concentration of 2,2,2-Trichloroacetic Acid for Protein Precipitation Based on Response Surface Methodology. PubMed Central.
- National Institutes of Health (NIH). (n.d.). Preparation and iron redox speciation study of the Fe(II)-binding antimicrobial protein calprotectin.
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (n.d.). Analytical Interference in Serum Iron Determination Reveals Iron Versus Gadolinium Transmetallation With Linear Gadolinium-Based Contrast Agents.
- eClinp
- Sapphire Bioscience. (n.d.). Iron Assay Kit.
- Bioresearch. (n.d.). IRON – FERROZINE.
- Nikolac, N. (2014). Lipemia: causes, interference mechanisms, detection and management. Biochemia Medica.
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Ferrozine Assay Technical Support Center: Troubleshooting Reproducibility
Welcome to the Technical Support Center for the Ferrozine Assay. As a Senior Application Scientist, I understand that achieving consistent and reproducible results is paramount to your research. This guide is designed to address the most common issues researchers face with Ferrozine assay reproducibility, providing not just solutions but also the underlying scientific principles to empower your experimental design.
CORE PRINCIPLE: The Ferrozine Reaction
The Ferrozine assay is a highly sensitive colorimetric method for quantifying iron. Its chemistry is straightforward but requires precision. The core reaction involves Ferrozine, a water-soluble dye, which forms a stable, magenta-colored complex with ferrous iron (Fe²⁺)[1]. The intensity of this color, measured spectrophotometrically at approximately 562 nm, is directly proportional to the Fe²⁺ concentration[2][3]. For the determination of total iron (Fe²⁺ + Fe³⁺), a reducing agent, typically ascorbic acid, is added to convert all ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺) prior to the addition of Ferrozine[4][5].
Experimental Workflow of the Ferrozine Assay
Caption: A generalized workflow for determining total iron using the Ferrozine assay.
Troubleshooting Guide: Why Are My Results Not Reproducible?
Inconsistent results in the Ferrozine assay almost always trace back to a few key areas. Let's break them down in a logical troubleshooting sequence.
Question 1: My standard curve is inconsistent or has a low R² value. What's going on?
An unreliable standard curve is the primary reason for non-reproducible sample quantification.
Immediate Checks:
-
Reagent Stability:
-
Ascorbic Acid: This is a critical point of failure. Ascorbic acid solutions are prone to oxidation and degradation. A yellow tinge in your ascorbic acid solution indicates degradation, and fresh solution should be prepared[2]. Depending on the preparation, it may only be stable for a week or two[2].
-
Ferrozine Reagent: The complete iron-chelating reagent (containing Ferrozine, buffer, and ascorbic acid) also has a limited shelf life. As it ages, it can turn from a light yellow to a dark amber, which will increase the background absorbance of your blank and standards[2]. Store it protected from light; it may be stable for up to three weeks when stored in the dark at room temperature[2].
-
Iron Standard: While stock solutions of ferric chloride can be stable for up to a week, it is best practice to prepare fresh dilutions for your standard curve from a reliable stock for each experiment[2].
-
-
Pipetting and Dilution Errors:
-
Inaccurate serial dilutions are a frequent source of error. Ensure your pipettes are calibrated. A discrepancy between multiple dilutions of the same sample falling within the standard curve can indicate a dilution error[2].
-
Deeper Scientific Causes & Solutions:
-
Incomplete Reduction of Fe³⁺: If you are using a ferric iron salt (like FeCl₃ or ferric ammonium citrate) for your standards, ensure your reducing agent (ascorbic acid) has sufficient time and concentration to quantitatively convert all Fe³⁺ to Fe²⁺. Inadequate reduction will lead to lower than expected absorbance values, especially at higher concentrations.
-
pH of the Final Reaction: The Ferrozine-Fe²⁺ complex forms optimally in a pH range of 4 to 9[1][2]. Your buffer (e.g., ammonium acetate) is crucial for maintaining this pH. If your iron standards are prepared in a strong acid, this can lower the final pH of the reaction mixture, inhibiting complex formation. Ensure the buffering capacity is sufficient to overcome the acidity of your sample and standards. An optimized protocol suggests a final buffer of 100 mM potassium acetate at pH 5.5[4].
Troubleshooting Flowchart for Standard Curve Issues
Caption: A step-by-step guide to troubleshooting an inconsistent standard curve.
Question 2: My sample readings are highly variable between replicates or experiments.
High variability in your samples, assuming your standard curve is solid, points to issues with the samples themselves or how they interact with the assay chemistry.
Immediate Checks:
-
Sample Homogeneity: For solid samples or cell pellets, ensure complete and consistent lysis or digestion. Incomplete dissolution of iron-containing nanoparticles, for example, is a major source of underestimation and variability[2]. Sonication of stock solutions before taking an aliquot can help ensure homogeneity[2].
-
Contamination: Iron is ubiquitous. Use of iron-free plasticware or acid-washed glassware is critical to avoid contamination[6][7]. Contamination can lead to erratically high readings.
-
Light Exposure: The Ferrozine-Fe²⁺ complex is photosensitive. More importantly, it has been shown that a Fe³⁺-Ferrozine complex can be photochemically reduced to the colored Fe²⁺ complex upon exposure to light, leading to an overestimation of Fe²⁺[8][9]. Always protect your samples from light after adding the Ferrozine reagent by covering the plate with aluminum foil[2][9].
Deeper Scientific Causes & Solutions:
-
Interfering Substances: Your sample matrix is not just water. Several substances can interfere with the assay.
-
Other Metal Ions: While Ferrozine is highly specific for Fe²⁺, high concentrations of other metal ions like Cu²⁺, Co²⁺, and Ni²⁺ can cause interference[8][10]. The inclusion of a masking agent like neocuproine can help mitigate copper interference[2].
-
Chelating Agents: If your sample buffer contains chelating agents like EDTA, they will compete with Ferrozine for iron, leading to artificially low readings. EDTA-plasma samples should not be used for this reason[3].
-
Lipids and Proteins: High concentrations of lipids or proteins in cell lysates or tissue extracts can cause turbidity and interfere with absorbance readings[3]. This can often be resolved by centrifugation or ultrafiltration to clarify the sample[3].
-
-
Incomplete Iron Release: For biological samples, iron is often tightly bound to proteins (e.g., transferrin, ferritin) or incorporated into heme. The assay's initial step must efficiently release this iron. Incomplete release is a major source of under-quantification.
-
Acidification: A weak acidic buffer helps dissociate iron from transport proteins like transferrin[3].
-
Harsh Lysis: For intracellular iron, simple lysis may not be enough. Treatment of lysates with an acidic permanganate solution can make iron complexed to cellular proteins accessible to Ferrozine[11][12]. Some protocols require sample digestion in acid at elevated temperatures (e.g., 60°C for 3 hours) to ensure full dissolution[2].
-
| Potential Issue | Cause | Solution |
| High Background | Degraded/old Ferrozine reagent; Iron contamination in reagents or water. | Prepare fresh reagents; Use iron-free water and acid-washed labware. |
| Low Absorbance | Incomplete Fe³⁺ reduction; Incorrect pH; Insufficient incubation time; Presence of chelators (e.g., EDTA). | Use fresh ascorbic acid; Ensure final pH is 4-9; Optimize incubation time[4]; Avoid EDTA in sample buffers[3]. |
| High Variability | Inhomogeneous sample; Pipetting error; Light exposure; Interfering metals/lipids. | Ensure complete sample lysis/digestion; Calibrate pipettes; Protect plate from light[2]; Use masking agents or clarify sample[2][3]. |
| Precipitation | Solubility issues; Incorrect reagent preparation. | Ensure Ferrozine is fully dissolved; Check for compatibility of sample buffer with assay reagents[10]. |
Frequently Asked Questions (FAQs)
Q1: How long should I incubate my samples for color development? A: A minimum of 30 minutes is often recommended[2]. However, some research suggests that allowing the color to develop for longer periods, even up to 24 hours at 20°C, can significantly increase the sensitivity and optical density of the assay[4]. It is crucial to be consistent with your incubation time across all standards and samples in a single experiment.
Q2: What is the optimal wavelength to read the absorbance? A: The peak absorbance for the Ferrozine-Fe²⁺ complex is 562 nm[2]. However, linear correlation can also be achieved at nearby wavelengths like 560 nm or 570 nm[2][5]. Always use the same wavelength for your standards and samples.
Q3: Can I measure Fe²⁺ and total iron in the same sample? A: Yes. To measure only Fe²⁺, you would omit the ascorbic acid reduction step. To measure total iron, you include the ascorbic acid step. The difference between the total iron and Fe²⁺ measurements will give you the concentration of Fe³⁺. Note that recent studies have shown that even in the absence of a reducing agent, Fe³⁺ can interfere with Fe²⁺ measurements over time, even in the dark[13]. Therefore, prompt reading after Ferrozine addition is recommended when measuring Fe²⁺ specifically.
Q4: My samples are from soil/sediment. Are there special considerations? A: Yes. The conventional Ferrozine method using HCl extraction may not be sufficient to dissolve iron present in the silicate framework of minerals, leading to an underestimation of total iron[8][9]. For such samples, a more robust digestion method using stronger acids (like HF-H₂SO₄) may be necessary, or an alternative method like the phenanthroline assay, which was specifically designed for silicate minerals, might be more appropriate[9].
Validated Protocol: Total Iron Quantification in Aqueous Samples
This protocol is a synthesized, robust starting point. You may need to optimize it for your specific sample type.
1. Reagent Preparation:
-
Iron Standard Stock (1000 ppm Fe³⁺): Dissolve 0.863 g of ferric ammonium citrate in 100 mL of deionized water. This is your stock solution. Prepare fresh working standards (e.g., 0-200 µM) by diluting this stock for each experiment.
-
Reducing Solution (50 mM Ascorbic Acid): Dissolve 0.088 g of L-ascorbic acid in 10 mL of deionized water. Prepare this solution fresh on the day of the experiment.
-
Buffer (100 mM Potassium Acetate, pH 5.5): Prepare a 100 mM solution of potassium acetate and adjust the pH to 5.5 with acetic acid.
-
Ferrozine Solution (5 mM): Dissolve 0.0256 g of Ferrozine disodium salt in 10 mL of the pH 5.5 buffer solution. Store protected from light.
2. Assay Procedure (96-well Plate Format):
-
Pipette 50 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well plate.
-
Add 50 µL of the Reducing Solution (Ascorbic Acid) to all wells.
-
Mix gently and incubate for 15 minutes at room temperature to allow for the complete reduction of Fe³⁺ to Fe²⁺.
-
Add 100 µL of the Ferrozine Solution to all wells.
-
Mix and incubate for at least 30 minutes at room temperature, protected from light (e.g., covered with aluminum foil).
-
Measure the absorbance at 562 nm using a microplate reader.
-
Subtract the absorbance of the blank (a well with no iron standard) from all readings.
-
Plot the absorbance of the standards versus their concentration and determine the sample concentrations from the linear regression of the standard curve.
By systematically addressing these common pitfalls and understanding the chemistry at play, you can significantly improve the reproducibility of your Ferrozine assay results, leading to more reliable and trustworthy data in your research.
References
- Semantic Scholar. (2018).
- NINGBO INNO PHARMCHEM CO.,LTD.
- Jeitner, T. M. (2014). Optimized ferrozine-based assay for dissolved iron. Analytical Biochemistry, 454, 36–37.
- SPINREACT. (2021). IRON FERROZINE.
- Linear Chemicals. IRON FERROZINE.
- Medichem Middle East. Manual Procedure - Iron (Ferrozine).
- NIH. (2017).
- MedchemExpress.com. Ferrozine | Iron Dye Reagent.
- ResearchGate. (2008). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron.
- Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-5.
- Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method).
- Anastácio, A. S., et al. (2008). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Geochimica et Cosmochimica Acta, 72(20), 5001-5008.
- Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781.
- Im, J., et al. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-7.
Sources
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- 12. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of chelating agents like EDTA on Ferrozine assay.
Welcome to the technical support guide for the Ferrozine assay. This document is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for issues related to the Ferrozine assay, with a specific focus on interference from chelating agents like EDTA.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries regarding the Ferrozine assay and its interaction with chelating agents.
Q1: What is the Ferrozine assay and how does it work?
The Ferrozine assay is a widely used colorimetric method for the quantification of iron. The core principle involves the reaction of Ferrozine (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid) with ferrous iron (Fe²⁺). This reaction forms a stable, magenta-colored complex that exhibits strong absorbance at a wavelength of 562 nm.[1][2][3] The intensity of the color is directly proportional to the concentration of Fe²⁺ in the sample.[4][5] Typically, a reducing agent like ascorbic acid is included in the assay buffer to convert any ferric iron (Fe³⁺) present in the sample to the ferrous (Fe²⁺) state, allowing for the measurement of total iron.[5][6]
Q2: Why does EDTA interfere with the Ferrozine assay?
EDTA (Ethylenediaminetetraacetic acid) is a powerful hexadentate chelating agent, meaning it can form six bonds with a single metal ion. This property makes it exceptionally effective at binding metal ions like iron.[7] Interference in the Ferrozine assay occurs because EDTA binds to ferrous iron (Fe²⁺) with very high affinity, forming a stable EDTA-Fe²⁺ complex.[8][9] This sequestration of Fe²⁺ by EDTA prevents it from reacting with Ferrozine.[1] Consequently, the formation of the colored Ferrozine-Fe²⁺ complex is inhibited, leading to a significant underestimation or a complete lack of signal, even when iron is present in the sample.[10] This is a classic case of competitive binding, where EDTA outcompetes Ferrozine for the available iron ions.
Q3: How do the binding strengths of EDTA and Ferrozine for iron compare?
The critical factor in the interference is the difference in the stability constants (log K) of the metal-ligand complexes. A higher stability constant indicates a stronger, more stable complex.
| Chelator | Metal Ion | Stability Constant (log K) | Key Characteristics |
| EDTA | Fe²⁺ | 14.3[11] | Forms a highly stable, colorless complex. Binds iron very tightly, making it unavailable for other reactions.[7][12] |
| Ferrozine | Fe²⁺ | ~15.0 - 16.5[13][14] | Forms a stable, intensely colored magenta complex. The basis of the colorimetric measurement.[3] |
| EDTA | Fe³⁺ | 25.1[11] | Forms an exceptionally stable complex, highlighting the need for a reducing agent to convert Fe³⁺ to Fe²⁺ for Ferrozine to react. |
Note: While the stability constants appear comparable, the reaction conditions, pH, and stoichiometry of the assay often favor the sequestration of iron by EDTA, especially if it is present in molar excess.
Q4: My samples are collected in EDTA tubes. Can I still use them for the Ferrozine assay?
Direct use of plasma or samples collected in EDTA tubes is not recommended and will likely yield inaccurate, zero, or near-zero results for iron concentration.[4][15] The EDTA from the collection tube will chelate the iron in the sample, preventing its detection by Ferrozine.[10] However, modifications to the assay protocol can sometimes be employed to overcome this interference (see Troubleshooting Guide).
Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.
Problem: No or significantly low color development in samples known to contain iron.
Possible Cause 1: EDTA Contamination Your sample or buffer contains EDTA or another strong chelating agent. This is the most common reason for signal loss.
-
Solution:
-
Confirm Interference: Prepare a simple control experiment. Take a known iron standard and split it into two tubes. To one tube, add the same buffer or matrix as your unknown sample. To the second tube, add the same buffer but spiked with a concentration of EDTA similar to what you suspect is in your sample. If the EDTA-spiked tube shows low or no color, you have confirmed the interference.
-
Overcoming Interference with Zinc: One documented method to counteract EDTA interference is to add a competing metal ion that EDTA binds to, thereby liberating the iron. Zinc sulfate (ZnSO₄) has been used successfully for this purpose.[8][10] The zinc displaces the iron from the EDTA complex, allowing it to react with Ferrozine. A modified protocol is provided below.
-
Increase Ferrozine Concentration: In cases of low-level EDTA contamination, increasing the concentration of the Ferrozine reagent may help shift the binding equilibrium in favor of the Ferrozine-Fe²⁺ complex.[10] However, this has limitations and may not be effective for high EDTA concentrations.
-
Possible Cause 2: Incorrect pH The formation of the Ferrozine-Fe²⁺ complex is pH-dependent and is optimal between pH 4 and 9.[3]
-
Solution:
-
Verify the pH of your final reaction mixture. Ensure that the buffer system is robust enough to handle the pH of your sample addition. The final pH should be within the optimal range for the assay. Acetate buffers around pH 4.5-5.0 are commonly used.[5]
-
Possible Cause 3: Incomplete Reduction of Fe³⁺ The Ferrozine reagent specifically reacts with Fe²⁺. If your sample contains iron in the Fe³⁺ state and the reducing agent (e.g., ascorbic acid) is degraded or insufficient, you will get an artificially low reading.
-
Solution:
-
Always prepare the reducing agent solution fresh.[2]
-
Ensure the concentration of the reducing agent is sufficient to reduce all the ferric iron in your sample.
-
Workflow for Diagnosing Low Signal
Caption: Troubleshooting workflow for low signal in the Ferrozine assay.
Experimental Protocols
Standard Ferrozine Assay Protocol (for samples without EDTA)
This protocol is a general guideline. Concentrations and volumes may need optimization for your specific application.
-
Reagent Preparation:
-
Iron Standard (100 µg/dL): Use a commercially available iron standard.
-
Assay Buffer (e.g., 0.1 M Acetate Buffer, pH 4.9): Prepare a stable buffer solution.[5]
-
Reducing Agent (e.g., 10% Ascorbic Acid): Dissolve ascorbic acid in deionized water. Prepare this solution fresh daily.[5]
-
Ferrozine Reagent (e.g., 5-10 mM): Dissolve Ferrozine powder in the assay buffer or deionized water.[16] Protect from light.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of your standards, samples, and a blank (assay buffer) to respective wells.
-
Add 50 µL of freshly prepared Reducing Agent to all wells.
-
Mix and incubate for 10 minutes at room temperature to allow for the complete reduction of Fe³⁺ to Fe²⁺.
-
Add 100 µL of the Ferrozine Reagent to all wells to start the color reaction.
-
Incubate for 10-15 minutes at room temperature, protected from light.[1]
-
Read the absorbance at 562 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from all readings.
-
Create a standard curve by plotting the absorbance of the iron standards versus their known concentrations.
-
Determine the iron concentration of your samples from the standard curve.
-
Modified Protocol for Samples Containing EDTA
This protocol incorporates zinc sulfate to counteract EDTA interference.[10] Optimization of the zinc concentration and incubation times is critical and may be required for your specific sample type and EDTA concentration.
-
Additional Reagent:
-
Zinc Sulfate Solution (e.g., 70 mM): Prepare a stock solution of ZnSO₄ in deionized water. The final concentration in the reaction may need to be optimized, but a final concentration around 7 mM has been shown to be effective.[10]
-
-
Modified Assay Procedure:
-
Add 50 µL of your EDTA-containing samples, standards (prepared in the same EDTA matrix), and a blank to respective wells.
-
Add 10 µL of the Zinc Sulfate Solution to all wells.
-
Add 50 µL of the Reducing Agent.
-
Crucially, extend the pre-incubation time. Mix and incubate for at least 30 minutes at room temperature (some studies suggest up to 300 seconds or longer may be needed).[10] This allows time for the zinc to displace the iron from the EDTA.
-
Add 100 µL of the Ferrozine Reagent to all wells.
-
Incubate for 10-15 minutes at room temperature.
-
Read the absorbance at 562 nm.
-
Visualizing the Competitive Reaction
Caption: Competitive binding of Ferrozine and EDTA for ferrous iron (Fe²⁺).
References
-
Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit Protocol. [Link]
-
Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method) Product Information. [Link]
-
Ceriotti, F., & Ceriotti, G. (1980). Injurious Effect of EDTA Contamination on Colorimetry of Serum Iron. Clinical Chemistry, 26(2), 327-331. [Link]
-
Fryer, A. A., & Smellie, W. S. (1998). Colorimetric measurement of iron in plasma samples anticoagulated with EDTA. Journal of Clinical Pathology, 51(1), 86-87. [Link]
-
An, N., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv. [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. [Link]
-
Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]
-
Islam, M. A., et al. (2020). Determination of Stability Constants of Iron(II) Complexes of as-Triazines Containing Ferroin-Yielding Chromogens. Dhaka University Journal of Science, 68(2), 137-142. [Link]
-
Laboratory Notes. (2020). Stability Constants for Metal Ion–EDTA Complexes. [Link]
-
Jones, A. M., et al. (2015). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Geochimica et Cosmochimica Acta, 164, 24-40. [Link]
-
Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 163. [Link]
-
Loureiro, P. E. G., et al. (2011). Protonation and overall stability constants of EDTA, MGDA and PDA with Fe, Mn, Cu, Ca and Mg ions. Cellulose Chemistry and Technology, 45(7-8), 477-484. [Link]
-
Carter, P. (1971). Spectrophotometric determination of serum iron at the submicrogram level with a new reagent (ferrozine). Analytical Biochemistry, 40(2), 450-458. [Link]
-
Im, J., et al. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Analytical and Bioanalytical Chemistry, 405(2-3), 883-889. [Link]
-
Kalaria, T. R., et al. (2022). Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes. Annals of Clinical Biochemistry, 59(6), 332-339. [Link]
-
Smellie, W. S., & Fryer, A. A. (1998). Assay-dependent effects of EDTA contamination on Magnesium and iron. Journal of Clinical Pathology, 51(1), 86-87. [Link]
- Chempendix. (n.d.). Formation Constants for metal-EDTA Complexes.
-
Kalaria, T. R., et al. (2022). Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes. PubMed, 36348502. [Link]
-
Islam, M. A., et al. (2020). Determination of Stability Constants of Iron(II) Complexes of as-Triazines Containing Ferroin-Yielding Chromogens. Semantic Scholar. [Link]
-
MC Reagent. (n.d.). Iron Assay Kit (Ferrozine Chromogenic method). [Link]
-
ResearchGate. (n.d.). Stability constants for the EDTA–metal complexes. [Link]
-
Wikipedia. (n.d.). Stability constants of complexes. [Link]
- Google Patents. (1982).
-
ResearchGate. (2017). How can I get rid of the iron ions from my samples?[Link]
-
Debnath, C., et al. (2020). EDTA contamination: a preanalytical cause for interference in iron and unsaturated iron binding capacity assay. International Journal of Research in Medical Sciences, 8(6), 2117. [Link]
-
Islam, M. A., et al. (2020). Determination of Stability Constants of Iron(II) Complexes of as-Triazines Containing Ferroin-Yielding Chromogens. Dhaka University Journal of Science, 68(2), 137-142. [Link]
-
ResearchGate. (2018). Where can we find stable constants for Fe (II) and Fe (III) complexes like Fe-NTA and Fe-oxalate?[Link]
Sources
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Validation & Comparative
A Comparative Guide to Serum Iron Measurement: Ferrozine vs. Bathophenanthroline
In the landscape of clinical diagnostics and biomedical research, the precise quantification of serum iron is paramount for diagnosing and managing a spectrum of hematological and metabolic disorders. The choice of chromogenic reagent is a critical determinant of assay accuracy, sensitivity, and reliability. This guide provides an in-depth, objective comparison of two widely utilized chromogens for serum iron measurement: Ferrozine and Bathophenanthroline. Drawing upon established experimental data and field-proven insights, we will dissect the performance characteristics of each, enabling researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
The Foundational Chemistry of Serum Iron Detection
Serum iron is predominantly bound to the transport protein transferrin in its ferric (Fe³⁺) state. To be measured by colorimetric methods, this iron must first be liberated from transferrin and then reduced to the ferrous (Fe²⁺) state. It is the ferrous iron that forms a stable, colored complex with a chromogenic agent, the absorbance of which is directly proportional to the iron concentration.
The fundamental steps common to both Ferrozine and bathophenanthroline methods are:
-
Dissociation: Acidic conditions facilitate the release of Fe³⁺ from transferrin.
-
Reduction: A reducing agent, such as ascorbic acid or thioglycollic acid, converts Fe³⁺ to Fe²⁺.
-
Complexation: The chromogen reacts with Fe²⁺ to form a colored complex.
-
Spectrophotometry: The absorbance of the complex is measured at its specific maximum wavelength (λmax).
Below is a generalized workflow for serum iron measurement.
Caption: Generalized workflow for colorimetric serum iron determination.
In the Spotlight: Ferrozine
Ferrozine, the disodium salt of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, has gained widespread use due to its high sensitivity and water solubility.[1] It reacts with ferrous iron to form a stable, magenta-colored complex.[1][2]
Reaction Principle: In a slightly acidic medium, ferric iron released from transferrin is reduced to ferrous iron. Ferrozine then chelates the ferrous iron in a 3:1 molar ratio to form the colored complex.[1][3]
Caption: Formation of the Ferrozine-iron complex.
The resulting complex has a maximum absorbance at approximately 562 nm.[1][2] The molar absorptivity of the Ferrozine-iron complex is high, reported to be around 27,900 L·mol⁻¹·cm⁻¹, which contributes to its excellent sensitivity.[1][4]
The Classic Contender: Bathophenanthroline
Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is another highly specific chelator for ferrous iron.[5] Its sulfonated derivative, bathophenanthroline disulfonic acid, is water-soluble and commonly used in serum iron assays.[6][7] It forms a red-colored complex with Fe²⁺.[5]
Reaction Principle: Similar to the Ferrozine method, iron is liberated from transferrin and reduced to its ferrous state. Bathophenanthroline then complexes with the ferrous iron.
Caption: Experimental workflow for the Ferrozine method.
Bathophenanthroline Method for Serum Iron
This method often involves a deproteinization step to remove interfering substances.
Reagents:
-
Protein Precipitant: Trichloroacetic acid (TCA) solution.
-
Reducing Agent: Hydroxylamine hydrochloride or Ascorbic acid. [8]* Chromogen Solution: Bathophenanthroline disulfonate in an acetate buffer.
-
Iron Standard: A solution of known iron concentration.
Procedure:
-
Deproteinization:
-
To 1.0 mL of serum, add 2.0 mL of the protein precipitant.
-
Mix thoroughly and centrifuge to obtain a clear supernatant.
-
-
Reaction Setup:
-
Pipette 1.0 mL of the supernatant into a clean tube.
-
Prepare "Blank" and "Standard" tubes similarly, using water and the iron standard, respectively, in place of the serum supernatant.
-
-
Reduction: Add 100 µL of the reducing agent to each tube and mix.
-
Chromogen Addition & Buffering: Add 2.0 mL of the buffered bathophenanthroline solution to each tube.
-
Incubation: Allow the color to develop for 10-15 minutes.
-
Measurement: Read the absorbance at 535 nm against the "Reagent Blank."
-
Calculation:
-
Iron Concentration (µg/dL) = (A_Sample / A_Standard) * Concentration_Standard
-
Caption: Experimental workflow for the Bathophenanthroline method.
Concluding Remarks
Both Ferrozine and bathophenanthroline are robust and reliable reagents for the colorimetric determination of serum iron. The primary advantage of Ferrozine lies in its superior sensitivity , stemming from a higher molar absorptivity, and its operational flexibility due to a wider optimal pH range. [1][6][9][10]This makes it particularly suitable for applications requiring the detection of low iron concentrations or for high-throughput automated systems where assay robustness is key.
Bathophenanthroline , while slightly less sensitive, remains a valid and widely used alternative. [6]Its performance is well-characterized, and with appropriate procedural controls, such as the inclusion of a serum blank to correct for pigment interference, it provides accurate and reproducible results. [11] Ultimately, the selection between Ferrozine and bathophenanthroline should be guided by the specific requirements of the assay, including the desired level of sensitivity, the potential for interfering substances in the sample matrix, and considerations of cost and reagent availability. For most routine and research applications, the enhanced sensitivity and robustness of the Ferrozine method present a compelling case for its adoption.
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A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron. Annals of Clinical Biochemistry. Available at: [Link]
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[Rapid determination of serum iron concentration using bathophenanthroline sulfonate in a formate buffered system]. Pathologie Biologie. Available at: [Link]
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Interference of ferric ions with ferrous iron quantification using the ferrozine assay. PubMed. Available at: [Link]
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Serum Iron Detection via Ferrozine. Scribd. Available at: [Link]
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(PDF) A Systematic Evaluation of Bathophenanthroline, Ferrozine and Ferene in an ICSH-Based Method for the Measurement of Serum Iron. ResearchGate. Available at: [Link]
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Copper interference in the determination of iron in serum using ferrozine. PubMed. Available at: [Link]
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IRON FERROZINE. Diagnosticum Zrt.. Available at: [Link]
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Troubleshooting Common Issues in Ferrozine Iron Determination. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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[Determination of serum iron; a comparison of two methods: Teepol/dithionite/bathophenanthroline versus guanidine/ascorbic acid/Ferrozine (author's transl)]. Journal of Clinical Chemistry and Clinical Biochemistry. Available at: [Link]
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Manual Procedure - Iron (Ferrozine). Medichem Middle East. Available at: [Link]
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Serum Iron Determinations. Clinical Chemistry. Available at: [Link]
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Determination of Ferrous Iron in the Presence of Ferric Iron With Bathophenanthroline. ResearchGate. Available at: [Link]
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Modification of the selected method for the determination of serum iron. Substitution of bathophenanthroline by ferene S. Annales de Biologie Clinique. Available at: [Link]
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A comparison of bathophenanthrolinedisulfonic acid and ferrozine as chelators of iron(II) in reduction reactions. Analytical Biochemistry. Available at: [Link]
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(PDF) Comparison of Bathophenanthroline Sulfonate and Ferene as Chromogens in Colorimetric Measurement of Low Hepatic Iron Concentration. ResearchGate. Available at: [Link]
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Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions. The Analyst. Available at: [Link]
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Standard Methods: 3500-Fe B: Iron by Phenanthroline. Standard Methods for the Examination of Water and Wastewater. Available at: [Link]
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Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences. Available at: [Link]
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An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. Nanomedicine: Nanotechnology, Biology and Medicine. Available at: [Link]
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Evaluation of a Ferrozine Based Autonomous in Situ Lab-on-Chip Analyzer for Dissolved Iron Species in Coastal Waters. Frontiers in Marine Science. Available at: [Link]
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Evaluation of bathophenanthroline method for serum iron assay. Clinical Chemistry. Available at: [Link]
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Ferritin iron interferes with recommended method for measuring serum iron. ResearchGate. Available at: [Link]
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The application of bathophenanthroline for the determination of free iron in parallel with hROS in microdialysis samples. Journal of Neuroscience Methods. Available at: [Link]
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Understanding Bathophenanthroline: A Key Reagent for Iron Measurement. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Determination of Iron in Calf Serum Using Bathophenanthroline and Thermal Lens Spectrometry. ResearchGate. Available at: [Link]
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Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar. Available at: [Link]
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Absorption of the ferrozine–iron complex at 562 nm. Shown is the... ResearchGate. Available at: [Link]
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Bathophenanthroline Indicator Paper for Iron(II) IONS. CXD International. Available at: [Link]
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A Comparative Guide to Iron Quantification: Ferrozine Colorimetric Assay vs. Atomic Absorption Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate quantification of iron is a critical parameter in a multitude of applications, from assessing the iron content in pharmaceutical formulations to studying its role in biological systems. The choice of analytical method can significantly impact the reliability and efficiency of these measurements. This guide provides an in-depth comparison of two widely employed techniques for iron determination: the Ferrozine-based colorimetric assay and Atomic Absorption Spectroscopy (AAS). We will delve into the fundamental principles, comparative performance, and practical considerations of each method, supported by experimental data and protocols to guide your selection process.
Section 1: Fundamental Principles of Iron Analysis
A foundational understanding of the mechanism behind each technique is crucial for troubleshooting and data interpretation.
The Ferrozine-Based Colorimetric Assay
The Ferrozine assay is a robust colorimetric method that relies on a specific chemical reaction to quantify iron. The core principle involves the chelation of ferrous iron (Fe²⁺) by the Ferrozine reagent (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine). This reaction forms a stable, magenta-colored complex that exhibits strong absorbance at approximately 562 nm.[1]
The assay typically involves two key steps. First, if the total iron concentration is desired, any ferric iron (Fe³⁺) present in the sample must be reduced to its ferrous (Fe²⁺) state. This is commonly achieved using a reducing agent like ascorbic acid or hydroxylamine.[2][3][4] Second, the Ferrozine reagent is added, which selectively binds to the Fe²⁺ ions. The intensity of the resulting color is directly proportional to the iron concentration, which can be quantified using a spectrophotometer or a microplate reader.[2][5]
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A Senior Application Scientist's Guide to the Validation of Ferrozine-Based Iron Assays in Biological Matrices
For researchers, clinical scientists, and drug development professionals, the accurate quantification of iron in biological matrices is a critical endeavor. Iron's central role in a myriad of physiological and pathological processes necessitates robust and reliable analytical methods. Among the colorimetric techniques available, the Ferrozine-based assay has long been a cornerstone for its sensitivity, simplicity, and cost-effectiveness.[1][2]
This guide provides an in-depth validation framework for the Ferrozine-based assay, grounded in scientific principles and practical field experience. We will explore the causality behind experimental choices, establish a self-validating protocol, and objectively compare its performance against common alternatives, supported by experimental data.
The Ferrozine Assay: A Mechanistic Overview
The Ferrozine assay's elegance lies in its straightforward chemistry. The core principle involves the reduction of ferric iron (Fe³⁺) to its ferrous state (Fe²⁺), which then forms a stable, intensely colored magenta complex with the Ferrozine reagent (3-(2-pyridyl)-5,6-bis(phenylsulfonic acid)-1,2,4-triazine).[1] The absorbance of this complex, typically measured at 562 nm, is directly proportional to the iron concentration in the sample.[1][2]
To accurately measure total iron in a biological sample, several key steps are essential:
-
Release of Iron: Iron in biological systems is often bound to proteins like transferrin and ferritin.[3][4] A weakly acidic buffer is used to dissociate this protein-bound iron.[2][3]
-
Reduction to Ferrous Iron: Ferrozine specifically chelates ferrous iron (Fe²⁺).[5] Therefore, a reducing agent, such as ascorbic acid or thioglycollic acid, is crucial to convert all released ferric iron (Fe³⁺) to the ferrous state.[2][6]
-
Complex Formation and Detection: The addition of Ferrozine leads to the formation of the colored complex, which is then quantified spectrophotometrically.[2]
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A Comparative Guide to Iron Quantification: Cross-Validating Ferrozine Assay with ICP-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Iron Quantification in Research
Iron is a ubiquitous and essential element vital for numerous biological processes, from oxygen transport via hemoglobin to its role as a cofactor in critical enzymatic reactions. In pharmaceutical and drug development, the precise quantification of iron is paramount. It can be an active pharmaceutical ingredient, a catalyst in manufacturing, or an impurity that requires strict control. Therefore, selecting the appropriate analytical method for iron determination is a critical decision that impacts data quality, project timelines, and regulatory compliance.
This guide provides a comprehensive comparison of two widely used iron quantification techniques: the Ferrozine colorimetric assay and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). We will delve into the principles, methodologies, advantages, and limitations of each. Crucially, this guide will also provide a detailed framework for cross-validating these methods to ensure data integrity and consistency across different analytical platforms.
The Ferrozine Assay: A Spectrophotometric Workhorse
The Ferrozine assay is a robust and cost-effective colorimetric method for quantifying iron. Its simplicity and accessibility have made it a staple in many research and quality control laboratories.
Principle of the Assay
The assay's chemistry is straightforward and elegant. Ferrozine, a heterocyclic organic compound, acts as a chromogenic chelating agent.[1][2] It specifically forms a stable, intensely colored magenta complex with ferrous iron (Fe²⁺) in a 3:1 molar ratio (Ferrozine₃:Fe²⁺).[3] This complex exhibits a strong absorbance at a wavelength of approximately 562 nm.[4][5]
Since samples may contain ferric iron (Fe³⁺), a reducing agent, such as ascorbic acid or hydroxylamine, is typically added to the reaction mixture.[6][7] This step ensures that all iron present is converted to the ferrous state, allowing for the determination of total iron content. The intensity of the resulting color is directly proportional to the total iron concentration in the sample, which can be quantified using a spectrophotometer by comparing the sample's absorbance to a standard curve.
Methodology Deep Dive: A Step-by-Step Protocol
The following is a generalized protocol. It is essential to optimize parameters such as incubation times and reagent concentrations for specific sample matrices.
Reagents:
-
Iron Standard Stock Solution: A certified iron standard (e.g., 1000 µg/mL).
-
Reducing Agent: Ascorbic acid solution (e.g., 10% w/v in ultrapure water).
-
Ferrozine Solution: Dissolve Ferrozine in a suitable buffer (e.g., ammonium acetate) to the desired concentration.[4]
-
Buffer Solution: To maintain the optimal pH for complex formation (typically between 4 and 9).
Protocol:
-
Standard Curve Preparation: Prepare a series of iron standards of known concentrations by diluting the iron stock solution.
-
Sample Preparation: Dilute samples to fall within the linear range of the assay. For complex matrices like cell lysates or tissue extracts, a digestion step may be necessary to release protein-bound iron.[5]
-
Reaction Setup: In a microplate or cuvettes, add the sample or standard, followed by the reducing agent.
-
Incubation: Allow sufficient time for the reduction of Fe³⁺ to Fe²⁺.
-
Color Development: Add the Ferrozine solution and incubate to allow for the formation of the magenta complex.[5]
-
Measurement: Read the absorbance at 562 nm using a spectrophotometer.
-
Calculation: Subtract the absorbance of a reagent blank from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the iron concentration in the samples from this curve.
Advantages and Limitations
Advantages:
-
Cost-Effective: The reagents and instrumentation (a basic spectrophotometer) are relatively inexpensive.
-
High Throughput: The assay is easily adaptable to a 96-well plate format, allowing for the analysis of numerous samples simultaneously.
-
Simplicity: The procedure is straightforward and does not require highly specialized technical expertise.[1]
Limitations:
-
Interferences: The presence of other metal ions, such as copper and cobalt, can potentially interfere with the assay.[8][9] High concentrations of certain compounds in the sample matrix may also affect the results.[10]
-
Indirect Measurement: The assay relies on a chemical reaction and color development, which can be influenced by factors like pH and temperature.[5][10]
-
Limited Sensitivity: Compared to ICP-MS, the Ferrozine assay has a higher limit of detection, typically in the low µg/dL or parts-per-billion (ppb) range.[6]
ICP-MS: The Gold Standard for Elemental Analysis
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique renowned for its exceptional sensitivity and specificity in determining the elemental composition of a sample.[11][12]
Principle of the Technique
ICP-MS measures the mass-to-charge ratio of ions. The process begins with the introduction of a liquid sample, typically as a fine aerosol, into a high-temperature argon plasma (around 6,000-10,000 K).[13][14] This extreme temperature desolvates, atomizes, and ionizes the elements within the sample. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.[11][13] A detector then counts the ions for each specific mass, providing a highly accurate and quantitative measurement of the elemental concentration.[14]
Methodology Deep Dive: A General Workflow
1. Sample Preparation: This is a critical step for accurate ICP-MS analysis.
-
Digestion: Solid samples or those with complex organic matrices (e.g., biological tissues, drug products) must be digested, typically using strong acids and heat, to break down the matrix and solubilize the iron.[15][16][17]
-
Dilution: Samples are diluted with ultrapure water or a dilute acid to a concentration within the instrument's linear dynamic range and to minimize matrix effects.[15]
2. Instrumental Analysis:
-
Sample Introduction: The prepared liquid sample is introduced into the instrument.
-
Plasma Ionization: The sample aerosol passes through the argon plasma.
-
Mass Separation and Detection: The generated ions are separated by the mass spectrometer and quantified by the detector.
3. Data Analysis:
-
Calibration: The instrument is calibrated using certified standards of known iron concentrations.
-
Quantification: The concentration of iron in the sample is determined by comparing its signal intensity to the calibration curve.
Advantages and Limitations
Advantages:
-
Exceptional Sensitivity: ICP-MS can detect iron at ultra-trace levels, often in the parts-per-trillion (ppt) range.[14][18]
-
High Specificity: The technique directly measures the mass of the iron isotopes, making it highly specific and less prone to chemical interferences compared to colorimetric methods.
-
Multi-element Capability: ICP-MS can simultaneously measure a wide range of other elements in the sample, providing a comprehensive elemental profile.[19]
Limitations:
-
Cost and Complexity: ICP-MS instruments are expensive to purchase, operate, and maintain. They also require a highly skilled operator.[20]
-
Matrix Effects: High concentrations of dissolved solids in the sample can interfere with the plasma and the ion detection process.[21]
-
Throughput: While sample analysis is rapid, the extensive sample preparation required can limit overall throughput compared to a simple colorimetric assay.
Head-to-Head Comparison: Ferrozine vs. ICP-MS
The choice between the Ferrozine assay and ICP-MS depends heavily on the specific analytical requirements of the study.
| Performance Metric | Ferrozine Assay | ICP-MS |
| Principle | Colorimetric (Indirect) | Mass Spectrometry (Direct) |
| Sensitivity / LOD | ~µg/L (ppb)[6] | ~ng/L (ppt)[14][18][22] |
| Specificity | Good, but susceptible to metal ion and matrix interferences[8][9] | Excellent, based on mass-to-charge ratio[18] |
| Dynamic Range | Narrower, often requires sample dilution | Wide, spanning several orders of magnitude |
| Sample Throughput | High (with automation) | Lower (due to sample preparation) |
| Cost per Sample | Low | High |
| Equipment Cost | Low (Spectrophotometer) | High (ICP-MS Instrument) |
| Required Expertise | Basic laboratory skills | Highly skilled operator required |
The Cross-Validation Protocol: Bridging the Methodologies
Cross-validation is the process of comparing results from two different analytical methods to ensure their comparability.[23][24][25] This is crucial when, for example, transitioning from a high-throughput screening method like the Ferrozine assay to a more definitive method like ICP-MS for lead candidates in drug development.
Experimental Design
-
Sample Selection: Choose a set of representative samples that span the expected concentration range of your typical test samples.
-
Homogenization: Ensure that the samples are perfectly homogenous to avoid sampling bias.
-
Parallel Analysis: Analyze each sample in parallel using both the validated Ferrozine assay and the validated ICP-MS method. It is important to use a sufficient number of replicates (e.g., n=3) for each analysis.
-
Data Collection: Record the iron concentrations obtained from both methods for each sample.
Visualizing the Workflow
Caption: Workflow for cross-validation of Ferrozine and ICP-MS.
Data Analysis and Acceptance Criteria
A powerful statistical tool for comparing two measurement methods is the Bland-Altman plot .[26][27][28] This plot graphs the difference between the paired measurements against their average.
-
Bias: The mean of the differences indicates the systematic bias between the two methods. A mean close to zero suggests no systematic difference.
-
Limits of Agreement: These are calculated as the mean difference ± 1.96 times the standard deviation of the differences. This range is expected to contain 95% of the differences between the two methods.
Acceptance Criteria: The acceptance criteria should be predefined. For example, you might decide that the two methods are considered comparable if the 95% limits of agreement fall within a clinically or scientifically acceptable range (e.g., ±20% of the average value).
Case Study: Cross-Validation in a Drug Development Context
Scenario: A drug development team has been using the Ferrozine assay for rapid screening of iron content in different drug formulations. They now need to validate their lead candidate's iron concentration using a more sensitive and specific method, ICP-MS, for a regulatory submission.
Data:
| Sample ID | Ferrozine Assay (µg/mL) | ICP-MS (µg/mL) | Average (µg/mL) | Difference (Ferrozine - ICP-MS) |
| Form-01 | 10.5 | 10.2 | 10.35 | 0.3 |
| Form-02 | 25.2 | 24.5 | 24.85 | 0.7 |
| Form-03 | 48.9 | 50.1 | 49.50 | -1.2 |
| Form-04 | 5.1 | 4.9 | 5.00 | 0.2 |
| Form-05 | 15.8 | 16.5 | 16.15 | -0.7 |
Analysis:
-
Mean Difference (Bias): -0.14 µg/mL. This indicates a very small systematic bias, with the Ferrozine assay giving slightly lower values on average.
-
Standard Deviation of Differences: 0.79 µg/mL.
-
Limits of Agreement: -0.14 ± 1.96 * 0.79 = [-1.69, 1.41] µg/mL.
Conclusion: A Symbiotic Approach to Iron Analysis
Neither the Ferrozine assay nor ICP-MS is universally "better"; they are complementary tools with distinct strengths. The Ferrozine assay offers a cost-effective, high-throughput solution ideal for screening large numbers of samples where ultra-high sensitivity is not the primary requirement.[29] In contrast, ICP-MS provides unparalleled sensitivity and specificity, making it the definitive method for trace and ultra-trace quantification, and a necessity for regulatory submissions requiring the highest level of analytical rigor.[30]
By understanding the principles and limitations of each method and by implementing a robust cross-validation strategy, researchers can leverage the advantages of both. A tiered approach, using the Ferrozine assay for initial screening and confirming key findings with ICP-MS, represents an efficient and scientifically sound strategy for iron analysis in research and drug development.
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A Comparative Guide to Ferrozine and TPTZ Methods for Iron Analysis in Freshwater
For researchers and professionals in drug development and environmental science, the accurate quantification of iron in freshwater is a critical parameter. Iron, an essential element, can also be a contaminant, and its concentration is a key indicator of water quality.[1] This guide provides an in-depth, objective comparison of two widely used colorimetric methods for iron analysis: the Ferrozine and the 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) methods. This analysis is grounded in established scientific principles and supported by experimental data to empower you to make an informed decision for your specific application.
The Foundational Chemistry of Iron Detection
Both the Ferrozine and TPTZ methods are spectrophotometric techniques that rely on the reaction of a chromogenic reagent with ferrous iron (Fe²⁺) to produce a colored complex. The intensity of the color, measured as absorbance, is directly proportional to the concentration of iron in the sample, a principle governed by the Beer-Lambert Law.[2]
Since iron in environmental water samples can exist in both the ferrous (Fe²⁺) and ferric (Fe³⁺) states, a reducing agent is typically added to convert all iron to the ferrous form for the determination of total iron.[3] The choice of reducing agent and the reaction conditions are critical for accurate measurements.
The Ferrozine Method: High Sensitivity and Stability
The Ferrozine method, first introduced by Stookey in 1970, has become a staple in iron analysis due to its high sensitivity.[4] Ferrozine, the monosodium salt of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, is a bidentate ligand that reacts with ferrous iron to form a stable, water-soluble magenta complex.[4][5]
The reaction involves three molecules of Ferrozine chelating one ferrous ion to form the [Fe(Ferrozine)₃]²⁺ complex.[4] This complex exhibits a strong absorbance maximum at 562 nm.[5][6]
Visualizing the Ferrozine-Iron Complex Formation
Caption: Chelation of ferrous iron by three Ferrozine molecules.
The TPTZ Method: A Robust Alternative
The TPTZ method utilizes 2,4,6-Tris(2-pyridyl)-s-triazine as the chromogenic agent. TPTZ is a tridentate ligand, meaning it has three binding sites for the central metal ion.[2] It reacts with ferrous iron to form an intensely colored blue-purple complex, [Fe(TPTZ)₂]²⁺, which has a maximum absorbance at approximately 593-595 nm.[7][8][9] This method is noted for its simplicity and high sensitivity.[3]
Visualizing the TPTZ-Iron Complex Formation
Caption: Chelation of ferrous iron by two TPTZ molecules.
Head-to-Head Comparison: Performance Metrics
The choice between the Ferrozine and TPTZ methods often comes down to the specific requirements of the analysis, including the expected iron concentration, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of each method.
| Feature | Ferrozine Method | TPTZ Method |
| Molar Absorptivity | ~27,900 L mol⁻¹ cm⁻¹[4][5] | ~22,600 L mol⁻¹ cm⁻¹[4] |
| Wavelength of Max. Absorbance (λmax) | 562 nm[5][6] | 593-595 nm[7][9] |
| Optimal pH Range | 4 - 9[4][6] | Slightly acidic to neutral[2] |
| Color of Complex | Magenta[4][5] | Blue-Purple[3][8] |
| Common Reducing Agents | Hydroxylamine hydrochloride, Ascorbic acid[4][5] | Dithionite, Ascorbic acid[3][7] |
| Key Advantages | Higher sensitivity, stable complex[4][6] | Simple, rapid, fewer interferences in some matrices[3][8] |
| Potential Interferences | Ferric ions, Copper, High concentrations of other metals[10][11][12] | Colored dissolved organic carbon (CDOC)[13] |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and accuracy, adherence to a well-defined protocol is paramount. The following are generalized, yet detailed, experimental workflows for both methods.
Ferrozine Method: Experimental Workflow
Caption: Step-by-step workflow for the Ferrozine method.
Detailed Protocol for Ferrozine Method:
-
Sample Collection and Preservation: For total iron, collect the water sample and immediately preserve it by adding concentrated nitric acid to lower the pH to less than 2. This prevents the precipitation of iron.[14] For dissolved iron, filter the sample through a 0.45 µm membrane filter before acidification.[15]
-
Reagent Preparation:
-
Reducing Agent (Hydroxylamine Hydrochloride): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Ammonium Acetate Buffer: Dissolve 250 g of ammonium acetate in 150 mL of deionized water. Add 700 mL of concentrated glacial acetic acid.
-
Ferrozine Solution: Dissolve 0.25 g of Ferrozine in 100 mL of a 50% (v/v) solution of the ammonium acetate buffer in deionized water.
-
-
Procedure:
-
Pipette 50 mL of the sample into a 125 mL Erlenmeyer flask.
-
Add 2 mL of the hydroxylamine hydrochloride solution and mix.
-
Add 5 mL of the Ferrozine solution and mix thoroughly.
-
A magenta color will develop almost instantly.[4]
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
Prepare a calibration curve using a series of iron standards of known concentrations and treat them in the same manner as the samples.
-
TPTZ Method: Experimental Workflow
Caption: Step-by-step workflow for the TPTZ method.
Detailed Protocol for TPTZ Method:
-
Sample Collection and pH Adjustment: Collect the water sample. The pH of the sample should be between 3 and 8 for optimal results.[16] Adjust with dilute acid or base if necessary.
-
Reagent Preparation:
-
TPTZ Reagent: Dissolve 0.031 g of TPTZ in 10 mL of 1 M HCl and dilute to 100 mL with deionized water.
-
Reducing Agent (Ascorbic Acid): Prepare a fresh 10% (w/v) solution of ascorbic acid in deionized water.
-
Acetate Buffer (pH 3.6): Mix 3.1 M sodium acetate and 3.1 M acetic acid.
-
-
Procedure:
-
To 50 mL of the water sample, add 2 mL of the ascorbic acid solution and mix.
-
Add 2 mL of the TPTZ reagent and 2 mL of the acetate buffer and mix well.
-
Allow the solution to stand for at least 3 minutes for full color development.[9]
-
Measure the absorbance at approximately 595 nm.
-
Prepare a calibration curve using iron standards treated in the same manner.
-
Causality Behind Experimental Choices and Trustworthiness
The protocols outlined above are designed to be self-validating. The use of a reducing agent ensures that all forms of iron are converted to the reactive ferrous state, providing a measure of total iron. The buffer systems are crucial for maintaining the optimal pH for complex formation, ensuring the stability and reproducibility of the colored complex.[2][4] The specified waiting times for color development are based on the kinetics of the complexation reaction to ensure it goes to completion.[4][9]
In terms of trustworthiness, both methods are well-established and have been extensively validated in the scientific literature.[4][13] However, it is crucial to run a blank and a set of standards with each batch of samples to account for any background absorbance and to ensure the accuracy of the calibration curve.
Field-Proven Insights and Method Selection
While Ferrozine boasts a higher molar absorptivity, suggesting greater sensitivity, practical applications in freshwater analysis reveal a more nuanced picture.[4] A comparative study has shown that in the presence of high levels of colored dissolved organic carbon (CDOC), the TPTZ method can provide better recovery of iron spikes.[13] This is attributed to the slower iron reduction rate with the Ferrozine method in such matrices.[13]
Conversely, the TPTZ reagent itself can have autoreducing properties, potentially leading to an overestimation of ferrous iron if not measured immediately after reagent addition.[13] Ferrozine exhibits negligible autoreducing properties, making it more suitable for the direct determination of ferrous iron.[13]
Therefore, for the analysis of total iron in waters with high organic content, the TPTZ method with an appropriate reducing agent like ascorbic acid is recommended.[13] For the specific determination of ferrous iron, immediate measurement with the Ferrozine method is preferable.[13]
Conclusion
Both the Ferrozine and TPTZ methods are powerful tools for the determination of iron in freshwater. The Ferrozine method offers superior sensitivity in terms of its molar absorptivity, while the TPTZ method can be more robust in complex sample matrices containing high levels of dissolved organic matter. The ultimate choice of method should be guided by the specific analytical needs, the characteristics of the water samples, and a thorough understanding of the potential interferences. By carefully considering the principles and protocols detailed in this guide, researchers can confidently select and implement the most appropriate method for accurate and reliable iron analysis.
References
-
Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical chemistry, 42(7), 779-781. [Link]
-
Anonymous. (n.d.). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. PubMed. [Link]
-
GlpBio. (n.d.). Ferrozine | Iron detection colorimetric reagent. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. [Link]
-
Standard Methods For the Examination of Water and Wastewater. (n.d.). 3500-Fe IRON. [Link]
-
Hanna Instruments Taiwan. (n.d.). Iron. [Link]
-
Standard Methods For the Examination of Water and Wastewater. (n.d.). Standard Methods: 3500-Fe B: Iron by Phenanthroline. [Link]
-
Anonymous. (1977). Copper interference in the determination of iron in serum using ferrozine. PubMed. [Link]
-
Hach. (n.d.). Iron. [Link]
-
Water Quality Monitoring. (n.d.). Ferrozine. [Link]
-
Flow Injection Tutorial. (n.d.). Molar Absorptivity. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 3). The Chemistry of Color: Understanding TPTZ's Mechanism in Iron Analysis. [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron Store at 2-8°C For In-Vitro and professional use only. [Link]
-
Linear Chemicals. (n.d.). IRON FERROZINE. [Link]
-
National Institutes of Health. (n.d.). Antioxidant activity of Ferrozine–iron–amino acid complexes. PMC. [Link]
-
Verschoor, M. J., Gonsior, M., & Cooper, W. J. (2018). A comparison of three colorimetric methods of ferrous and total reactive iron measurement in freshwaters. ResearchGate. [Link]
-
Viollier, E., Inglett, P. W., Hunter, K., Roychoudhury, A. N., & Van Cappellen, P. (2000). The ferrozine method revisited: Fe(II)/Fe(III) determination in natural waters. ResearchGate. [Link]
-
Hach. (n.d.). Iron, Total. [Link]
-
ASTM International. (n.d.). ASTM D1068-96 - Standard Test Methods for Iron in Water. [Link]
-
ASTM International. (n.d.). ASTM: D1068A: Iron by Atomic Absorption, Direct. [Link]
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Mastering Iron Quantification: A Comparative Guide to the Optimized Ferrozine Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research and pharmaceutical development, the precise quantification of iron is paramount. Iron's dual role as an essential cofactor and a potential catalyst for oxidative damage necessitates analytical methods that are not only sensitive and accurate but also robust and reproducible. Among the various colorimetric techniques available, the Ferrozine-based assay has emerged as a widely adopted method due to its simplicity and reliability.[1] This guide provides an in-depth analysis of an optimized Ferrozine protocol, offering a comparative perspective against other common iron quantification methods and equipping researchers with the knowledge to achieve high-quality, reproducible data.
The Principle of the Ferrozine Assay: A Symphony of Reduction and Chelation
The Ferrozine assay is a colorimetric method that relies on the formation of a stable, colored complex between ferrous iron (Fe²⁺) and the chromogenic agent, Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine).[1] The core of the assay involves a two-step process:
-
Liberation and Reduction: In biological samples, iron is often bound to proteins like transferrin or ferritin.[2] A weakly acidic buffer and a denaturing agent are used to release the iron from these proteins.[3] Subsequently, a reducing agent, typically ascorbic acid, is employed to reduce all ferric iron (Fe³⁺) to its ferrous state (Fe²⁺).[2] This step is critical as Ferrozine specifically chelates Fe²⁺.
-
Chelation and Detection: Ferrozine then reacts with the ferrous iron to form a stable magenta-colored complex.[4] The intensity of this color, which is directly proportional to the iron concentration, is measured spectrophotometrically at a wavelength of approximately 562 nm.[1][4]
Optimized Ferrozine Assay: A Step-by-Step Protocol for Enhanced Precision
This protocol has been optimized for accuracy and reproducibility in a microplate format, suitable for the analysis of a variety of biological samples.
Materials and Reagents:
-
Ferrozine
-
Ascorbic Acid
-
Ammonium Acetate
-
Hydrochloric Acid (HCl)
-
Iron Standard (e.g., Mohr's salt or a certified iron standard solution)
-
Milli-Q or other high-purity water
-
Acid-washed glassware or iron-free plasticware[5]
Reagent Preparation:
-
Iron-Chelating Reagent (to be prepared fresh):
-
Combine 9.7 g of ammonium acetate (final concentration ~5 M) and 8.8 g of ascorbic acid (final concentration ~2 M).[1]
-
Dissolve the mixture in approximately 5 mL of high-purity water. Note that this is an endothermic reaction and the solution will become cold.[1]
-
Once fully dissolved, add 80 mg of Ferrozine (final concentration ~6.5 mM) and 80 mg of neocuproine (final concentration ~13.1 mM).[1] The addition of neocuproine helps to chelate any interfering copper ions.
-
Bring the final volume to 25 mL with high-purity water. Sonication can aid in the dissolution of Ferrozine and neocuproine.[1]
-
-
Iron Standards:
Experimental Workflow:
A streamlined workflow for the optimized Ferrozine assay.
Detailed Assay Procedure (96-well plate format):
-
Sample Preparation: Prepare cell lysates or tissue homogenates as required. Ensure that any insoluble material is removed by centrifugation.[3] For total iron determination, an acid digestion step may be necessary to liberate iron from all cellular components.[1]
-
Assay Plate Setup:
-
Incubation: Incubate the plate at room temperature for 5 minutes.[3]
-
Initial Reading (Optional but Recommended): Read the absorbance at 560 nm to obtain a baseline reading (OD1).[3] This can help to correct for any background absorbance from the sample itself.
-
Color Development: Add a sufficient volume of the Iron-Chelating Reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for a minimum of 5 minutes to allow for complete color development.[6] The optimal incubation time may need to be determined empirically but is typically short.
-
Final Reading: Read the absorbance at 560 nm (OD2).[3]
-
Calculation: Subtract the blank absorbance from all standard and sample readings. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the iron concentration in the samples from the standard curve.
The Chemical Heart of the Assay: Ferrozine-Iron Complex Formation
The specificity of the Ferrozine assay for ferrous iron is due to the formation of a highly stable tridentate complex.
Chelation of ferrous iron by three Ferrozine molecules.
Reproducibility and Precision: A Comparative Look
The optimized Ferrozine assay demonstrates excellent reproducibility and precision. When compared to other common colorimetric methods for iron quantification, it holds several advantages.
| Parameter | Ferrozine Assay | Bathophenanthroline Assay | TPTZ Assay |
| Sensitivity | High (Detection limit ~0.2 nmol)[7] | Moderate | High |
| Linear Range | Wide (e.g., 1-14 ppm)[1] | Narrower | Wide |
| Specificity | High for Fe²⁺ | High for Fe²⁺ | High for Fe²⁺ |
| Interferences | Minimal; can be affected by high concentrations of other metal ions and colored dissolved organic carbon.[8][9] | Can be affected by humic matter.[9] | Can exhibit autoreduction in the presence of a reducing agent and colored dissolved organic carbon.[9] |
| Protocol Complexity | Simple, aqueous-based | More complex, often requires an extraction step.[9] | Simple, aqueous-based |
| pH Dependence | Less stringent | More pH-sensitive | Less stringent |
Note: The performance characteristics of each assay can be influenced by the specific protocol and sample matrix.
Navigating the Nuances: Key Considerations and Troubleshooting
While the Ferrozine assay is robust, achieving accurate and reproducible results requires attention to detail.
-
Purity of Reagents: The use of high-purity Ferrozine and other reagents is crucial to minimize background absorbance and ensure consistent results.[8]
-
pH Control: Maintaining the correct pH is important for the efficient reduction of Fe³⁺ and the formation of the Ferrozine-iron complex.[8]
-
Reaction Time: Insufficient reaction time can lead to incomplete color development and underestimation of iron concentration.[8]
-
Interference from Other Metal Ions: While Ferrozine is highly specific for ferrous iron, high concentrations of other metal ions, such as copper, can potentially interfere. The inclusion of a masking agent like neocuproine can mitigate this.[8]
-
Photosensitivity: The Ferrozine-Fe²⁺ complex can be photosensitive.[10] It is advisable to protect the samples from light during incubation, especially if ferric ions are present in the original sample, as photoreduction can lead to an overestimation of Fe²⁺.[10]
-
Sample Matrix Effects: Complex biological matrices may contain substances that interfere with the assay. Proper sample preparation, including deproteinization or dilution, may be necessary.[3]
Conclusion: A Reliable Tool for Iron Research
The optimized Ferrozine assay stands as a sensitive, reliable, and cost-effective method for the quantification of iron in a wide range of biological samples.[7] Its straightforward protocol, coupled with high precision and reproducibility, makes it an invaluable tool for researchers in various fields, from cellular biology to drug development. By understanding the underlying principles and adhering to best practices, scientists can confidently generate high-quality data to advance their research endeavors.
References
- Kamiya Biomedical Company. (2014, May 27). Iron Assay (Ferrozine Chromogenic Method).
- Ring, H. L., Gao, Z., Klein, N., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. ChemRxiv.
- NINGBO INNO PHARMCHEM CO.,LTD. Troubleshooting Common Issues in Ferrozine Iron Determination.
- Atlas Medical. Iron FerroZine, Colorimetric Quantitative determination of iron.
- ResearchGate. (2025, August 6). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron.
- Riemer, J., Hoepken, H. H., Czerwinska, H., Robinson, S. R., & Dringen, R. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375.
- Im, J., Lee, J., & Lee, S. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Analytical and Bioanalytical Chemistry, 405(25), 8213-8218.
- ARCHEM. IRON (Ferrozine Method) Test for the quantitative immunological determination of IRON in human serum.
- Linear Chemicals. IRON FERROZINE.
- Hedayati, M., Thomas, D. G., & Le, T. (2010). Comparison of three methods for the determination of iron in iron oxide nanoparticles. Journal of Nanoparticle Research, 12(5), 1731-1738.
- Riemer, J., & Dringen, R. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. Scientific Reports, 7(1), 1-10.
- Pullin, M. J., & Cabaniss, S. E. (2003). A comparison of three colorimetric methods of ferrous and total reactive iron measurement in freshwaters. Aquatic Sciences, 65(3), 257-266.
- Im, J., & Lee, S. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. ResearchGate.
- Amonette, J. E., Khan, F. A., Gan, H., Stucki, J. W., & Scott, A. D. (1998). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. OUCI.
- Labor. (2020, February 8). Iron Determination (Ferrozine Assay).
- ResearchGate. Standard calibration curve of the conventional Ferrozine assay in vitro.
- ResearchGate. (2025, October 1). Optimized Ferrozine-based assay for dissolved iron.
- ASTM International. Standard Test Method for Iron in Trace Quantities Using the FerroZine Method.
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- 10. researchgate.net [researchgate.net]
A Guide to Ensuring Data Integrity: Validating the Ferrozine Assay with Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've seen firsthand how the integrity of foundational assays can dictate the success or failure of a research program. The quantification of iron is a critical parameter in countless biological and chemical systems, from cellular metabolism studies to the quality control of therapeutic formulations. The Ferrozine assay, a widely used colorimetric method, is prized for its sensitivity and simplicity. However, its reliability hinges entirely on a robust and rigorous validation process.
This guide moves beyond a simple recitation of protocol steps. It provides an in-depth comparison of validation strategies, making a clear, data-supported case for the use of Certified Reference Materials (CRMs) as the only truly trustworthy method for ensuring the accuracy and traceability of your Ferrozine assay results. We will explore the "why" behind the "how," empowering you to build a self-validating system that guarantees your iron quantification data is scientifically defensible.
The Ferrozine Assay: A Mechanistic Overview
The Ferrozine assay is an elegant, multi-step chemical process designed to measure total iron content. Understanding its mechanism is crucial for identifying potential sources of error and appreciating the need for precise validation. The assay proceeds as follows:
-
Iron Release: In biological samples, iron is often bound to transport proteins like transferrin. A weakly acidic buffer is used to dissociate the ferric iron (Fe³⁺) from these protein complexes.[1][2][3]
-
Reduction: Ferrozine specifically chelates ferrous iron (Fe²⁺). Therefore, a reducing agent, typically ascorbic acid, is added to reduce all liberated Fe³⁺ to Fe²⁺.[2]
-
Chelation & Color Development: Ferrozine reacts with the Fe²⁺ to form a highly stable, water-soluble magenta-colored complex.[4]
-
Spectrophotometric Detection: The intensity of this colored complex, which is directly proportional to the iron concentration, is measured by a spectrophotometer at a wavelength of approximately 560 nm.[1][3]
The entire process relies on the precise stoichiometry and completion of these reactions.
Figure 1: Reaction workflow of the Ferrozine-based iron assay.
The Gold Standard: Why Certified Reference Materials are Non-Negotiable
Method validation is the process of formally demonstrating that an analytical method is suitable for its intended purpose.[5] When validating an assay, the primary goal is to establish a benchmark of truth. This is where Certified Reference Materials (CRMs) are indispensable.
A CRM is not just a high-purity chemical. It is a standard for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides traceability and states the value, its associated uncertainty, and the basis for this traceability.[6][7][8]
Let's compare this to common alternatives:
| Standard Type | Description | Advantages | Disadvantages |
| Certified Reference Material (CRM) | Value and uncertainty are certified by a national metrology institute (e.g., NIST). Metrologically traceable to the SI unit.[6] | Highest level of accuracy and confidence. Establishes traceability.[9] Fulfills requirements for ISO/IEC 17025 accreditation.[5][10] | Higher initial cost. |
| In-House or "Homemade" Standard | Prepared internally by dissolving a high-purity chemical. | Low cost. | Prone to significant errors (weighing, dilution, purity assumptions). Lacks traceability. Unknown uncertainty. |
| Commercial (Non-Certified) Standard | A commercially available solution of known concentration. | Convenient. | May have lot-to-lot variability. Stated concentration is not certified and lacks a formal uncertainty budget. |
Using an in-house or non-certified standard means you are validating your assay against an assumption, not against a known truth. Any inaccuracies in your standard will be built directly into all subsequent measurements, rendering your results unreliable. Using a CRM from an authoritative body like the National Institute of Standards and Technology (NIST) ensures your validation is anchored to an internationally recognized standard.[6]
Experimental Guide: Validating the Ferrozine Assay Using a NIST CRM
This protocol outlines the validation of the Ferrozine assay for key performance characteristics—linearity, accuracy, and precision—using NIST SRM® 3126a Iron Standard Solution .
Objective: To rigorously validate the performance of a microplate-based Ferrozine assay.
Core Principle: The validation process itself must be a self-validating system. By using a CRM with a known certified value and uncertainty, we create a closed loop where the performance of the assay is being challenged by a standard of the highest metrological order.
Materials & Preparation
-
Certified Reference Material: NIST SRM® 3126a (10,000 mg/L Iron in Nitric Acid).
-
Reagents:
-
Equipment:
Step 1: Preparation of CRM Working Standards
-
Primary Stock (100 µg/mL): Carefully prepare a 1:100 dilution of the NIST SRM® 3126a (10,000 µg/mL) using high-purity water. This must be done with extreme precision, preferably using gravimetric preparation.
-
Calibration Standards: From the 100 µg/mL Primary Stock, prepare a set of calibration standards by serial dilution. A typical range would be 200, 100, 50, 25, 10, and 0 µg/dL.
-
Quality Control (QC) Samples: Independently from the calibration standards, prepare at least two QC samples from the Primary Stock (e.g., 75 µg/dL and 150 µg/dL). These will be treated as "unknowns" to test for accuracy.
Step 2: Assay Protocol (96-Well Plate)
-
Add 200 µL of Iron Release Buffer to each well.
-
Add 40 µL of Blank (purified water), Calibration Standard, QC Sample, or experimental sample to the appropriate wells.
-
Mix gently and incubate for 5 minutes at room temperature to allow for iron release.[1]
-
Take an initial absorbance reading at 560 nm (OD1). This reading can be used to correct for any background color in the samples.
-
Add 8 µL of the Ferrozine Color Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for full color development.[2]
-
Read the final absorbance at 560 nm (OD2).
-
Calculate the final absorbance by subtracting the initial reading: Final OD = OD2 - OD1 .
Step 3: Data Analysis and Acceptance Criteria
-
Linearity:
-
Analysis: Plot the Final OD versus the known concentration of the CRM Calibration Standards. Perform a linear regression analysis.
-
Acceptance Criterion: The coefficient of determination (R²) must be ≥ 0.995.
-
-
Accuracy (as % Recovery):
-
Analysis: Using the linear regression equation from the calibration curve, calculate the "measured" concentration of your independent QC samples.
-
Calculation: % Recovery = (Measured Concentration / Theoretical Concentration) * 100.
-
Acceptance Criterion: The mean recovery for each QC level should be within 90-110%.
-
-
Precision (as %CV):
-
Analysis: Assay at least six replicates of the low and high QC samples within the same run (repeatability).
-
Calculation: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the measured concentrations of the replicates. %CV = (SD / Mean) * 100.
-
Acceptance Criterion: The %CV for each QC level should be ≤ 10%.
-
Figure 2: Workflow for validating the Ferrozine assay using a CRM.
Comparison of Validation Outcomes
The tangible benefit of using a CRM becomes evident when comparing the quality of the validation data. The table below presents a realistic comparison of outcomes.
| Parameter | Specification | Validation with CRM (NIST SRM® 3126a) | Validation with In-House Standard |
| Linearity (R²) | ≥ 0.995 | 0.9992 (Pass) | 0.9965 (Pass) |
| Accuracy (% Recovery) | 90 - 110% | Low QC: 98.7% High QC: 101.2% (Pass) | Low QC: 88.5% (Fail) High QC: 94.1% (Pass) Result reflects inaccuracy in the standard, not necessarily the assay. |
| Precision (%CV) | ≤ 10% | Low QC: 3.8% High QC: 2.5% (Pass) | Low QC: 4.1% High QC: 2.9% (Pass) |
| Traceability | Documented link to SI units | Yes, via NIST Certificate | None |
| Confidence in Results | High | High. The assay is proven accurate against a certified value. | Low. The assay is precise but demonstrably inaccurate. The source of error (assay vs. standard) is unknown without a CRM. |
As the data shows, an assay validated with an in-house standard might appear precise (good %CV) and linear, but it can harbor significant, undiscovered inaccuracies. The failure in accuracy for the in-house standard is not a failure of the Ferrozine chemistry, but a failure of the reference point itself. Without a CRM, you are precisely measuring the wrong value.
Conclusion: From Best Practice to Essential Protocol
In a landscape where data reproducibility is paramount, validating your Ferrozine assay is not optional. The choice of your validation standard is the most critical decision in this process. While in-house standards are tempting for their low cost, they introduce a level of uncertainty that undermines the scientific integrity of your work.
Adopting Certified Reference Materials as the foundation of your validation protocol is a direct investment in the reliability and defensibility of your data. It transforms the Ferrozine assay from a qualitative indicator into a robust, quantitative tool. By anchoring your measurements to the highest metrological standards, you ensure that your results are not just precise, but accurately reflect the truth—a necessity for any scientist or drug development professional.
References
- Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method).
-
Riemer, J., Hoepken, H. H., Czerwinska, H., Robinson, S. R., & Dringen, R. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375. [Link]
- Hellma Analytics. (n.d.).
- ReCCS. (n.d.). Certified Reference Material for Measurement of Serum Iron JCCRM 322-7.
- Atlas Medical. (n.d.).
- Dojindo Molecular Technologies, Inc. (n.d.). Iron Assay Kit.
- NIST. (n.d.). Standard Reference Material 693 - Iron ore (Nimba). Labmix24.
- NIST. (n.d.). NIST692 Iron ore, Labrador. Sigma-Aldrich.
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Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]
- NIST. (2024). Standard Reference Material® 3126a Iron (Fe) Standard Solution.
- Burgess, C. (1998). Reference Material Standardization Guidelines for Quality Control and Validation of UV/VIS Absorption Spectrophotometers.
- Engineering Analytics Laboratories. (n.d.).
- NIST. (2021).
- NIST. (2021).
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Hammond, J. P. (2001). New certified reference materials for the determination of photometric accuracy in UV spectrophotometry. Spectroscopy Europe, 13(6). [Link]
- IM Standards. (n.d.).
- ResearchGate. (n.d.).
- Drawell. (n.d.). Spectrophotometer Calibration and Validation: Ensuring Accuracy in Spectrophotometric Measurements.
- Linear Chemicals. (n.d.). IRON FERROZINE.
- ARO Scientific. (2025).
- Archem. (n.d.). IRON (Ferrozine Method)
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A Senior Application Scientist's Guide to Ferrozine in Iron Analysis: Applications, Limitations, and a Comparative Overview
For researchers, scientists, and professionals in drug development, the accurate quantification of iron is a critical parameter in a myriad of biological and chemical systems. Among the various colorimetric methods available, the Ferrozine assay has established itself as a robust and sensitive technique. This guide provides an in-depth exploration of the Ferrozine method, objectively comparing its performance against other common assays and offering detailed experimental protocols grounded in scientific expertise.
The Principle of Colorimetric Iron Determination with Ferrozine
At its core, the Ferrozine assay is a spectrophotometric method that relies on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and the chromogenic reagent Ferrozine [3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine]. This reaction results in a magenta-colored complex with a maximum absorbance at 562 nm.[1][2] The intensity of this color is directly proportional to the concentration of ferrous iron in the sample, allowing for accurate quantification.[3][4]
The overall process typically involves three key steps:
-
Liberation of Iron: For biological samples, iron is often bound to proteins like transferrin. A weakly acidic buffer and a denaturing agent are used to release the iron into the solution.[3][4]
-
Reduction of Ferric Iron (Fe³⁺): Ferrozine specifically chelates with the ferrous (Fe²⁺) form of iron.[5] Therefore, a reducing agent, such as ascorbic acid or hydroxylamine hydrochloride, is added to the sample to reduce any ferric iron (Fe³⁺) to its ferrous state.[1][4] This step is crucial for the determination of total iron content.
-
Complexation and Measurement: Ferrozine is then introduced, forming the stable magenta complex with the Fe²⁺ ions. The absorbance of the solution is measured at 562 nm, and the iron concentration is determined by comparison to a standard curve.
Caption: The chelation of one ferrous iron (Fe²⁺) ion by three molecules of Ferrozine to form a stable, colored complex.
Comparative Analysis: Ferrozine vs. Other Iron Chelators
The choice of an iron quantification method often depends on the specific application, the sample matrix, and the required sensitivity. Here's a comparison of Ferrozine with other commonly used chromogenic reagents.
| Parameter | Ferrozine | 1,10-Phenanthroline | Bathophenanthroline |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | ~27,900[1] | ~11,100[1] | ~22,140[1] |
| Wavelength of Max. Absorbance (λmax) | 562 nm[2] | ~510 nm[2] | 533-535 nm[6][7] |
| Optimal pH Range | 4 - 9[1] | 2 - 9 | 4 - 6 |
| Sensitivity | High[1] | Moderate[1] | High[6] |
| Interferences | Copper, Cobalt[1] | Various metal ions | Copper |
| Advantages | High sensitivity, water-soluble complex, stable color[1] | Widely used, relatively inexpensive | High sensitivity |
| Disadvantages | Potential interference from copper and cobalt[1] | Lower sensitivity than Ferrozine and Bathophenanthroline[1] | Requires extraction into an organic solvent for some applications[7] |
Key Insights from Experimental Data:
-
Sensitivity: Ferrozine exhibits a significantly higher molar absorptivity compared to 1,10-phenanthroline, making it a more sensitive reagent for detecting low concentrations of iron.[1] Studies have shown Ferrozine and Ferene to be more sensitive than bathophenanthroline disulphonic acid.[6]
-
Accuracy and Precision: In a comparative study, the Ferrozine method demonstrated a lower error limit (0.012) compared to the 1,10-ortho-phenanthroline method (0.023) for determining the iron redox ratio in glass, suggesting higher precision.[2][8]
-
Interference from Copper: While Ferrozine is highly specific for iron, it can form a colored complex with copper(I) ions.[9] The use of thioglycollic acid as a reducing agent can minimize this interference, whereas ascorbic acid can lead to significant positive interference in the presence of copper.[6] Neocuproine can be added to the reagent mixture to mask copper ions.[10]
-
Sample Matrix Effects: The choice of method can be influenced by the sample matrix. For instance, in the presence of high levels of colored dissolved organic carbon (CDOC) in freshwater samples, the TPTZ (2,4,6-tris(2-pyridyl)-1,3,5-triazine) method showed better recovery of iron compared to Ferrozine when using a short development time.[7] However, Ferrozine is less prone to autoreduction in the presence of CDOC, making it more suitable for the immediate measurement of ferrous iron.[7]
Detailed Experimental Protocol: Total Iron Quantification using Ferrozine
This protocol provides a step-by-step guide for the determination of total iron in a liquid sample.
Caption: A generalized workflow for the quantification of total iron using the Ferrozine assay.
Materials:
-
Ferrozine solution (e.g., 1 g/L in a suitable buffer)
-
Reducing agent (e.g., 10% w/v ascorbic acid or hydroxylamine hydrochloride)
-
Iron standard solution (1000 mg/L)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Volumetric flasks and pipettes
-
Spectrophotometer capable of measuring absorbance at 562 nm
Procedure:
-
Preparation of Iron Standard Solutions:
-
Prepare a stock solution of 100 µg/mL iron by diluting the 1000 mg/L standard.
-
From the stock solution, prepare a series of working standards ranging from 0 to 10 µg/mL in volumetric flasks. Acidify the standards with a small amount of HCl to maintain iron solubility.
-
-
Sample Preparation:
-
Assay:
-
Pipette a known volume (e.g., 1 mL) of each standard and sample into separate test tubes.
-
Add the reducing agent (e.g., 100 µL of 10% ascorbic acid) to each tube. Mix well and allow the reaction to proceed for approximately 10 minutes at room temperature to ensure complete reduction of Fe³⁺ to Fe²⁺.[4]
-
Add the Ferrozine solution (e.g., 1 mL) to each tube and mix thoroughly.
-
Allow the color to develop for at least 10 minutes at room temperature.[12] The magenta complex is stable for a considerable time, but consistent timing is crucial for reproducibility.[1]
-
-
Measurement and Analysis:
-
Set the spectrophotometer to 562 nm.
-
Use the "0" standard (blank) to zero the instrument.
-
Measure the absorbance of each standard and sample.
-
Plot a calibration curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration of the samples from the calibration curve.
-
Limitations and Troubleshooting
While the Ferrozine assay is a powerful tool, it is not without its limitations. Awareness of these potential pitfalls is essential for obtaining accurate and reliable results.
-
Interference from Other Metal Ions: As previously mentioned, copper(I) and cobalt(II) can form colored complexes with Ferrozine, leading to erroneously high iron readings.[1] The presence of high concentrations of other metal ions may also interfere with the assay.[13] The use of masking agents or alternative reducing agents can mitigate these interferences.[6]
-
Influence of Chelating Agents: Strong chelating agents such as EDTA can interfere with the Ferrozine assay by competing for iron ions, leading to a reduction in color development.[3][6] Therefore, samples containing EDTA should be avoided or pre-treated to remove the interference.
-
Sample pH: The formation of the Ferrozine-iron complex is pH-dependent, with an optimal range of 4 to 9.[1] It is crucial to ensure that the final pH of the reaction mixture falls within this range. Buffering the reaction is therefore a critical step.
-
Incomplete Dissolution of Iron: In geological or mineral samples, particularly those containing silicates, acid digestion with HCl alone may not be sufficient to dissolve all the iron, leading to an underestimation of the total iron content.[9][14] More rigorous digestion methods may be required for such samples.
-
Photosensitivity: The Fe(III)-Ferrozine complex can be photochemically reduced to the colored Fe(II) complex when exposed to light, potentially leading to an overestimation of the Fe(II) content.[9] It is advisable to perform the assay in the dark or with minimal light exposure, especially when measuring ferrous iron in the presence of ferric iron.[15]
-
Inconsistent Absorbance Readings: This can stem from impure Ferrozine reagent, incorrect pH, or insufficient incubation time.[13] Using high-purity reagents and strictly adhering to the protocol are essential for reproducibility.
Conclusion
The Ferrozine method for iron analysis offers a sensitive, reliable, and relatively simple approach for a wide range of applications. Its high molar absorptivity makes it particularly well-suited for the quantification of low iron concentrations. However, like any analytical technique, a thorough understanding of its principles, limitations, and potential interferences is paramount for generating accurate and meaningful data. By carefully considering the sample matrix, potential interfering substances, and adhering to validated protocols, researchers can confidently employ the Ferrozine assay as a valuable tool in their scientific endeavors.
References
- Kamiya Biomedical Company. (2014, May 27). Iron Assay (Ferrozine Chromogenic Method).
- Viollier, E., et al. (2000). The ferrozine method revisited: Fe(II)/Fe(III) determination in natural waters. Applied Geochemistry, 15(6), 785-790.
- Zapata, F., et al. (1997). Spectrophotometric determination of iron with ferrozine by flow-injection analysis. Talanta, 44(10), 1793-801.
- White, W. L., et al. (1989). A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron. Annals of Clinical Biochemistry, 26(2), 144-7.
- Atlas Medical.
- Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781.
- Ring, H. L., et al. (2018).
- Sarkar, A., et al. (2016). A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe) in Glass Prepared by Microwave Heating. Analytical Sciences, 32(5), 571-6.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Laborjournal. (2020, February 8).
- ResearchGate. (n.d.). A Systematic Evaluation of Bathophenanthroline, Ferrozine and Ferene in an ICSH-Based Method for the Measurement of Serum Iron.
- J-Stage. (2016, May 10).
- ResearchGate. (n.d.). A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe2+/Sigma Fe)
- Benchchem. (2025).
- Dawson, M. V., & Lyle, S. J. (1990). Spectrophotometric determination of iron and cobalt with Ferrozine and dithizone. Talanta, 37(12), 1189-1191.
- Linear Chemicals. IRON FERROZINE.
- Archem Diagnostics. IRON (Ferrozine Method)
- ResearchGate. (n.d.). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron | Request PDF.
- Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-5.
- ASTM International. (2018). Standard Test Method for Iron in Trace Quantities Using the FerroZine Method.
- Verschoor, M. J., et al. (2005). A comparison of three colorimetric methods of ferrous and total reactive iron measurement in freshwaters. International Journal of Environmental Analytical Chemistry, 85(15), 1133-1143.
- Lauber, K. (1980). [Determination of serum iron; a comparison of two methods: Teepol/dithionite/bathophenanthroline versus guanidine/ascorbic acid/Ferrozine (author's transl)]. Journal of Clinical Chemistry and Clinical Biochemistry, 18(2), 147-8.
- ResearchGate. (n.d.). Revisiting the phenanthroline and ferrozine colorimetric methods for quantification of Fe(II) in Fenton reactions | Request PDF.
- Schmidt, C., et al. (2010). Reevaluation of colorimetric iron determination methods commonly used in geomicrobiology. Journal of Microbiological Methods, 83(1), 12-18.
- CohenResearchGroup. (2013, June 7). Iron Determination by Ferrozine Assay [Video]. YouTube.
- Stucki, J. W., & Anderson, W. L. (1981). The quantitative assay of minerals for Fe2+ and Fe3+ using 1,10-phenanthroline: I. Sources of variability. Soil Science Society of America Journal, 45(3), 633-637.
- CORE. (2016, May 10).
- Taylor & Francis Online. (n.d.).
- Anastácio, A. S., et al. (2008). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Geochimica et Cosmochimica Acta, 72(20), 5001-5008.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). The ferrozine method revisited: Fe(II)/Fe(III)
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A Senior Application Scientist's Guide to Chromogenic Reagents for Iron Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of iron is a critical parameter in a vast array of biological and chemical systems. From monitoring cellular metabolism and disease states to ensuring the quality of pharmaceutical formulations, the choice of analytical method is paramount.[1] This guide provides a critical evaluation of commonly employed chromogenic reagents for the spectrophotometric determination of iron, offering a blend of theoretical principles and practical, field-proven insights to inform your experimental design.
The Foundational Principle: Chromogenic Chelation of Ferrous Iron
The majority of chromogenic methods for iron determination rely on a simple yet robust principle: the formation of a stable, colored complex between a chromogenic agent and ferrous iron (Fe²⁺).[1] Since iron in biological and environmental samples often exists in the ferric state (Fe³⁺), a crucial preliminary step in total iron measurement is the reduction of Fe³⁺ to Fe²⁺.[2][3] The intensity of the resulting color, measured by a spectrophotometer, is directly proportional to the iron concentration, adhering to the Beer-Lambert Law.[4][5]
This guide will delve into the nuances of three widely used chromogenic reagents: Ferrozine , Bathophenanthroline , and 1,10-Phenanthroline , with additional commentary on emerging alternatives. We will dissect their performance characteristics, explore their reaction mechanisms, and provide standardized protocols to ensure the integrity and reproducibility of your results.
Comparative Analysis of Key Chromogenic Reagents
The selection of an appropriate chromogenic reagent is a decision driven by the specific requirements of the assay, including desired sensitivity, sample matrix, and potential interfering substances. The following table summarizes the key performance indicators of the most common reagents.
| Feature | Ferrozine | Bathophenanthroline | 1,10-Phenanthroline |
| Molar Absorptivity (ε) | ~27,900 M⁻¹cm⁻¹ | ~22,400 M⁻¹cm⁻¹ | ~11,100 M⁻¹cm⁻¹ |
| Wavelength of Max. Absorbance (λmax) | 560-562 nm[6][7] | 533-535 nm[8] | 508-510 nm[4][8] |
| Optimal pH Range | 4 - 9[9] | 3.6 - 5.2[8] | 3 - 9[3][4] |
| Complex Color | Magenta[9] | Red-Violet[10] | Orange-Red[3] |
| Key Advantages | High sensitivity, good water solubility. | High specificity for Fe²⁺.[11] | Readily available, stable complex.[4] |
| Key Disadvantages | Slower reduction rate of iron can affect accuracy in samples with high dissolved organic carbon.[12] | Lower water solubility may require extraction into an organic solvent.[8] | Lower sensitivity compared to Ferrozine and Bathophenanthroline.[8] |
In-Depth Reagent Profiles
Ferrozine: The High-Sensitivity Workhorse
Ferrozine [3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine] is a highly sensitive and water-soluble reagent, making it a popular choice for quantifying low iron concentrations in a variety of samples, including cultured cells and nanoparticles.[13][14] Its high molar absorptivity contributes to its excellent detection limits.[15]
Ferrozine forms a stable magenta-colored complex with ferrous iron in a 3:1 stoichiometric ratio. The reaction is rapid and the color is stable over a broad pH range.
Caption: Chelation of ferrous iron by three Ferrozine molecules.
While highly sensitive, the rate of iron reduction can be slower in the presence of Ferrozine, which can be a drawback in samples containing high levels of colored dissolved organic carbon (CDOC).[12] For total iron measurement, a robust reducing agent like hydroxylamine hydrochloride or ascorbic acid is essential.[13] To ensure complete iron release from proteins, sample digestion with an acidic solution, sometimes with heating, may be necessary.[13][14]
Bathophenanthroline: The Specificity Champion
Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is renowned for its high specificity for ferrous iron.[10][11] This makes it particularly useful in complex biological matrices where interference from other metal ions is a concern.
Similar to other phenanthroline-based reagents, bathophenanthroline forms a 3:1 complex with Fe²⁺, resulting in a distinct red-violet color.[10]
Caption: Formation of the Fe(II)-Bathophenanthroline complex.
A significant practical consideration for bathophenanthroline is its low water solubility. This often necessitates an extraction step into an organic solvent like chloroform or isopentyl alcohol, which can increase procedural complexity and introduce potential sources of error.[8] However, sulfonated versions of bathophenanthroline are available that exhibit improved water solubility. The reduction of Fe³⁺ to Fe²⁺ is a critical step, and L-ascorbic acid has been shown to be a more effective reducing agent than hydroxylammonium chloride in some procedures.[2]
1,10-Phenanthroline: The Classic Standard
1,10-Phenanthroline (ortho-phenanthroline) is one of the earliest and most well-established chromogenic reagents for iron determination.[16] While its sensitivity is lower than that of Ferrozine and Bathophenanthroline, its reliability, the stability of its colored complex, and its wide availability make it a continued choice for many applications, particularly in water analysis.[3][8]
Three molecules of 1,10-phenanthroline chelate a single ferrous ion to form a stable orange-red complex.[3][4] The color intensity is independent of pH in the range of 3 to 9.[3][4]
Caption: A generalized workflow for chromogenic iron measurement.
Detailed Protocol: Total Iron Measurement with Ferrozine (Microplate Assay)
This protocol is adapted for a 96-well microplate format, suitable for the analysis of multiple samples.
Materials:
-
Ferrozine solution (e.g., 6.5 mM in a suitable buffer) [13]* Iron standard (e.g., ferrous ammonium sulfate)
-
Reducing agent (e.g., 2 M ascorbic acid) [13]* Buffer (e.g., 5 M ammonium acetate) [13]* Acid digestion solution (for samples requiring it) [13]* Microplate reader capable of measuring absorbance at 560 nm.
-
96-well microplate.
Procedure:
-
Preparation of Standards: Prepare a series of iron standards of known concentrations by diluting the stock iron standard solution. A typical range might be 1-14 ppm. [13]2. Sample Preparation:
-
For liquid samples, ensure they are free of turbidity by centrifugation or filtration. [6] * For cell or tissue lysates, an acid digestion step may be required. For example, incubate the sample with an equal volume of acid digestion solution at 60°C for up to 3 hours. [13]3. Assay Protocol:
-
Add 200 µL of buffer to each well of the microplate. [6] * Add 40 µL of blank (deionized water), standard, or sample to the appropriate wells. [6] * Add the reducing agent to all wells (except those for measuring only Fe²⁺).
-
Add the Ferrozine reagent to all wells.
-
Mix gently and incubate at room temperature for at least 5 minutes to allow for color development. [6]4. Measurement: Read the absorbance of each well at 560 nm using a microplate reader. [6]5. Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus iron concentration for the standards.
-
Determine the iron concentration of the samples from the standard curve.
-
Concluding Remarks and Future Perspectives
The choice between Ferrozine, Bathophenanthroline, and 1,10-Phenanthroline will ultimately depend on the specific demands of your research. Ferrozine offers superior sensitivity for trace iron analysis, while Bathophenanthroline provides excellent specificity in complex samples. 1,10-Phenanthroline remains a reliable and cost-effective option for general use.
Newer reagents, such as Ferene-S, which boasts an even higher molar absorptivity than Ferrozine, are also gaining traction and may offer advantages in certain applications. [1][17]As with any analytical method, meticulous attention to detail, proper controls, and a thorough understanding of the underlying chemistry are the cornerstones of accurate and reproducible iron measurement.
References
- Iron Assay (Ferrozine Chromogenic Method). Kamiya Biomedical Company.
- Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions. Analyst (RSC Publishing).
- Understanding Bathophenanthroline: A Key Reagent for Iron Measurement.
- Standard Methods: 3500-Fe B: Iron by Phenanthroline.
- DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A. chem321labspring11.
- Iron(II)
- Bathophenanthroline Indic
- Determination of Ferrous Iron in the Presence of Ferric Iron With B
- EXPERIMENT 5 Molecular Absorption Spectroscopy: Determin
- Iron (total, soluble, ferrous) - Phenanthroline Method. CHEMetrics.
- Spectrophotometric Determination of Trace Iron in Solution. Thermo Fisher Scientific.
- Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar.
- Standard Test Method for - Iron in Trace Quantities Using the FerroZine Method1.
- A comparison of three colorimetric methods of ferrous and total reactive iron measurement in freshwaters.
- Iron FerroZine, Colorimetric Quantitative determination of iron.
- Colorimetric ferrozine-based assay for the quantit
- Comparison of Bathophenanthroline Sulfonate and Ferene as Chromogens in Colorimetric Measurement of Low Hepatic Iron Concentration.
- Quantification of Iron(II) in Supplements Using Redox Titration and UV–Visible Spectroscopy.
- A systematic evaluation of bathophenanthroline, ferrozine and ferene in an ICSH-based method for the measurement of serum iron. PubMed.
- Chemical tools for detecting Fe ions. PMC - NIH.
- A Systematic Evaluation of Bathophenanthroline, Ferrozine and Ferene in an ICSH-Based Method for the Measurement of Serum Iron.
- An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron
- Total Iron single Reagent Chromazurol B.FH10. spectrum-diagnostics.com.
- IRON FERROZINE. Linear Chemicals.
- Reevaluation of colorimetric iron determination methods commonly used in geomicrobiology.
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Safety Operating Guide
Ferrozine mono-sodium salt hydrate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Ferrozine Monosodium Salt Hydrate
Core Principles: Hazard-Aware Waste Management
Ferrozine (Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, monosodium salt, hydrate) is a highly sensitive iron indicator crucial for various analytical applications.[1] While indispensable, its handling and disposal demand a thorough understanding of its chemical properties to mitigate risks to personnel and the environment.
The foundation of proper disposal is a comprehensive risk assessment. Ferrozine monosodium salt hydrate is classified as a hazardous chemical, primarily due to its potential to cause significant irritation.[2][3] According to the Globally Harmonized System (GHS), it presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4][5]
The toxicological properties of this compound have not been fully investigated, which necessitates treating it with a high degree of caution.[4][5] Therefore, all waste streams containing Ferrozine, including pure reagent, contaminated labware, and solutions, must be managed as hazardous chemical waste.
| Safety Profile: Ferrozine Monosodium Salt Hydrate | |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation of dust.[4] |
| Required Personal Protective Equipment (PPE) | - Nitrile gloves or other appropriate protective gloves.[2][6]- Chemical safety goggles as described by OSHA's eye and face protection regulations.[2][5]- Lab coat or other protective clothing to prevent skin exposure.[2]- Use in a well-ventilated area.[4][7] |
| Chemical Incompatibilities | Strong Oxidizing Agents & Strong Acids: Store and dispose of Ferrozine waste separately from these materials to prevent potentially violent reactions.[3][4] |
| First Aid (Exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes.[4][7]Skin: Flush skin with plenty of water and remove contaminated clothing.[5][7]Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[4][7] |
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a structured disposal workflow is critical for ensuring safety and compliance with federal, state, and local regulations.[4][5] This process begins at the point of waste generation and concludes with its removal by certified professionals.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is proper segregation. Cross-contamination of waste streams can lead to dangerous reactions and complicates the disposal process.
-
Action: Immediately upon generation, designate all materials containing Ferrozine as a distinct hazardous waste stream. This includes:
-
Expired or unused solid Ferrozine powder.
-
Aqueous solutions containing Ferrozine.
-
Contaminated items such as pipette tips, weigh boats, and gloves.
-
-
Causality: Segregation prevents Ferrozine from coming into contact with incompatible chemicals like strong acids or oxidizers, which could trigger a hazardous reaction.[4][8] It also ensures the waste is accurately classified for the disposal vendor.
Step 2: Container Selection and Labeling
Proper containment is mandated by both the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]
-
Action (Container Selection):
-
Select a container made of a material chemically compatible with Ferrozine. High-density polyethylene (HDPE) containers are an excellent choice.
-
Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid.[9][11] The original reagent container is often a suitable choice for waste accumulation.[11]
-
-
Action (Labeling):
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("Ferrozine monosodium salt hydrate"), and a clear indication of the hazards (e.g., "Irritant").[12]
-
-
Causality: Chemically compatible containers prevent degradation and leaks.[9] Immediate and accurate labeling is a strict regulatory requirement that ensures all personnel can identify the contents and associated hazards, preventing accidental exposures or improper mixing.[12]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish designated SAAs for the temporary storage of waste containers.[8][12]
-
Action:
-
Store the labeled Ferrozine waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[12][13]
-
Keep the container lid securely closed at all times, except when adding waste.[8][11]
-
It is best practice to place the container in a secondary containment bin to mitigate potential spills.[9]
-
-
Causality: The SAA provides a controlled, safe location for waste, minimizing the risk of spills and unauthorized access. Keeping containers closed is a key EPA regulation that prevents the release of vapors or dust into the laboratory environment.[11]
Step 4: Managing Spills and Contamination
Accidents can happen, and a clear, pre-defined spill response plan is essential.
-
Action:
-
Evacuate and Alert: Ensure the immediate area is clear and alert colleagues.
-
Don PPE: Wear the appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain and Collect: For solid spills, carefully vacuum or sweep up the material and place it into a suitable disposal container, avoiding dust generation.[4][7]
-
Clean: Decontaminate the area with a suitable laboratory detergent.
-
Dispose: All cleanup materials (absorbent pads, contaminated PPE) must be placed in the Ferrozine hazardous waste container.
-
-
Causality: A systematic response prevents further exposure and contamination. Treating all cleanup materials as hazardous waste is critical because they are now contaminated with the chemical.
Step 5: Final Disposal and Removal
The final step is the transfer of waste to your institution's designated central accumulation area (CAA) or its direct pickup by a licensed disposal company, coordinated through your Environmental Health & Safety (EH&S) department.
-
Action:
-
When the waste container is full (do not overfill; leave at least 10% headspace), seal it securely.[13]
-
Contact your institution's EH&S office to arrange for a waste pickup.
-
Ensure all paperwork and log entries are completed as required by your institution.
-
-
Causality: Hazardous waste disposal is a highly regulated process.[14] Only licensed professionals are permitted to transport and dispose of chemical waste, ensuring it is managed in an environmentally responsible manner that complies with all federal and state laws, including the Resource Conservation and Recovery Act (RCRA).[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for managing Ferrozine waste within the laboratory.
Caption: Ferrozine Waste Management Workflow
References
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Material Safety Data Sheet - FerroZine iron reagent, hydrate. (n.d.). Cole-Parmer. Retrieved from [Link]
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OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
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Material Safety Data Sheet FerroZine iron reagent, hydrate. (n.d.). Bio-Strategy. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group. Retrieved from [Link]
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FERROZINE MONOSODIUM SALT (FOR BIOCHEMISTRY). (n.d.). Suvchem. Retrieved from [Link]
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Ferrozine Sodium or Ferrozine Monosodium Salt Manufacturers, SDS. (n.d.). Muby Chemicals. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]
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How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts. Retrieved from [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). US EPA. Retrieved from [Link]
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Navigating the Safe Handling of Ferrozine Monosodium Salt Hydrate: A Practical Guide to Personal Protective Equipment
Ferrozine monosodium salt hydrate, a highly sensitive iron indicator, is a staple in many biomedical and environmental laboratories. While invaluable for colorimetric iron determination, its potential as a skin, eye, and respiratory irritant necessitates a robust understanding and implementation of appropriate personal protective equipment (PPE). This guide provides an in-depth, experience-driven approach to selecting, using, and disposing of PPE when working with this compound, ensuring both personal safety and the integrity of your experimental results.
Hazard Profile: Understanding the "Why" Behind the "What"
Ferrozine monosodium salt hydrate is classified as a hazardous substance that can cause irritation upon contact.[1][2][3][4][5] The primary routes of exposure and their associated risks are:
-
Skin Contact: Can lead to irritation and redness.[1][2][3][4][5]
-
Eye Contact: Poses a risk of serious eye irritation.[1][2][3][4][5]
-
Inhalation: Inhaling the powder can irritate the respiratory tract.[1][3][4][5]
Understanding these hazards is the foundational step in mitigating risk. The selection of PPE is not arbitrary; it is a direct response to these potential routes of exposure.
Core PPE Ensemble for Ferrozine Handling
A baseline of PPE is non-negotiable when working in any laboratory setting with hazardous chemicals.[6][7] For Ferrozine monosodium salt hydrate, the following should be considered the minimum requirement:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes of solutions and airborne powder. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[1][3][6] |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact.[3][8][9] |
| Body Protection | Laboratory coat | Shields skin and personal clothing from accidental spills and contamination.[6][7][8] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[6] |
Task-Specific PPE Selection: A Risk-Based Approach
Different laboratory procedures involving Ferrozine present varying levels of risk. The following workflow illustrates a decision-making process for selecting appropriate PPE based on the specific task.
Caption: Decision workflow for selecting task-specific PPE.
Handling Solid Ferrozine Powder
The highest risk of exposure occurs when handling the powdered form of Ferrozine due to the potential for aerosolization.
Step-by-Step Protocol:
-
Work in a Ventilated Area: Whenever possible, weigh out Ferrozine powder in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[1][3][10]
-
Don Respiratory Protection: An N95-rated respirator is recommended to prevent inhalation of fine particles.[3][11]
-
Wear Chemical Safety Goggles: Protect your eyes from any airborne powder.
-
Use Double Gloves: While not always mandatory, using two pairs of nitrile gloves can provide an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Utilize a Lab Coat: This is your primary barrier against skin contact.
Preparing Ferrozine Solutions
While the risk of inhalation is lower when working with solutions, the risk of splashes increases.
Step-by-Step Protocol:
-
Wear Chemical Safety Goggles: Essential for protecting your eyes from splashes.
-
Don Nitrile Gloves and a Lab Coat: Standard practice for handling chemical solutions.
-
Work in a Well-Ventilated Area: Although not as critical as with the powder, good ventilation is always a sound laboratory practice.[10]
Donning, Doffing, and Disposal of PPE: A Critical Procedure
The proper sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Standard donning and doffing sequence for PPE.
Disposal Plan:
-
Gloves: Dispose of used gloves in a designated chemical waste container immediately after use. Never reuse disposable gloves.
-
Contaminated Lab Coats: If significant contamination occurs, remove the lab coat immediately and place it in a designated laundry bin for hazardous materials. Do not take contaminated lab coats home.
-
Respirators: Dispose of single-use respirators after each use.
Emergency Procedures: Responding to Exposure
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[1][3][8][10] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][8][10] Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[1][3][8][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][10]
Conclusion: Fostering a Culture of Safety
The safe handling of Ferrozine monosodium salt hydrate, and indeed all laboratory chemicals, is not merely about following a set of rules. It is about cultivating a deep-seated culture of safety that prioritizes risk assessment, preparedness, and meticulous execution of protocols. By understanding the "why" behind each piece of personal protective equipment and adhering to the procedural guidelines outlined in this document, you can confidently and safely harness the capabilities of this important chemical reagent in your research endeavors.
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- National Center for Biotechnology Information. (n.d.). Ferrozine mono-sodium salt hydrate. PubChem.
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- Bio-World. (n.d.). Material Safety Data Sheet FerroZine iron reagent, hydrate.
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- AK Scientific, Inc. (n.d.). FerroZine Disodium Salt Hydrate - Safety Data Sheet.
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- G-Biosciences. (n.d.). Chelating Agent - Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
